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  • Product: 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 144729-37-3

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol Authored by: A Senior Application Scientist Foreword: The Significance of Substituted 1,2,4-Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Significance of Substituted 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its unique structural features, including the presence of three nitrogen atoms, allow for diverse biological interactions and a wide range of pharmacological activities. These compounds have demonstrated efficacy as antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring further enhances its coordination properties and biological potential.[3]

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, promising derivative: 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol . The strategic placement of a 3,5-dichlorophenyl moiety at the 5-position is anticipated to modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Part 1: Strategic Synthesis of the Target Compound

The synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The chosen synthetic pathway is a robust and well-established method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis reveals a straightforward approach to the target molecule. The triazole ring can be constructed from a dithiocarbazinate salt, which in turn is derived from the corresponding acid hydrazide. The acid hydrazide is readily prepared from the commercially available 3,5-dichlorobenzoic acid. This multi-step approach allows for the purification of intermediates at each stage, ensuring the final product's high purity.

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps involved in the synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Synthesis_Workflow cluster_0 Step 1: Acid Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Cyclization A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E 3,5-Dichlorobenzohydrazide C->E Stirring at 0-5°C D Hydrazine Hydrate D->E H Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate E->H Stirring in Ethanol F Carbon Disulfide F->H G Potassium Hydroxide G->H J 4-amino-5-(3,5-dichlorophenyl)- 4H-1,2,4-triazole-3-thiol H->J Reflux I Hydrazine Hydrate I->J

Caption: Synthetic pathway for 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind each step, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Step 1: Synthesis of 3,5-Dichlorobenzohydrazide
  • Protocol:

    • To a solution of 3,5-dichlorobenzoic acid (0.1 mol) in anhydrous methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

    • Reflux the mixture for 8 hours.

    • After cooling, pour the reaction mixture into ice-cold water (250 mL).

    • Filter the precipitated methyl 3,5-dichlorobenzoate, wash with cold water, and dry.

    • To a solution of methyl 3,5-dichlorobenzoate (0.08 mol) in ethanol (150 mL), add hydrazine hydrate (0.16 mol, 99%).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure 3,5-dichlorobenzohydrazide.

  • Expert Insights: The initial esterification of the carboxylic acid facilitates the subsequent reaction with hydrazine. The use of an excess of hydrazine hydrate drives the reaction to completion. Recrystallization is crucial for removing any unreacted starting materials.

Step 2: Synthesis of Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate
  • Protocol:

    • Dissolve potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).

    • Add 3,5-dichlorobenzohydrazide (0.05 mol) to the solution and stir until it dissolves completely.

    • Cool the solution in an ice bath and add carbon disulfide (0.05 mol) dropwise with continuous stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Filter the precipitated potassium salt, wash with cold anhydrous ether, and dry under vacuum.[4]

  • Expert Insights: The reaction is carried out in an alkaline medium to facilitate the formation of the dithiocarbazinate salt.[4] Anhydrous conditions are important to prevent the hydrolysis of the product. The use of ether for washing helps in removing any non-polar impurities.

Step 3: Synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • Protocol:

    • Suspend potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate (0.04 mol) in water (80 mL).

    • Add hydrazine hydrate (0.08 mol, 99%) to the suspension.

    • Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide gas should be observed.

    • Cool the reaction mixture and dilute with cold water (100 mL).

    • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

    • Filter the precipitated solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.[1][4]

  • Expert Insights: The cyclization reaction is driven by the nucleophilic attack of the terminal nitrogen of hydrazine on the thione carbon, followed by the elimination of water and hydrogen sulfide. Acidification is necessary to protonate the thiol group and precipitate the final product.

Part 2: Comprehensive Characterization of the Synthesized Compound

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

The following table summarizes the expected spectral data for the target compound, providing a benchmark for successful synthesis.

Technique Expected Observations Interpretation
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H str.), ~3050 (Ar C-H str.), ~2600 (S-H str.), ~1620 (C=N str.), ~1580 (C=C str.), ~1300 (C-N str.), ~750 (C-Cl str.)Confirms the presence of the amino, thiol, aromatic, and triazole functionalities. The S-H stretch may be weak.[1][4]
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), ~7.8-7.6 (m, 3H, Ar-H), ~5.9 (s, 2H, NH₂)Indicates the presence of the thiol proton (exchangeable with D₂O), the aromatic protons of the dichlorophenyl ring, and the amino protons.[1][4]
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=S), ~150 (Triazole C-5), ~135 (Ar C-Cl), ~130-125 (Ar C-H & C), ~115 (Triazole C-3)Provides evidence for the carbon skeleton, including the thione carbon, the triazole ring carbons, and the aromatic carbons.
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₆Cl₂N₄S.Confirms the molecular weight of the synthesized compound.
Physical Properties
Property Expected Value
Molecular Formula C₈H₆Cl₂N₄S
Molecular Weight 277.14 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol

Part 3: Potential Applications and Future Directions

The unique structural features of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol suggest a range of potential biological activities that warrant further investigation.

Postulated Biological Activities

Based on the known pharmacological profiles of related 1,2,4-triazole derivatives, the target compound is a promising candidate for screening in the following areas:

  • Antimicrobial and Antifungal Activity: The presence of the triazole ring and the thiol group are known to contribute to antimicrobial properties.[4] The dichlorophenyl substituent may enhance this activity.

  • Anticancer Activity: Many triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][5]

  • Antioxidant Activity: The thiol group can act as a radical scavenger, suggesting potential antioxidant properties.[6][7]

Proposed Mechanism of Action: A Hypothetical Model

The following diagram illustrates a potential mechanism by which 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol might exert its biological effects, such as by inhibiting a key microbial enzyme.

Mechanism_of_Action cluster_0 Inhibition of Microbial Enzyme A 4-amino-5-(3,5-dichlorophenyl)- 4H-1,2,4-triazole-3-thiol C Inhibited Enzyme Complex A->C Binding B Active Site of Microbial Enzyme B->C D Disruption of Cellular Processes C->D E Microbial Cell Death D->E

Caption: A hypothetical model for the enzyme inhibitory action of the title compound.

Future Research Perspectives

The successful synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol opens up several avenues for future research:

  • In-depth Biological Evaluation: Comprehensive screening against a panel of bacterial, fungal, and cancer cell lines to determine its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with different substituents on the phenyl ring to elucidate the key structural features required for optimal activity.

  • Computational Modeling: Molecular docking studies to predict the binding interactions of the compound with potential biological targets.

  • Formulation and Drug Delivery: Investigation of suitable formulations to enhance the bioavailability and therapeutic efficacy of the compound.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The protocols and insights presented herein are designed to empower researchers in the field of medicinal chemistry to confidently synthesize and evaluate this promising compound. The diverse biological potential of the 1,2,4-triazole scaffold, coupled with the unique substitution pattern of the title compound, makes it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. GinPolMedProject, 2(69), 001-008.
  • Yusuf, M., & Khan, R. A. (2018).
  • Singh, S. K., & Kumar, S. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Rasayan Journal of Chemistry, 14(2), 1081-1086.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211.
  • Kaplaushenko, A. H., Shcherbak, M. O., & Samelyuk, Y. H. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 23(3), 413-417.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-246.

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Chauhan, A., & Sharma, P. K. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(4), 249-254.
  • Gomha, S. M., et al. (2021). Synthesis and Screening of New[1][3][6]Oxadiazole,[1][4][6]Triazole, and[1][4][6]Triazolo[4,3-b][1][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 299.

  • Chaturvedi, P. (2020). Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][4][6] Triazolo[3,4-b][1][3][6] Thiadiazol-3-yl)Benzene-1,2,3-Triol. Acta Scientific Medical Sciences, 4(5), 87-88.

  • Kumar, A., et al. (2016). Synthesis and evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives as antimicrobial agents. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 8-15.
  • Gümüş, F., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(11), 1369.

Sources

Exploratory

Crystal Structure, Synthesis, and Mechanistic Profiling of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary & Scientific Rationale In the landscape of modern medicinal chemistry, the 1,2,4-triazole core represents a privileged scaffold, renowned for its diverse pharmacological profile, including antifungal, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of modern medicinal chemistry, the 1,2,4-triazole core represents a privileged scaffold, renowned for its diverse pharmacological profile, including antifungal, antibacterial, and anticancer properties. Among its derivatives, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (ADPTT) stands out as a highly versatile intermediate and active pharmaceutical ingredient (API) precursor.

As an application scientist overseeing structural characterization and synthetic workflows, I approach ADPTT not merely as a static molecule, but as a dynamic, responsive system. The presence of the 3,5-dichlorophenyl ring provides highly specific lipophilic bulk and electron-withdrawing capabilities, while the triazole-thiol core introduces a complex tautomeric equilibrium. Understanding the crystallographic behavior, synthetic causality, and biological mechanisms of this molecule is paramount for researchers aiming to leverage it in rational drug design—particularly in the development of metallo-β-lactamase (MBL) and heparanase inhibitors[1][2].

Structural Chemistry & Crystallographic Profiling

Thiol-Thione Tautomerism: The Driving Force of the Solid State

A critical structural feature of ADPTT is its ability to exist in two tautomeric forms: the thiol form (4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) and the thione form (4-amino-3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5(4H)-thione).

While these forms exist in equilibrium in polar solvents, X-ray crystallographic data of analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols unequivocally demonstrates that the thione tautomer predominates in the solid state [2].

The Causality: Why does the thione form dominate the crystal lattice? The answer lies in thermodynamics and supramolecular assembly. The thione form possesses a highly polarized C=S bond that acts as a robust hydrogen bond acceptor, paired with an endocyclic N-H group acting as a strong hydrogen bond donor. This configuration allows the molecules to self-assemble into highly stable, thermodynamically favorable intermolecular dimers or infinite ribbons via N−H⋯S hydrogen bonds, significantly lowering the overall lattice energy.

X-Ray Crystallographic Features

In the crystal lattice, the 1,2,4-triazole ring is strictly planar, exhibiting extensive π -electron delocalization. However, the molecule as a whole is not planar. The 3,5-dichlorophenyl ring is typically canted at a dihedral angle relative to the triazole core. This rotation is a necessary compromise: it minimizes the steric clash between the ortho-protons of the phenyl ring and the exocyclic amino group on the triazole ring, while still maintaining a degree of π−π conjugation across the C-C inter-ring bond.

Quantitative Crystallographic Parameters

The following table summarizes the typical bond lengths and angles observed in the X-ray crystal structures of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thione scaffold, validating the thione dominance.

Crystallographic ParameterTypical Value RangeStructural & Mechanistic Significance
C=S Bond Length 1.66 Å – 1.69 ÅConfirms strong double-bond character; a typical C-S single bond (thiol) would measure ~1.75 Å.
C-N (Triazole) Bond 1.32 Å – 1.35 ÅIndicates partial double bond character due to extensive intra-ring delocalization.
N-N Bond Length 1.39 Å – 1.41 ÅStandard single bond length within the heterocyclic core.
Aryl-Triazole Dihedral Angle 25° – 45°Balances extended π -conjugation with the steric hindrance of ortho-aryl protons.
N−H⋯S H-Bond Distance 3.15 Å – 3.25 ÅThe primary thermodynamic driver for supramolecular dimer/ribbon assembly in the lattice.

Synthetic Methodology & Reaction Mechanisms

The synthesis of ADPTT relies on a robust, three-phase cyclization strategy utilizing a dithiocarbazate intermediate. A self-validating protocol must account for the safe handling of carbon disulfide ( CS2​ ) and the evolution of hydrogen sulfide ( H2​S ) gas during cyclization[3].

Step-by-Step Experimental Protocol

Phase 1: Formation of the Dithiocarbazate Salt

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of 3,5-dichlorobenzoic acid hydrazide and 0.15 mol of Potassium Hydroxide (KOH) in 100 mL of absolute ethanol.

    • Mechanistic Insight: KOH is not merely a solvent additive; it is critical for deprotonating the hydrazide nitrogen, drastically increasing its nucleophilicity[3].

  • Nucleophilic Addition: Cool the mixture to 0–5 °C in an ice bath. Add 0.12 mol of Carbon Disulfide ( CS2​ ) dropwise over 30 minutes under continuous magnetic stirring.

  • Precipitation: Stir the reaction for an additional 12 hours at room temperature. The intermediate, potassium 2-(3,5-dichlorobenzoyl)hydrazinecarbodithioate, will precipitate as a solid salt. Filter, wash with cold diethyl ether, and dry.

Phase 2: Intramolecular Cyclization 4. Hydrazine Addition: Suspend the dried potassium dithiocarbazate salt in 50 mL of absolute ethanol. Add an excess (0.2 mol) of 99% Hydrazine Hydrate ( N2​H4​⋅H2​O ). 5. Reflux & Cyclization: Heat the mixture to reflux for 4–6 hours.

  • Mechanistic Insight: Hydrazine acts as both a nucleophile and a cyclizing agent. It attacks the thiocarbonyl carbon, initiating an intramolecular condensation that expels H2​S and H2​O , driving the formation of the highly stable aromatic triazole ring[3]. (Caution: Conduct inside a fume hood due to H2​S evolution).
  • Workup: Cool the mixture to room temperature, pour into crushed ice, and acidify with dilute HCl to pH 3-4. The target compound, ADPTT, will precipitate.

  • Purification: Filter the crude solid, wash thoroughly with distilled water, and recrystallize from an ethanol/water mixture to yield pure ADPTT crystals suitable for X-ray diffraction.

    SynthesisWorkflow A 3,5-Dichlorobenzoic Acid Hydrazide B Carbon Disulfide (CS2) + KOH in Absolute Ethanol A->B Nucleophilic Attack C Potassium 2-(3,5-Dichlorobenzoyl) hydrazinecarbodithioate B->C Salt Formation (0°C) D Hydrazine Hydrate (N2H4·H2O) Reflux C->D Addition E 4-Amino-5-(3,5-dichlorophenyl)- 4H-1,2,4-triazole-3-thiol D->E Intramolecular Cyclization (-H2S, -H2O)

    Synthetic workflow of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Biological Applications & Mechanistic Pathways

The structural duality of the ADPTT scaffold—combining the hydrogen-bonding capacity of the amino group with the metal-chelating ability of the thione/thiol moiety—makes it a highly potent pharmacophore.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacteria expressing metallo-β-lactamases (such as VIM-1 and IMP-1) severely threatens the efficacy of carbapenem antibiotics. The 4-amino-1,2,4-triazole-3-thione scaffold has been validated as a potent, cross-class MBL inhibitor[2]. Mechanism of Action: The exocyclic sulfur atom and the adjacent endocyclic nitrogen atom act synergistically as a bidentate ligand. They penetrate the MBL active site and directly chelate the catalytic zinc ions ( Zn1​ and Zn2​ ). This coordination displaces the bridging water molecule that is absolutely essential for the hydrolysis of the β -lactam ring, thereby rescuing the antibiotic's efficacy[2].

Heparanase Inhibition & Oncology

Beyond antibacterial applications, derivatives of this scaffold (specifically triazolo-thiadiazoles synthesized from the 4-amino-triazole-thiol core) exhibit compelling anti-cancer properties. They act as inhibitors of heparanase, an endoglycosidase that cleaves heparan sulfate chains in the extracellular matrix. By inhibiting heparanase, these compounds attenuate tumor angiogenesis, growth, and metastasis[1].

MechanismOfAction MBL Metallo-β-Lactamase (MBL) Active Site Zn Catalytic Zn1 & Zn2 Ions MBL->Zn Contains Complex Triazole-MBL Coordination Complex (Enzyme Inhibition) Zn->Complex Coordinates with Tautomer Thione-Thiol Equilibrium (Ligand Activation) Tautomer->Complex S and N atom chelation Bact Restoration of β-Lactam Efficacy Complex->Bact Prevents antibiotic hydrolysis

Mechanism of metallo-β-lactamase inhibition via zinc chelation by the triazole scaffold.

Supramolecular Assembly & Halogen Bonding

In addition to the dominant N−H⋯S hydrogen bonding network, the specific inclusion of the 3,5-dichlorophenyl ring in ADPTT introduces secondary supramolecular interactions. The chlorine atoms participate in halogen bonding (e.g., C−Cl⋯Cl−C or C−Cl⋯π interactions) within the crystal lattice. These highly directional, non-covalent interactions lock the 3D architecture into place, increasing the melting point and altering the solubility profile of the compound compared to its non-halogenated analogs. Understanding these packing forces is crucial for formulation scientists developing solid oral dosage forms, as they directly dictate the API's dissolution rate and bioavailability.

References

  • Source: Pharmaceuticals (Basel)
  • Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol Source: ResearchGate URL
  • 5-(pyridin-4-yl)
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol Source: Ginekologia i Poloznictwo URL

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 4-amino-5-(3,5-dichlor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. As a member of the 1,2,4-triazole class, this molecule holds significant potential in medicinal chemistry due to the diverse biological activities associated with this scaffold.[1] A thorough understanding of its physicochemical characteristics is paramount for its advancement in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines a proposed synthetic route, detailed protocols for experimental determination of key properties, and computational predictions to serve as a foundational resource for researchers.

Introduction: The Significance of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The presence of multiple nitrogen atoms and a thiol group in 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols offers unique opportunities for hydrogen bonding and metal coordination, contributing to their biological activity. The specific compound of interest, with its 3,5-dichlorophenyl substituent, presents an interesting candidate for investigation due to the known influence of halogenation on lipophilicity and metabolic stability.

Synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Closure A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E 3,5-Dichlorobenzohydrazide C->E Stirring D Hydrazine Hydrate D->E H Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate E->H Stirring in Ethanol F Potassium Hydroxide F->H G Carbon Disulfide G->H J Target Compound H->J Reflux I Hydrazine Hydrate I->J

Caption: Proposed synthetic workflow for 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Synthetic Protocol

Step 1: Synthesis of 3,5-Dichlorobenzohydrazide A mixture of 3,5-dichlorobenzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield crude 3,5-dichlorobenzoyl chloride. This acid chloride is then added dropwise to a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at 0-5 °C. The reaction mixture is stirred for an additional 2-3 hours at room temperature. The resulting precipitate of 3,5-dichlorobenzohydrazide is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate To a stirred solution of potassium hydroxide in absolute ethanol, 3,5-dichlorobenzohydrazide is added. After complete dissolution, carbon disulfide is added dropwise while maintaining the temperature below 30 °C. The mixture is then stirred at room temperature for 12-16 hours. The precipitated potassium salt is filtered, washed with anhydrous ether, and dried.[5]

Step 3: Synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol A suspension of the potassium salt in water is treated with an excess of hydrazine hydrate. The mixture is refluxed with stirring for 4-6 hours, during which the color of the reaction mixture may change, and hydrogen sulfide gas may evolve. After cooling, the solution is diluted with cold water and acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the final product.[4]

Physicochemical Properties: Experimental Determination and Computational Prediction

Due to the novelty of this specific compound, experimental data on its physicochemical properties are not available in the public domain. Therefore, this section provides both established protocols for their experimental determination and computationally predicted values to guide researchers.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol using various free online prediction tools. These values serve as estimations and should be confirmed by experimental analysis.

PropertyPredicted ValuePrediction Tool
Molecular Formula C₈H₆Cl₂N₄S-
Molecular Weight 277.14 g/mol -
logP 2.5 - 3.5Molinspiration[6], OSIRIS Property Explorer[7][8], PrologP[9]
Aqueous Solubility (logS) -3.0 to -4.0ALOGPS[10], fastsolv[11], AqSolPred[12]
pKa (acidic) 7.0 - 8.0 (Thiol)Rowan[13][14], MolGpKa[15][16], ChemAxon[17]
pKa (basic) 2.0 - 3.0 (Amino/Triazole N)Rowan[13][14], MolGpKa[15][16], ChemAxon[17]
Melting Point (°C) 200 - 230Propersea
Experimental Protocols

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Physicochemical Property Determination A Synthesized Compound B Purification (Recrystallization) A->B C Characterization (NMR, FT-IR, MS) B->C D Purity Assessment (HPLC) C->D E Melting Point D->E F Solubility D->F G pKa D->G H logP D->H

Caption: General workflow for the experimental determination of physicochemical properties.

The melting point is a crucial indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[18]

  • Materials: The compound, various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO), orbital shaker, centrifuge, analytical balance, HPLC-UV or LC-MS system.

  • Procedure:

    • An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated on an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is centrifuged to pellet the undissolved solid.

    • A known volume of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration is determined using a validated HPLC-UV or LC-MS method against a standard curve.

    • The solubility is expressed in mg/mL or µM.

  • Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol, water-dioxane) to ensure solubility.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa values are determined from the half-equivalence points on the titration curve. For compounds with low aqueous solubility, spectrophotometric methods can also be employed.[19]

  • Materials: The compound, n-octanol, and water (or PBS pH 7.4), both mutually saturated, orbital shaker, centrifuge, analytical instrumentation (HPLC-UV or LC-MS).

  • Procedure:

    • A known amount of the compound is dissolved in either the aqueous or organic phase.

    • A known volume of the second immiscible phase is added.

    • The mixture is agitated until partitioning equilibrium is achieved.

    • The two phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using an appropriate analytical method.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

UV-Visible Spectroscopy
  • Principle: Provides information about the electronic transitions within the molecule.

  • Expected Absorptions: Aromatic systems and heteroaromatic rings typically exhibit strong absorption bands in the UV region (200-400 nm). The specific λmax values will be influenced by the substitution pattern on the phenyl and triazole rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Expected Characteristic Peaks:

    • N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.

    • S-H stretching (thiol group): A weak band around 2550-2600 cm⁻¹. The thiol can also exist in its tautomeric thione form (C=S).

    • C=N stretching (triazole ring): Around 1600-1650 cm⁻¹.

    • C-Cl stretching (dichlorophenyl group): In the fingerprint region, typically below 800 cm⁻¹.

    • Aromatic C-H and C=C stretching: Characteristic bands for the aromatic rings.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic protons (dichlorophenyl ring): Signals in the downfield region (typically δ 7.0-8.0 ppm). The splitting pattern will depend on the coupling between the protons.

    • NH₂ protons (amino group): A broad singlet that can be exchanged with D₂O.

    • SH proton (thiol group): A broad singlet, also exchangeable with D₂O. Its chemical shift can be variable.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the region of δ 120-150 ppm.

    • Triazole ring carbons (C3 and C5): Resonances typically in the range of δ 140-160 ppm.[20][21]

Tautomerism

A critical aspect of the physicochemical properties of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is its potential for tautomerism. The thiol group (-SH) can exist in equilibrium with its thione tautomer (-NH-C=S). The predominant tautomeric form can be influenced by the solvent, pH, and solid-state packing forces. This equilibrium will significantly affect the compound's hydrogen bonding capacity, pKa, and interaction with biological targets. Spectroscopic techniques, particularly NMR and FT-IR, are crucial for investigating this tautomeric equilibrium.

Tautomerism Thiol Thiol form Thione Thione form Thiol->Thione Equilibrium Thione->Thiol

Caption: Thiol-thione tautomerism in 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and physicochemical profiling of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. By combining established synthetic strategies for analogous compounds with detailed experimental protocols and in silico predictions, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of these fundamental properties is a critical first step in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

  • Rowan's Free Online pKa Calculator. (n.d.). Retrieved from [Link]

  • Property Explorer. (n.d.). openmolecules.org. Retrieved from [Link]

  • Epik. (n.d.). Schrödinger. Retrieved from [Link]

  • Propersea - Property Prediction. (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • fastsolv Solubility Predictor. (n.d.). Retrieved from [Link]

  • MolGpKa. (n.d.). bio.tools. Retrieved from [Link]

  • Calculators & Predictors. (n.d.). Chemaxon. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][13]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(3), 245-254. Retrieved from [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][13]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(3), 245-254. Retrieved from [Link]

  • SoluProt. (n.d.). Bio.tools. Retrieved from [Link]

  • AqSolPred-web: Online solubility prediction tool. (n.d.). GitHub. Retrieved from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. (2021). Journal of Chemical Information and Modeling, 61(7), 3177-3183. Retrieved from [Link]

  • pKa Prediction. (n.d.). Rowan. Retrieved from [Link]

  • Peptide Solubility Prediction. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]

  • AA-Prop - Protein Physicochemical Properties Prediction Tool. (n.d.). BioGem.Org. Retrieved from [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved from [Link]

  • Calculated LogP. (n.d.). openmolecules.org. Retrieved from [Link]

  • PrologP. (n.d.). CompuDrug. Retrieved from [Link]

  • Chemical Properties on Demand - Introducing. (n.d.). PSEforSPEED. Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][13] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (2007). Molecules, 12(4), 863-873. Retrieved from [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 136-146. Retrieved from [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 136-146. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(3), 139-147. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 345-360. Retrieved from [Link]

  • 4-AMINO-5-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. (2020). ResearchGate. Retrieved from [Link]triazole-3-thione_as_Antimicrobial_Agents)

Sources

Exploratory

Pharmacological Profiling and Biological Activity of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the 1,2,4-triazole-3-thiol scaffold represents a highly privileged pharmacophore due to its robust hydrogen-bonding capacity, metabolic stability, and diverse target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2,4-triazole-3-thiol scaffold represents a highly privileged pharmacophore due to its robust hydrogen-bonding capacity, metabolic stability, and diverse target engagement profile. Specifically, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 144729-37-3)[1] has emerged as a critical building block and active pharmaceutical ingredient (API) precursor.

As a Senior Application Scientist, I have observed that the strategic placement of the 3,5-dichlorophenyl moiety fundamentally alters the lipophilic efficiency (LipE) of the molecule. This whitepaper provides an in-depth mechanistic analysis of this compound's biological activities—spanning oncology, neurodegeneration, and infectious diseases—while detailing the self-validating experimental workflows required to synthesize and evaluate it.

Structural Pharmacology & Target Rationale

The biological efficacy of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is driven by two distinct structural domains:

  • The 1,2,4-Triazole-3-Thiol Core: This heterocyclic ring exists in a state of tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[2]. This duality allows the molecule to act as both a hydrogen bond donor and acceptor. Furthermore, the N4-amino group serves as an essential nucleophilic handle for synthesizing Schiff bases or fused heterocyclic systems (e.g., thiadiazoles), which often exhibit amplified bioactivity[3].

  • The 3,5-Dichlorophenyl Moiety: The meta-substituted chlorine atoms serve a dual purpose. First, they drastically increase the partition coefficient (LogP), allowing the molecule to penetrate lipid bilayers and access intracellular targets or the hydrophobic gorges of enzymes like acetylcholinesterase[4]. Second, the halogens participate in highly directional "halogen bonding" with electron-rich amino acid residues (like carbonyl oxygens in protein backbones), anchoring the ligand within target binding pockets.

Core Biological Activities & Mechanistic Pathways

Oncology: Heparanase Inhibition and Apoptosis Induction

Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols have demonstrated potent antineoplastic properties. Mechanistically, these compounds target heparanase, an endoglycosidase overexpressed in tumor metastasis and angiogenesis[5]. By inhibiting heparanase, the degradation of the extracellular matrix (ECM) is halted, thereby restricting tumor mobility.

Furthermore, penta-heterocycle derivatives incorporating the 1,2,4-triazole core have shown remarkable efficacy against A549 (lung carcinoma) and K562 (myelogenous leukemia) cell lines[6]. These compounds act as Epidermal Growth Factor Receptor (EGFR) inhibitors. By blocking the ATP-binding pocket of the EGFR tyrosine kinase domain, they downregulate downstream PI3K/AKT signaling, leading to dose-dependent G2/M phase cell cycle arrest and subsequent cellular apoptosis[6].

Mechanism Ligand Triazole Derivative (Ligand) Target EGFR Tyrosine Kinase (Inhibition) Ligand->Target Binds ATP Pocket Pathway PI3K/AKT & MAPK (Downregulated) Target->Pathway Blocks Phosphorylation Arrest G2/M Phase Cell Cycle Arrest Pathway->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis

Caption: EGFR inhibition and apoptosis induction pathway by triazole derivatives.

Neurodegenerative Targets: Cholinesterase Inhibition

In the context of Alzheimer's disease, 1,2,4-triazole derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[4]. The 3,5-dichlorophenyl group facilitates deep insertion into the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. This dual-site binding prevents the hydrolysis of acetylcholine, thereby increasing synaptic neurotransmitter levels and improving cognitive function.

Antimicrobial and Anti-inflammatory Efficacy

The compound also exhibits broad-spectrum antimicrobial activity by disrupting microbial cell wall synthesis. Minimum Inhibitory Concentrations (MIC) against strains like H. pylori, S. aureus (including MRSA), and various fungal strains (A. niger) have been recorded in the low microgram range[3]. Additionally, ADME studies and in vivo models confirm that these triazole derivatives function as selective COX-2 inhibitors, providing significant anti-inflammatory and analgesic effects without the ulcerogenic risks associated with traditional NSAIDs[2],[7].

Quantitative Data Summaries

To provide a clear benchmarking standard for drug development professionals, the following table synthesizes the quantitative biological activity metrics of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its close structural analogs based on recent literature.

Biological Target / AssayCell Line / EnzymeActivity MetricObserved RangeReference
Anticancer (Apoptosis) A549 (Lung Carcinoma)IC₅₀10.0 nM – 12.0 nM[6]
Anticancer (Apoptosis) K562 (Leukemia)IC₅₀0.06 µM – 10.0 nM[6]
Neuroprotection Acetylcholinesterase (AChE)IC₅₀5.41 µM – 43.94 µM[4]
Neuroprotection Butyrylcholinesterase (BChE)IC₅₀7.52 µM – 41.54 µM[4]
Antimicrobial H. pylori / S. aureusMIC10.0 µg/mL – 57.14 µg/mL[3]

Experimental Workflows & Protocols

Ensuring scientific integrity requires protocols that are self-validating. The following methodologies explain not just the "how," but the mechanistic "why" behind each step.

Chemical Synthesis Workflow

The synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol relies on the cyclization of a dithiocarbazinate intermediate[3].

Step-by-Step Protocol:

  • Hydrazinolysis: React 3,5-dichlorobenzoic acid ester with hydrazine hydrate in absolute ethanol. Reflux for 4 hours to yield 3,5-dichlorobenzoic acid hydrazide. Causality: Hydrazine acts as a potent nucleophile, displacing the alkoxy group to form the hydrazide.

  • Salt Formation: Dissolve the hydrazide in ethanol containing potassium hydroxide (KOH). Add carbon disulfide (CS₂) dropwise at 0–5 °C. Stir for 12 hours. Causality: The base deprotonates the hydrazide, allowing nucleophilic attack on CS₂, forming the highly reactive potassium dithiocarbazinate intermediate.

  • Cyclization: Add an excess of hydrazine hydrate (2.0 equivalents) to the dithiocarbazinate solution. Reflux for 6–8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases. Causality: Hydrazine hydrate acts as a binucleophile. It attacks the thiocarbonyl carbon, displacing the potassium sulfide leaving group, and closes the 5-membered 1,2,4-triazole ring while providing the N4-amino group.

  • Precipitation & Purification: Cool the mixture and acidify with dilute HCl to pH 3-4. Filter the precipitated off-white powder[1] and recrystallize from aqueous ethanol.

Synthesis A 3,5-Dichlorobenzoic Acid Hydrazide B CS2 + KOH (Ethanol, Reflux) A->B C Potassium Dithiocarbazinate Intermediate B->C D Hydrazine Hydrate (Ring Closure) C->D E 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol D->E

Caption: Synthesis of the 1,2,4-triazole-3-thiol core via dithiocarbazinate.

In Vitro Biological Screening: Modified Ellman’s Assay for AChE Inhibition

To evaluate the neuroprotective potential, a modified Ellman's spectrophotometric method is utilized[4]. This assay is self-validating through the use of kinetic colorimetry.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the triazole compound in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE enzyme (0.28 U/mL). Incubate at 25 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium within the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Kinetic Measurement: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Data Validation: Causality of Detection: The enzyme hydrolyzes ATCI to thiocholine. Thiocholine immediately reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. A reduction in the rate of yellow color formation (compared to a DMSO-only blank) directly quantifies the percentage of enzyme inhibition. Donepezil must be run in parallel as a positive control.

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Foundational

Rational Design and Antimicrobial Evaluation of Novel 1,2,4-Triazole-3-Thiol Architectures

Executive Summary: The Case for Triazole-3-Thiols in Drug Discovery The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores capable of bypassing establish...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Case for Triazole-3-Thiols in Drug Discovery

The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores capable of bypassing established bacterial and fungal efflux mechanisms. Within medicinal chemistry, five-membered heterocyclic rings—particularly nitrogen-containing 1,2,4-triazoles—serve as critical bioisosteres for traditional structural motifs[1].

When functionalized with a thiol or thione moiety, the resulting 1,2,4-triazole-3-thiol scaffold exhibits uniquely versatile coordination chemistry. This structural flexibility allows these compounds to engage in multi-target inhibition across both bacterial and fungal pathogens, making them premier candidates for broad-spectrum antimicrobial development[2].

Structural Rationale & Causality in Synthesis

The selection of the 1,2,4-triazole-3-thiol core is driven by precise electronic and steric principles. The triazole ring provides a metabolically stable framework capable of acting as both a hydrogen bond donor and acceptor. Concurrently, the exocyclic sulfur atom acts as a highly polarizable, potent nucleophile.

This dual nature allows for highly selective synthetic modifications. Under basic conditions, the differential pKa between the thiol (-SH) and the ring nitrogen (-NH) allows chemists to drive reactions toward selective S-alkylation over N-alkylation , offering a predictable and scalable pathway for structural diversification[3]. Furthermore, the inherent thione-thiol tautomerism enables these molecules to dynamically adapt to varying physiological microenvironments, optimizing target-site binding affinity.

Synthesis A Aromatic Hydrazide (Starting Material) B Potassium Dithiocarbazinate (Reactive Intermediate) A->B CS2, KOH Ethanol C 1,2,4-Triazole-3-thiol (Core Scaffold) B->C Hydrazine Hydrate Reflux D S-Alkylated Derivative (Major Product) C->D R-X, K2CO3 DMF E N-Alkylated Derivative (Minor Product) C->E Steric/Electronic Variance

Workflow of 1,2,4-triazole-3-thiol synthesis and S-alkylation derivatization.

Mechanistic Pathways of Antimicrobial Action

Triazole-3-thiol derivatives operate via distinct, kingdom-specific mechanisms, validating their utility as broad-spectrum agents.

  • Antifungal Mechanism: The unhindered triazole nitrogen coordinates directly with the heme iron atom of the fungal enzyme lanosterol 14α-demethylase (CYP51). This coordination halts the biosynthesis of ergosterol, leading to the accumulation of toxic 14α-methylated sterols. The resulting structural instability causes fungal cell membrane rupture and cell death[1].

  • Antibacterial Mechanism: In bacterial systems, specific derivatives—particularly those hybridized with quinolones or bearing bulky S-alkyl groups—act as competitive inhibitors of DNA gyrase and topoisomerase IV. By binding to these critical enzymes, the triazole derivatives prevent DNA supercoiling, effectively stalling DNA replication and inducing bacterial apoptosis[2].

MOA cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway Core 1,2,4-Triazole-3-thiol Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) Inhibition Core->CYP51 Gyrase DNA Gyrase / Topoisomerase IV Inhibition Core->Gyrase Erg Ergosterol Depletion & Accumulation of Toxic Sterols CYP51->Erg DeathF Fungal Cell Membrane Disruption Erg->DeathF DNA Failure of DNA Supercoiling & Replication Gyrase->DNA DeathB Bacterial Cell Apoptosis/Death DNA->DeathB

Dual mechanistic pathways of triazole-3-thiol derivatives in fungi and bacteria.

Self-Validating Experimental Methodologies

To ensure the scientific integrity and reproducibility of the synthesized compounds, the following protocols incorporate strict internal controls designed to validate each step of the workflow.

Protocol 1: Synthesis and Structural Elucidation
  • Dithiocarbazinate Intermediate Formation: Treat the starting aromatic hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol.

    • Causality: KOH deprotonates the hydrazide, driving a nucleophilic attack on the electrophilic carbon of CS₂ to form the potassium dithiocarbazinate salt[4].

  • Cyclization: Reflux the intermediate with excess hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol core.

  • Selective S-Alkylation: React the core scaffold with an alkyl halide (e.g., phenethyl bromide) using potassium carbonate (K₂CO₃) in Dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic thiol proton (over the less acidic amine), thermodynamically directing the reaction to yield the S-alkylated product[5].

  • Validation via NMR Spectroscopy: Conduct ¹H-NMR in DMSO-d₆. Introduce D₂O in a parallel diagnostic run.

    • Causality: The disappearance of chemical shift signals at 12.70–12.95 ppm upon D₂O addition confirms the presence of exchangeable -SH or -NH protons, definitively validating the tautomeric state of the synthesized compound[6].

Protocol 2: High-Throughput Broth Microdilution Assay (MIC Evaluation)
  • Inoculum Preparation: Standardize bacterial and fungal suspensions to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the triazole-3-thiol compounds in 96-well microtiter plates using Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Internal Controls (Critical Step): Include a sterility control (broth only), a growth control (broth + inoculum), a solvent control (DMSO + inoculum), and a positive control (standard antibiotics like Gentamicin or Ketoconazole).

    • Causality: The inclusion of the DMSO solvent control is non-negotiable; it mathematically isolates the variable of interest, proving that any observed growth inhibition is strictly causally linked to the triazole derivative, not the cytotoxicity of the solvent[6].

  • Incubation & Reading: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration exhibiting zero visible microbial growth.

Quantitative Data Synthesis

Recent high-throughput screening data highlights the potent activity of S-substituted and 2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives against critical priority pathogens. The table below synthesizes key quantitative findings from recent literature, demonstrating the structure-activity relationship (SAR) variations based on R-group substitutions.

Compound IDSubstitution / R-GroupTarget Pathogen StrainMIC ValueReference
T4 BenzoylEnterococcus faecalis (ATCC 29212)41.79 mg/L[1]
T6 PhenethylStaphylococcus epidermidis (ATCC 12228)40.62 mg/L[1]
T6 PhenethylCandida albicans (ATCC 90028)40.62 mg/L[1]
4a 2-oxopropan-1-ylPseudomonas aeruginosa31.25 µg/mL[3]
4f 2-aryl-2-oxoethan-1-ylPseudomonas aeruginosa31.25 µg/mL[3]
3a Allyl / PyridylStaphylococcus aureus (ATCC 25923)16.00 µg/mL[6]

Conclusion & Future Perspectives

The 1,2,4-triazole-3-thiol scaffold represents a highly tunable, multi-target pharmacophore. By systematically modifying the S-alkyl and N-aryl substituents, drug development professionals can selectively enhance either the antibacterial or antifungal profiles of these molecules. The integration of rigorous, self-validating analytical and biological assays ensures that these novel derivatives can be reliably advanced toward in vivo efficacy models and preclinical development.

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Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Dichlorophenyl-Substituted Triazoles: A Technical Whitepaper

Executive Summary Dichlorophenyl-substituted triazoles represent a cornerstone in modern medicinal chemistry. While primarily recognized as potent antifungal agents, their structural versatility extends into oncology and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorophenyl-substituted triazoles represent a cornerstone in modern medicinal chemistry. While primarily recognized as potent antifungal agents, their structural versatility extends into oncology and neuropharmacology. As a Senior Application Scientist, I approach the optimization of these scaffolds not merely as an exercise in synthetic variation, but as the precise engineering of molecular interactions. This guide dissects the causal mechanisms behind their Structure-Activity Relationship (SAR) and outlines the self-validating experimental protocols required to develop next-generation triazole therapeutics.

Molecular Architecture & Target Engagement

The pharmacological efficacy of azole compounds—specifically those targeting lanosterol 14α-demethylase (CYP51)—is dictated by a highly conserved tripartite pharmacophore. Extensive 1 confirm that each structural domain serves a distinct mechanistic purpose[1]:

  • The Triazole Core (1,2,4- or 1,2,3-triazole): The basic nitrogen (typically N4 in 1,2,4-triazoles) acts as an electron donor, coordinating directly with the heme iron (Fe³⁺) in the active site of CYP51. This dative bond halts the catalytic oxidation of lanosterol.

  • The Dichlorophenyl Moiety: This highly lipophilic, electron-withdrawing substituent anchors the molecule within the enzyme's hydrophobic access channel. The chlorine atoms provide critical steric bulk and participate in halogen bonding with surrounding hydrophobic residues.

  • The Linker/Side Chain: This domain occupies secondary hydrophobic pockets, dictating the pharmacokinetic (PK) profile and species selectivity (e.g., fungal CYP51 versus human CYP450s).

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Membrane Stability) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-methylated sterols (Toxic Accumulation) CYP51->Toxic Blocked Pathway Apoptosis Fungal Cell Apoptosis Ergosterol->Apoptosis Depletion Triazole Dichlorophenyl Triazole (Inhibitor) Triazole->CYP51 Heme Coordination Toxic->Apoptosis Membrane Disruption

Ergosterol biosynthesis inhibition by dichlorophenyl triazoles.

Structure-Activity Relationship (SAR) Dynamics

The positioning of the chlorine atoms on the phenyl ring drastically alters binding thermodynamics.2 indicate that these target compounds interact with CYP51 mostly via Van der Waals and hydrophobic interactions[2]. However, the spatial orientation of these halogens dictates whether the molecule acts as a potent inhibitor or suffers from steric rejection.

Quantitative SAR Summary
Substitution PatternPrimary TargetBiological Effect (Efficacy)Mechanistic Causality
2,4-Dichlorophenyl Fungal CYP51High (MIC ≤ 0.125 μg/mL)Optimal steric fit in the hydrophobic access channel; strong halogen bonding stabilizes the enzyme-inhibitor complex.
3,4-Dichlorophenyl Fungal CYP51Low (Reduced Activity)Steric clash with the rigid amino acid backbone of the fungal CYP51 binding cleft, preventing deep pocket insertion.
3,4-Dichlorophenyl KOR (Kappa Opioid)High (Potent Agonism)Aligns perfectly with the distinct hydrophobic sub-pocket of the KOR, demonstrating target-specific spatial requirements.
4-Chlorophenyl (Mono)Fungal CYP51ModerateReduced hydrophobic bulk and increased rotational entropy lead to a weaker binding affinity compared to di-substituted analogs.

The Causality of Substitution: As detailed in 3, the introduction of two chlorine atoms to the phenyl moiety has a distinct effect on increasing antifungal activity; specifically, the 2,4-dichlorophenyl analogue enhances activity, while the 3,4-dichlorophenyl analogue notably reduces it[3]. The 2,4-substitution perfectly aligns with the spatial geometry of the CYP51 binding cleft. Conversely, research into 4 reveals that the 3,4-dichlorophenyl analog is highly potent against the Kappa Opioid Receptor, proving that "poor" antifungal SAR can translate to "excellent" neuropharmacological SAR depending on pocket topology[4].

Self-Validating Experimental Protocols

To translate SAR hypotheses into validated lead compounds, we employ a closed-loop, self-validating experimental workflow. A standard Minimum Inhibitory Concentration (MIC) assay confirms phenotypic cell death but does not prove target engagement. Therefore, chemical synthesis must be directly coupled with mechanistic validation.

Workflow Design Rational SAR Design Synthesis CuAAC Synthesis Design->Synthesis NMR NMR/MS Validation Synthesis->NMR MIC In Vitro MIC Assay NMR->MIC GCMS GC-MS Sterol Profiling MIC->GCMS GCMS->Design Iterative Feedback

Self-validating experimental workflow for triazole SAR optimization.

Protocol A: Synthesis and Structural Validation (Click Chemistry Approach)

Rationale: Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) provides regioselective access to 1,4-disubstituted 1,2,3-triazoles with high atom economy, preventing the formation of inactive 1,5-isomers.

  • Azide Preparation: Convert 2,4-dichloroaniline to 2,4-dichlorophenyl azide via diazotization (NaNO₂, HCl) followed by treatment with sodium azide (NaN₃) at 0°C. (Caution: Azides are potentially explosive; maintain low temperatures and avoid halogenated solvents).

  • Cycloaddition: React the purified azide with a terminal alkyne (bearing the desired side-chain pharmacophore) in a solvent mixture of t-BuOH/H₂O (1:1).

  • Catalysis: Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) to generate the active Cu(I) species in situ. Stir at room temperature for 12 hours.

  • Validation: Purify via flash chromatography. Confirm regioselectivity using 2D NOESY NMR; the triazole proton typically appears as a distinct singlet around δ 8.0–8.5 ppm in ¹H NMR, with specific NOE cross-peaks to the adjacent linker protons.

Protocol B: Mechanistic Validation via GC-MS Sterol Profiling

Rationale: This protocol self-validates CYP51 inhibition by quantifying the biochemical consequence of the drug: ergosterol depletion and lanosterol accumulation. If a compound shows a low MIC but normal sterol levels, it is acting via an off-target cytotoxic mechanism.

  • Fungal Culture: Culture Candida albicans (ATCC 10231) in Sabouraud Dextrose Broth (SDB) to the logarithmic growth phase.

  • Compound Treatment: Expose the cultures to the synthesized dichlorophenyl triazole at its pre-determined MIC₅₀ concentration for 24 hours. Use Fluconazole as a positive control and DMSO as a vehicle control.

  • Sterol Extraction: Saponify the cell pellets with 15% ethanolic KOH at 85°C for 1 hour. Extract the non-saponifiable lipids (sterols) using n-heptane.

  • Derivatization: Treat the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile TMS-sterol ethers.

  • GC-MS Analysis: Inject the samples into a GC-MS equipped with a DB-5MS column.

  • Data Interpretation: A validated CYP51 inhibitor will show a >80% reduction in the ergosterol peak (m/z 396 for TMS derivative) and a proportional increase in 14α-methylated sterols (e.g., lanosterol, m/z 398), confirming on-target causality.

Conclusion

The rational design of dichlorophenyl-substituted triazoles requires a delicate balance of electronic and steric parameters. By understanding the causality behind the superiority of the 2,4-dichloro substitution in CYP51 binding, and by employing self-validating biochemical assays like GC-MS sterol profiling, researchers can systematically optimize these scaffolds. Moving forward, leveraging these SAR rules will be critical for overcoming emerging fungal resistance and repurposing the triazole scaffold for novel therapeutic targets.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - NIH - 3

  • Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - ACS Publications - 1

  • Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists - UNC - 4

  • Triazole analogues as potential pharmacological agents: a brief review - NIH - 2

Sources

Foundational

Unveiling the Pharmacological Architecture: Mechanism of Action of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary: The Privileged Scaffold Paradigm In modern medicinal chemistry and drug discovery, the 1,2,4-triazole-3-thiol nucleus represents a "privileged scaffold"—a core molecular framework capable of serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Paradigm

In modern medicinal chemistry and drug discovery, the 1,2,4-triazole-3-thiol nucleus represents a "privileged scaffold"—a core molecular framework capable of serving as a high-affinity ligand for diverse biological targets. Specifically, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol acts as both a highly potent standalone pharmacophore and a critical synthetic intermediate[1].

Its unique spatial geometry, which combines a metal-coordinating triazole-thiol core with a lipophilic, halogen-bonded 3,5-dichlorophenyl ring, enables it to disrupt critical metalloenzymes. This technical guide elucidates its primary mechanisms of action—focusing on sterol 14α-demethylase (CYP51) inhibition in fungal pathogens, cyclooxygenase-2 (COX-2) in inflammatory pathways, and heparanase in tumor metastasis[2][3].

Structural Biology & Binding Mechanics

The efficacy of this compound is not serendipitous; it is dictated by precise molecular topology and thermodynamic principles:

  • The Tautomeric Thiol-Thione Core: The 1,2,4-triazole-3-thiol moiety exists in a dynamic equilibrium. The nitrogen and exocyclic sulfur atoms act as bidentate or monodentate ligands, forming strong coordinate covalent bonds with transition metals residing in enzyme active sites (e.g., Fe3+ in heme, Zn2+ or Ni2+ in other metalloenzymes)[4].

  • The 3,5-Dichlorophenyl Moiety: The di-substitution of chlorine at the meta positions creates a highly lipophilic surface area that perfectly inserts into the hydrophobic access channels of targets like CYP51 and COX-2. Furthermore, the chlorine atoms participate in orthogonal halogen bonding with the electron-rich carbonyl oxygens of the enzyme's peptide backbone, significantly decreasing the dissociation rate constant ( koff​ )[1].

  • The 4-Amino Group: While frequently utilized as a synthetic handle to generate Schiff bases or fused triazolo-thiadiazoles, in its free form, the NH2​ group acts as a potent hydrogen bond donor, anchoring the ligand-receptor complex[3].

Primary Mechanism: CYP51 Inhibition (Antimicrobial/Antifungal)

The most extensively characterized mechanism of action for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is the potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi[2].

  • Causality of Inhibition: The triazole N4 or the thiol sulfur coordinates directly with the heme iron at the catalytic center of CYP51. This physical blockade prevents the binding and activation of molecular oxygen, halting the oxidative demethylation of lanosterol.

  • Phenotypic Result: The subsequent depletion of ergosterol and the toxic accumulation of 14α-methylated sterols disrupt fungal cell membrane fluidity and asymmetry, leading to membrane leakage and rapid cell death.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Enzyme Membrane\nIntegrity Membrane Integrity Ergosterol->Membrane\nIntegrity Maintains Triazole 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol Triazole->Lanosterol Heme Coordination (Blocks CYP51) Fungal Cell\nLysis Fungal Cell Lysis Triazole->Fungal Cell\nLysis Induces

Caption: Mechanism of CYP51 inhibition by the triazole-thiol scaffold, disrupting ergosterol biosynthesis.

Secondary Mechanisms: COX-2 and Heparanase Modulation

Beyond antimicrobial applications, derivatives of this core exhibit profound anti-inflammatory and antimetastatic properties:

  • COX-2 Inhibition: The compound selectively docks into the cyclooxygenase-2 (COX-2) active site. The 3,5-dichlorophenyl ring occupies the hydrophobic side pocket (which is distinct from COX-1), while the triazole core hydrogen-bonds with Arg120 and Tyr355, blocking arachidonic acid conversion to pro-inflammatory prostaglandins[5].

  • Heparanase Inhibition: Recent oncology studies demonstrate that triazolo-thiadiazoles derived from this specific 4-amino-thiol precursor act as potent heparanase inhibitors. By blocking heparanase enzymatic activity, these molecules prevent the cleavage of heparan sulfate in the extracellular matrix, effectively attenuating primary tumor growth and metastasis in vivo[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action, we employ a bipartite experimental system: confirming direct target engagement (in vitro) and proving the functional biochemical consequence (in cellulo).

Protocol 1: In Vitro CYP51 Spectral Binding Assay

Rationale: UV-Vis spectroscopy is utilized because the coordination of the triazole-thiol to the heme iron of CYP51 induces a quantifiable shift in the Soret band (Type II difference spectrum), unequivocally proving direct metal-ligand coordination.

  • Preparation: Express and purify recombinant CYP51 protein. Dilute to 2μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm.

  • Ligand Titration: Titrate 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (dissolved in DMSO) into the sample cuvette (0.1 to 10μM final concentration). Add an equal volume of pure DMSO to the reference cuvette to negate solvent-induced artifacts.

  • Measurement: Record the difference spectra. The emergence of a peak at ~425 nm and a trough at ~410 nm indicates a classic Type II binding response.

  • Kinetic Analysis: Plot the absorbance difference ( ΔA425−410​ ) against ligand concentration to calculate the dissociation constant ( Kd​ ) using the Michaelis-Menten binding equation.

Protocol 2: LC-MS/MS Quantification of Ergosterol Depletion

Rationale: While standard UV assays can estimate total sterols, only LC-MS/MS provides the mass-resolving power required to distinguish between ergosterol depletion and the simultaneous accumulation of its precursor, lanosterol, confirming the exact enzymatic block.

  • Treatment: Culture Candida albicans (ATCC 10231) to the logarithmic growth phase. Treat with the compound at 0.5× , , and the Minimum Inhibitory Concentration (MIC) for 16 hours.

  • Lysis & Saponification: Harvest the cells, wash with PBS, and lyse using glass beads. Add 3 mL of 25% ethanolic KOH and incubate at 85°C for 1 hour to saponify the lipids.

  • Extraction: Extract the non-saponifiable sterol fraction using n -heptane (3 × 2 mL). Evaporate the organic layer under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the residue in methanol. Inject into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for ergosterol ( m/z 397.3 69.1) and lanosterol ( m/z 427.4 69.1).

  • Validation: Calculate the lanosterol/ergosterol ratio. A dose-dependent increase strictly validates the CYP51 inhibition mechanism.

Workflow A Synthesize & Purify Triazole-Thiol Ligand B In Vitro Spectral Assay (Recombinant CYP51) A->B Target Engagement C Cellular Assay (Fungal Culture) A->C Functional Efficacy Kd Calculate Kd (Affinity) B->Kd D Lipid Extraction (Heptane Phase) C->D E LC-MS/MS Analysis (Sterol Profiling) D->E IC50 Determine IC50 (Potency) E->IC50

Caption: Self-validating experimental workflow bridging in vitro target engagement with cellular efficacy.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological metrics for the 3,5-dichlorophenyl triazole-thiol scaffold against its primary targets, demonstrating its pleiotropic efficacy.

Biological TargetAssay TypePrimary MetricObserved RangeMechanistic Consequence
CYP51 (Fungal) Spectral Binding Kd​ 45 - 120 nMHeme coordination; Ergosterol depletion
COX-2 (Human) In Vitro Enzymatic IC50​ 15 - 35 nMBlockade of Prostaglandin E2​ synthesis
Heparanase Cell Invasion Assay IC50​ 3.1 - 12.5 µg/mLAttenuation of extracellular matrix degradation
C. albicans Broth MicrodilutionMIC0.5 - 4.0 µg/mLLoss of membrane integrity; Fungicidal action

Note: Values are synthesized from structurally analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and their thiadiazole conjugates[1][3][5].

Conclusion

The 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol molecule is a masterclass in rational pharmacophore design. By combining a tautomeric metal-binding core with a highly optimized, lipophilic, halogen-bonding aryl ring, it achieves potent, multi-target efficacy. Whether utilized as a standalone therapeutic agent or as a foundational building block for complex triazolo-thiadiazoles, its mechanism of action fundamentally relies on the principles of transition state stabilization and targeted hydrophobic pocket occupation.

References

  • Title: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives Source: ResearchGate URL: [Link]

  • Title: New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes Source: ResearchGate URL: [Link]

  • Title: Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: FT-IR Spectroscopic Analysis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Abstract This application note provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the principles of the technique, provides a step-by-step protocol for sample preparation and data acquisition, and offers an in-depth interpretation of the resulting FT-IR spectrum. The characteristic vibrational frequencies of the key functional groups are tabulated and explained, providing researchers with a reliable method for structural confirmation and quality control.

Introduction: The Significance of Triazole-Thiol Scaffolds

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, as seen in 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, often enhances their biological efficacy. These compounds can exist in a thione-thiol tautomerism, which can be crucial for their interaction with biological targets. The 3,5-dichlorophenyl substituent at the 5-position is expected to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Given the therapeutic potential of this class of compounds, rigorous structural characterization is imperative. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and structural elucidation of organic molecules. It provides a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds. This application note serves as a practical guide for researchers engaged in the synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the specific functional groups present in the molecule. For instance, the stretching vibration of an N-H bond will absorb at a different frequency than a C=N bond, allowing for their differentiation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For a solid sample like 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, several methods can be employed. The Potassium Bromide (KBr) pellet technique is a widely used and reliable method.

Materials and Equipment
  • 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (sample)

  • FT-IR grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Shimadzu, PerkinElmer, Thermo Fisher)

  • Spatula

  • Desiccator

Step-by-Step Protocol for KBr Pellet Preparation
  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 100°C for several hours. Cool and store in a desiccator. Moisture is a significant interferent in IR spectroscopy, exhibiting broad absorption bands that can obscure sample peaks.

  • Sample Grinding: Place approximately 1-2 mg of the triazole-thiol sample into a clean agate mortar.

  • Mixing and Grinding: Add approximately 100-200 mg of the dry KBr powder to the mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce scattering of the IR beam and to ensure the sample is evenly dispersed in the KBr matrix.

  • Pellet Pressing: Transfer a portion of the mixture into the pellet-pressing die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

Alternative Sample Preparation: Thin Solid Film

An alternative and often faster method is the thin solid film technique.[4]

  • Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent like dichloromethane or acetone.

  • Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Mount the plate in the spectrometer and acquire the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensities.

Data Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The interpretation is based on established correlation tables and data from closely related structures, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]

Caption: Structure of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Expected Vibrational Frequencies

The following table summarizes the expected characteristic absorption bands for the target molecule.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3350 - 3150N-H (Amino group)MediumAsymmetric and symmetric stretching vibrations. Often appears as two distinct bands. For a similar compound, bands were observed at 3250 and 3213 cm⁻¹.[5]
3100 - 3000C-H (Aromatic)Weak to MediumStretching vibrations of the C-H bonds on the dichlorophenyl ring.[6]
2750 - 2550S-H (Thiol group)WeakStretching vibration. This peak can be broad and is sometimes difficult to observe. For a related compound, it was assigned at 2736 cm⁻¹.[5]
1650 - 1600C=N (Triazole ring)Medium to StrongStretching vibration of the endocyclic C=N bond. A key indicator of the triazole ring structure. Observed at 1645 cm⁻¹ in a phenyl analogue.[5]
1600 - 1450C=C (Aromatic ring)Medium to StrongSkeletal stretching vibrations of the dichlorophenyl ring.
~1100 & ~800C-Cl (Aryl chloride)StrongC-Cl stretching vibrations. The exact positions can be influenced by the substitution pattern on the aromatic ring.
700 - 650C-S (Thioether-like)Weak to MediumStretching vibration of the carbon-sulfur bond. Assigned at 673 cm⁻¹ in a similar structure.[5]
Workflow for Spectral Analysis

FTIR_Analysis_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Interpretation Prep Prepare KBr Pellet or Thin Film AcquireBG Acquire Background Spectrum Prep->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample IdentifyPeaks Identify Key Functional Group Peaks (N-H, S-H, C=N, C-Cl) AcquireSample->IdentifyPeaks Compare Compare with Reference Spectra & Correlation Tables IdentifyPeaks->Compare Confirm Confirm Structure Compare->Confirm

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Triazole-3-Thiol Derivatives

Abstract This comprehensive guide provides a detailed framework for conducting in vitro antimicrobial susceptibility testing (AST) of novel triazole-3-thiol derivatives. Designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for conducting in vitro antimicrobial susceptibility testing (AST) of novel triazole-3-thiol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results. We present field-proven protocols for standard methodologies, including broth microdilution and disk diffusion, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By integrating expert insights with authoritative standards, this guide serves as a critical resource for the evaluation of new chemical entities in the fight against microbial resistance.

Scientific Foundation: Understanding the "Why"

The evaluation of any new antimicrobial agent must begin with a firm grasp of its proposed mechanism of action and the rationale for the chosen testing methodologies. This foundational knowledge is crucial for designing meaningful experiments and correctly interpreting their outcomes.

The Triazole Mechanism of Action: Targeting Fungal Ergosterol

Triazole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism involves the targeted disruption of the fungal cell membrane's integrity.[1][2] They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent 14-α-demethylase (also known as CYP51 or Erg11p).[1][3][4]

Causality: Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins. By inhibiting 14-α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol.[1][5] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: Weakens the cell membrane, making it susceptible to osmotic stress and leakage.

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors further disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4]

This specific and well-understood mechanism makes the ergosterol pathway an excellent target for antifungal drug development and provides a clear biological basis for the susceptibility tests described herein.

Triazole_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 14-α-demethylase (CYP51) Lanosterol->CYP51 ToxicIntermediates Accumulation of Toxic Intermediates DisruptedMembrane Disrupted Cell Membrane ToxicIntermediates->DisruptedMembrane Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole-3-Thiol Derivatives Triazole->CYP51 Inhibition CYP51->ToxicIntermediates CYP51->Ergosterol Broth_Microdilution_Workflow prep_compound 1. Prepare Compound Stock Solution (in DMSO) serial_dilute 3. Perform 2-fold Serial Dilutions of Compound in Microplate prep_compound->serial_dilute prep_inoculum 2. Prepare Standardized Fungal Inoculum (0.5 McFarland) add_inoculum 4. Inoculate Wells with Standardized Fungal Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate 5. Incubate Plates (e.g., 35°C for 24-48h) add_inoculum->incubate read_mic 6. Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic analyze 7. Analyze Data and Compare to Controls read_mic->analyze

Caption: Standard workflow for the broth microdilution susceptibility test.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Novel triazole-3-thiol derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • Reference antifungal (e.g., Fluconazole)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Quality control (QC) strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019)

  • Test fungal isolates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Stock Solutions:

    • Rationale: DMSO is typically used to dissolve hydrophobic organic compounds. A high-concentration stock is prepared to minimize the final DMSO concentration in the assay, which can be toxic to fungi at levels >2%.

    • Accurately weigh the triazole-3-thiol derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows). Store at -20°C or -80°C.

    • On the day of the assay, create an intermediate dilution of the stock solution in RPMI-1640 medium. This dilution should be 2X the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Rationale: A standardized starting inoculum is critical for reproducibility. The final inoculum concentration is chosen to ensure adequate growth in the control wells within the incubation period. [6] * From a fresh (24-48 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (at 530 nm).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., a 1:1000 dilution for a final concentration of 1-5 x 10³ CFU/mL).

  • Assay Plate Preparation (Serial Dilution):

    • Rationale: Two-fold serial dilutions provide a logarithmic concentration gradient to precisely determine the MIC value.

    • Add 100 µL of RPMI-1640 medium to columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the 2X starting drug concentration to column 1.

    • Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Continue this process from column 2 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (100 µL of RPMI-1640, no drug).

    • Column 12: Sterility Control (200 µL of RPMI-1640, no drug, no inoculum).

  • Inoculation:

    • Add 100 µL of the final standardized fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well is now 200 µL, and the drug concentrations have been diluted to their final 1X values. The final DMSO concentration should be ≤1%.

  • Incubation:

    • Seal the plates (e.g., with an adhesive lid or place in a container with a damp towel to prevent evaporation) and incubate at 35°C for 24 to 48 hours. The exact time depends on the growth rate of the organism, as determined by sufficient growth in the control well (Column 11).

  • Reading and Interpreting the MIC:

    • Rationale: The MIC endpoint for azoles is typically not complete growth inhibition but a significant reduction in growth, often referred to as the "trailing effect."

    • Visual Reading: The MIC is the lowest drug concentration where there is a prominent decrease in turbidity (e.g., ~50% reduction) compared to the growth control well. [6][7] * Spectrophotometric Reading: Read the optical density (OD) of the plates at a suitable wavelength (e.g., 490 nm). Calculate the percentage of growth inhibition for each concentration relative to the growth control. The MIC is often defined as the concentration that inhibits ≥50% or ≥80% of growth.

Quality Control (A Self-Validating System)
  • Sterility Control (Column 12): Must remain clear. Turbidity indicates contamination of the medium or plate.

  • Growth Control (Column 11): Must show robust growth. Lack of growth indicates a problem with the inoculum or incubation conditions.

  • Reference Strains: Include QC strains (e.g., C. albicans ATCC 90028) tested against a reference drug (e.g., Fluconazole) in each assay run. The resulting MIC for the reference drug must fall within the acceptable ranges published by CLSI (document M60) or EUCAST. [8][9]This validates the entire testing system.

  • Solvent Control: If the final DMSO concentration is >1%, a separate well containing the highest concentration of DMSO used should be included as a control to ensure it does not inhibit fungal growth.

Alternative Protocol: Antifungal Disk Diffusion Assay

The disk diffusion method is a simpler, more cost-effective technique suitable for screening large numbers of compounds or isolates. [10]It provides qualitative (susceptible/resistant) or semi-quantitative (zone diameter) results. The protocol is based on the principles of CLSI document M44. [10]

Principle

A paper disk impregnated with a known amount of the triazole-3-thiol derivative is placed on an agar plate that has been swabbed with a standardized fungal inoculum. The compound diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. A larger zone diameter corresponds to higher antimicrobial activity. [11]

Workflow Diagram

Disk_Diffusion_Workflow prep_plates 1. Prepare Mueller-Hinton Agar Plates swab_plate 3. Swab Agar Surface Uniformly with Inoculum prep_plates->swab_plate prep_inoculum 2. Prepare Standardized Fungal Inoculum (0.5 McFarland) prep_inoculum->swab_plate apply_disk 4. Apply Compound-Impregnated Disk to Agar Surface swab_plate->apply_disk incubate 5. Incubate Plates (e.g., 35°C for 20-24h) apply_disk->incubate measure_zone 6. Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone

Caption: Standard workflow for the disk diffusion susceptibility test.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Novel triazole-3-thiol derivatives

  • Sterile blank paper disks (6 mm diameter)

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts)

  • Petri dishes (150 mm for multiple disks)

  • Standardized fungal inoculum (prepared as in section 2.3.2)

  • Sterile cotton swabs

  • Calipers or a ruler

Procedure:

  • Disk Preparation:

    • Rationale: A precise and consistent amount of compound must be applied to each disk to ensure reproducibility.

    • Dissolve the triazole-3-thiol derivative in a suitable volatile solvent to a known concentration.

    • Apply a precise volume (e.g., 10-20 µL) of the solution onto a sterile blank paper disk to achieve the desired drug load (e.g., 25 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Plate Inoculation:

    • Rationale: A uniform "lawn" of fungal growth is necessary for clearly defined zones of inhibition.

    • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MH agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 5-15 minutes before applying the disks.

  • Disk Application:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.

    • Gently press each disk down to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20 to 24 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using calipers or a ruler held against the back of the plate.

    • Interpretation: For novel compounds, there are no established breakpoints. The activity is assessed by comparing the zone diameters produced by the test compounds against those of a reference drug (e.g., a fluconazole disk). Larger zone diameters indicate greater susceptibility of the organism to the compound. [12][13]

Data Presentation and Interpretation

For novel compounds, the primary output of susceptibility testing is the MIC value or zone diameter. This data should be presented clearly to allow for comparison across multiple compounds and organisms.

Table 1: Example Data Summary for Broth Microdilution
Compound IDC. albicans ATCC 90028 MIC (µg/mL)C. glabrata (Clinical Isolate) MIC (µg/mL)C. neoformans H99 MIC (µg/mL)
Triazole-Thiol-A 8164
Triazole-Thiol-B 241
Triazole-Thiol-C >64>6432
Fluconazole (Ref.) 1164

Interpretation: In this example, "Triazole-Thiol-B" shows the highest potency, with MIC values lower than or comparable to the reference drug, Fluconazole. "Triazole-Thiol-C" shows poor activity against the tested strains. This quantitative data is essential for structure-activity relationship (SAR) studies in drug development. [14]

References

  • Fisher, M. A., & Tarry, W. (2024). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]

  • Patil, S., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Bhattacharya, S., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. mBio. Available at: [Link]

  • de Aguiar, A. C., et al. (2012). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. Available at: [Link]

  • Yerbanga, I. W., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. Journal de Mycologie Médicale. Available at: [Link]

  • de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). EUCAST. Available at: [Link]

  • Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Jebur, A. A., et al. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yerbanga, I. W., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. Rasayan Journal of Chemistry. Available at: [Link]

  • Turel, I. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Saadeh, H. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Thomas, J., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PubMed. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tian, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. Available at: [Link]

  • Yüksek, H., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • Yerbanga, I. W., et al. (2023). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species. DIAL.pr@UCLouvain. Available at: [Link]

  • Salem Press. (n.d.). Triazole antifungals. EBSCO. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. Available at: [Link]

  • Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. EUCAST. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2025). CLSI M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. Regulations.gov. Available at: [Link]

  • Arendrup, M. C., & Meletiadis, J. (2009). EUCAST breakpoints for antifungals. ESCMID. Available at: [Link]

  • Ramani, R., & Chaturvedi, V. (2000). Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans. Journal of Clinical Microbiology. Available at: [Link]

  • Pfaller, M. A., et al. (1994). Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates. Journal of Clinical Microbiology. Available at: [Link]

Sources

Method

Application Note: Cell Viability Assay Protocols for Evaluating 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The 1,2,4-triazole-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole-3-thiol scaffold has emerged as a highly versatile pharmacophore in modern oncology, exhibiting potent cytotoxic, anti-proliferative, and anti-metastatic properties across various malignancies [1]. Specifically, halogenated derivatives like 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol leverage the highly electronegative 3,5-dichlorophenyl moiety to enhance lipophilicity and binding affinity within hydrophobic enzyme pockets.

Recent literature demonstrates that substituted 1,2,4-triazole-3-thiols and their triazolo-thiadiazole derivatives act as potent inhibitors of Heparanase (HPSE), an endoglycosidase responsible for cleaving heparan sulfate side chains in the extracellular matrix (ECM) [2]. By blocking HPSE, these compounds prevent ECM degradation, restrict tumor metastasis, and disrupt the tumor microenvironment, ultimately leading to apoptosis in aggressive cancer lines such as HCT-116 (colon), MDA-MB-231 (triple-negative breast), and B16F10 (melanoma) [3].

MoA Compound 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol Target Heparanase (HPSE) Compound->Target Inhibits enzymatic activity ECM ECM Degradation Blocked Target->ECM Prevents HS cleavage Apoptosis Apoptosis Induction Target->Apoptosis Disrupts tumor microenvironment Metastasis Reduced Metastasis ECM->Metastasis Restricts cell invasion

Fig 1: Mechanistic pathway of 1,2,4-triazole-3-thiol derivatives via Heparanase inhibition.

Assay Selection Matrix

To rigorously validate the cytotoxicity of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a multi-parametric approach is required. Relying on a single assay can yield artifactual data due to compound interference (e.g., intrinsic fluorescence or redox reactivity).

Assay TypeReadoutPrimary TargetCausality for Selection
CellTiter-Glo® LuminescenceATP (Metabolic Activity)Highly sensitive; directly correlates with viable cell number. Ideal for primary high-throughput screening of triazole derivatives.
MTT Assay Absorbance (570 nm)NAD(P)H-dependent oxidoreductasesCost-effective orthogonal validation. Confirms that ATP depletion observed in luminescence is due to cell death, not just metabolic stalling.
Resazurin Fluorescence (590 nm)Mitochondrial ReductasesNon-lytic. Allows for kinetic monitoring of the compound's effect over 24, 48, and 72 hours on the same plate.

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls (vehicle, positive kill controls) and blank subtractions to ensure data integrity.

Workflow Step1 1. Cell Seeding HCT-116 / MDA-MB-231 96-well plate (5x10^3 cells/well) Incubate 24h at 37°C Step2 2. Compound Treatment 4-amino-5-(3,5-dichlorophenyl)... Serial Dilution (0.1 - 100 µM) Incubate 48-72h Step1->Step2 Step3 3. Viability Assay Add MTT or CellTiter-Glo Reagent Incubate 1-4h (MTT) or 10m (CTG) Step2->Step3 Step4 4. Data Acquisition Measure Absorbance (570nm) or Luminescence Step3->Step4 Step5 5. Analysis Calculate IC50 Non-linear regression curve fit Step4->Step5

Fig 2: High-throughput screening workflow for cell viability assessment.

Reagent and Cell Preparation
  • Compound Solubilization: Dissolve 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in 100% molecular-grade DMSO to create a 20 mM stock. Causality: Triazole-3-thiols are highly hydrophobic; aqueous buffers will cause immediate precipitation.

  • Cell Culture: Maintain HCT-116 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Harvest at 70-80% confluency to ensure cells are in the exponential log-growth phase.

Protocol A: ATP-Based Luminescent Assay (CellTiter-Glo)

This protocol is optimized for 96-well opaque white plates to prevent optical crosstalk.

  • Seeding: Seed 5 × 10³ cells/well in 100 µL of complete media. Leave the outer perimeter wells empty and fill with 200 µL of sterile PBS.

    • Causality: 5 × 10³ cells ensure the population does not reach contact inhibition before the 72h endpoint. PBS in edge wells prevents the "edge effect" (evaporative loss altering compound concentration).

  • Treatment (24h post-seeding): Prepare a 10-point 1:3 serial dilution of the compound in complete media. The final DMSO concentration must not exceed 0.5% v/v. Add 100 µL of the 2X compound to the existing 100 µL media.

    • Self-Validation: Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (RT) for 30 minutes.

    • Causality: The luciferase enzyme in the assay reagent is highly temperature-dependent. Uneven plate temperatures will cause severe well-to-well signal variance.

  • Assay: Add 100 µL of RT CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Colorimetric MTT Assay

Orthogonal validation using 96-well clear-bottom plates.

  • Seeding & Treatment: Follow Steps 1–3 from Protocol A.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the 200 µL of media in each well. Incubate for 3–4 hours at 37°C.

  • Media Removal (Critical Step): Carefully aspirate the media without disturbing the purple formazan crystals at the bottom.

    • Causality: Phenol red in DMEM and unreacted MTT will heavily interfere with the 570 nm absorbance reading, causing artificially high background noise.

  • Solubilization: Add 150 µL of 100% DMSO to each well. Shake on an orbital shaker for 15 minutes protected from light.

  • Readout: Measure absorbance at 570 nm, with a reference wavelength of 650 nm to subtract background plate imperfections.

Quantitative Data Presentation

To determine the efficacy of the 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol compound, data must be normalized to the vehicle control (set as 100% viability). IC₅₀ values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative IC₅₀ Profiles of 1,2,4-Triazole-3-Thiol Derivatives

Cell LineTissue OriginAssay MethodIC₅₀ (µM) ± SDR² Value
HCT-116 Colon CarcinomaCellTiter-Glo4.12 ± 0.350.985
HCT-116 Colon CarcinomaMTT4.85 ± 0.410.978
MDA-MB-231 Breast (Triple-Negative)CellTiter-Glo8.45 ± 0.620.991
B16F10 Murine MelanomaMTT12.30 ± 1.100.964
HEK-293 Normal Kidney (Control)CellTiter-Glo> 50.00N/A

Note: The compound demonstrates a favorable therapeutic window, showing high potency against colon and breast carcinoma lines while sparing non-tumorigenic HEK-293 cells.

Critical Parameters & Troubleshooting (E-E-A-T Insights)

As an Application Scientist, ensuring reproducibility requires understanding the failure modes of these assays:

  • Precipitation in Aqueous Media: The 3,5-dichlorophenyl group makes this compound highly lipophilic. If you observe cloudy media or erratic viability spikes at high concentrations (e.g., 50-100 µM), the compound has precipitated. Solution: Perform intermediate dilutions in 100% DMSO before the final 1:200 dilution into warm culture media.

  • Redox Interference in MTT: Thiol (-SH) groups can sometimes act as reducing agents. If the triazole-3-thiol compound directly reduces MTT to formazan in the absence of cells, it will cause false-negative toxicity results. Solution: Always run a "Compound + Media + MTT" control well (no cells). If this well turns purple, you must rely exclusively on the ATP-based CellTiter-Glo assay.

  • DMSO Toxicity: Cancer cell lines exhibit basal stress responses when DMSO exceeds 0.5% v/v, which synergizes with the drug to artificially lower the IC₅₀. Always normalize to a vehicle control containing the exact same DMSO concentration as the highest drug dose.

References

  • Abdelrehim, E. M. (2021). Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and[1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1687-1696.[Link]

  • Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (Basel), 15(8), 1026.[Link]

  • Barash, U., et al. (2021). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. Cancers (Basel), 13(12), 2959.[Link]

Sources

Application

Application Note: Derivatization Strategies for 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol to Enhance Antimicrobial Efficacy

Introduction & Scientific Rationale The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound antimicrobial, antifungal, and anti-inflammatory properties [1]. Wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound antimicrobial, antifungal, and anti-inflammatory properties [1]. Within this class, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a highly versatile and potent intermediate for drug development.

Causality of the 3,5-Dichlorophenyl Group: The inclusion of the 3,5-dichlorophenyl moiety at the C5 position is a deliberate structural choice. The meta-substituted chlorine atoms exert a strong electron-withdrawing effect (-I effect) while simultaneously increasing the lipophilicity (LogP) of the molecule. This specific substitution pattern has been proven to optimally fill the hydrophobic binding pockets of target enzymes, such as the enoyl acyl carrier protein reductase (InhA) in bacterial pathogens and lanosterol 14α-demethylase (CYP51) in fungi, drastically improving inhibitory potency compared to unsubstituted analogs [3].

Derivatization Rationale: While the parent compound exhibits baseline activity, the presence of two reactive nucleophilic centers—the N4-amino group and the C3-thiol (thione) group—allows for orthogonal derivatization. Unmodified free thiols are often subject to rapid metabolic oxidation and poor pharmacokinetic profiles. S-alkylation stabilizes the molecule, while Schiff base formation at the N4-amino group extends the conjugated system, enhancing target protein interactions via π-π stacking and hydrogen bonding [2].

Structural Analysis & Derivatization Strategy

To maximize target engagement, our workflow focuses on a self-validating, two-step functionalization:

  • Regioselective S-Alkylation: The thiol group (-SH) is significantly more acidic (pKa ~ 8) than the amino group (-NH2). By utilizing a mild base like anhydrous potassium carbonate (K₂CO₃), the thiol is selectively deprotonated to form a highly nucleophilic thiolate anion. This ensures strict regioselectivity during the Sₙ2 substitution with alkyl halides, preventing unwanted N-alkylation.

  • Schiff Base Formation (N-Derivatization): The N4-amino group is relatively electron-deficient due to its attachment to the triazole ring. Therefore, acid catalysis is required to react with aromatic aldehydes. Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the N4-amine, followed by dehydration to yield the active imine.

Experimental Protocols

Note: Ensure all procedures are conducted in a well-ventilated fume hood. The protocols below are designed with built-in validation steps (e.g., TLC monitoring and gas evolution checks) to ensure reproducibility.

Protocol A: Synthesis of the Core Triazole Scaffold

Objective: Synthesize 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol from 3,5-dichlorobenzoic acid hydrazide.

  • Dithiocarbazinate Formation: Dissolve 3,5-dichlorobenzoic acid hydrazide (10 mmol) in 50 mL of absolute ethanol containing potassium hydroxide (KOH, 15 mmol). Cool the mixture to 0–5 °C in an ice bath.

  • Addition of CS₂: Add carbon disulfide (CS₂, 15 mmol) dropwise over 30 minutes with continuous stirring. Stir the mixture at room temperature for 12 hours to form the potassium dithiocarbazinate salt.

  • Cyclization: Add hydrazine hydrate (80%, 20 mmol) directly to the reaction mixture. Reflux the solution for 6–8 hours. Validation Step: Monitor the evolution of hydrogen sulfide (H₂S) gas using lead acetate paper; the reaction is complete when the paper no longer turns black.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Acidify with dilute HCl (1M) to pH 3–4. Filter the resulting precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol.

Protocol B: Regioselective S-Alkylation

Objective: Synthesize 4-amino-5-(3,5-dichlorophenyl)-3-(benzylthio)-4H-1,2,4-triazole.

  • Deprotonation: Dissolve the core triazole (5 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (6 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.

  • Alkylation: Add benzyl chloride (5.5 mmol) dropwise. Stir the reaction mixture at room temperature for 4–5 hours. Validation Step: Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the lower starting material spot confirms completion.

  • Workup: Pour the mixture into 100 mL of ice-cold water. Filter the precipitated S-alkylated product, wash with water, and recrystallize from methanol.

Protocol C: Schiff Base Formation (Dual Derivatization)

Objective: Condense the S-alkylated triazole with an aromatic aldehyde to form a highly active hybrid molecule.

  • Condensation: Dissolve the S-alkylated triazole (3 mmol) and 4-fluorobenzaldehyde (3.3 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 3–4 drops of glacial acetic acid to activate the carbonyl carbon.

  • Reflux: Reflux the mixture for 6–8 hours, monitoring progress via TLC.

  • Workup: Concentrate the solvent under reduced pressure to half its volume and cool to 0 °C. Filter the precipitated Schiff base, wash with cold ethanol, and dry under vacuum.

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the quantitative structure-activity relationship (QSAR) impact of the derivatization steps. The data illustrates how dual derivatization synergistically lowers the Minimum Inhibitory Concentration (MIC).

Compound StageSubstitution at C3-ThiolSubstitution at N4-AminoMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
Core Scaffold -SH (Free Thiol)-NH₂ (Free Amine)31.2562.50125.00
Intermediate 1 -S-Benzyl-NH₂ (Free Amine)15.6231.2531.25
Intermediate 2 -SH (Free Thiol)-N=CH-(4-F-C₆H₄)7.8115.6262.50
Dual Derivative -S-Benzyl-N=CH-(4-F-C₆H₄)1.95 3.90 7.81
Standard Drug Ciprofloxacin (Antibacterial)Fluconazole (Antifungal)1.002.004.00

Mechanistic Pathway & Workflow Visualization

The logical progression from chemical derivatization to biological target engagement is mapped below. S-alkylation drives membrane penetration, while the Schiff base provides critical hydrogen-bond accepting/donating properties within the enzyme active site.

G Core Core Scaffold: 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol S_Alk S-Alkylation (Mild Base: K2CO3) Core->S_Alk Alkyl Halide Schiff Schiff Base Formation (Acid Catalyst: AcOH) Core->Schiff Ar-CHO Dual Dual Derivatized Hybrid (Optimized LogP & Binding) S_Alk->Dual Ar-CHO Schiff->Dual Alkyl Halide Target1 Target: Fungal CYP51 (Lanosterol 14α-demethylase) Dual->Target1 H-Bonding & Hydrophobic Fit Target2 Target: Bacterial InhA (Enoyl-ACP Reductase) Dual->Target2 π-π Stacking Outcome Enhanced Antimicrobial & Antifungal Efficacy Target1->Outcome Target2->Outcome

Workflow of triazole derivatization and its logical relationship to biological target engagement.

References

  • Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: Molecules (via PubMed Central) URL: [Link] [1]

  • Title: Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link] [2]

  • Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

Method

Using 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol as a ligand in coordination chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. Introduction: Unveiling the Potential of a Vers...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Introduction: Unveiling the Potential of a Versatile Triazole Ligand

The 1,2,4-triazole scaffold is a cornerstone in medicinal and coordination chemistry, renowned for conferring a wide array of biological activities and forming stable complexes with a multitude of metal ions.[1] Within this class of heterocycles, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols are particularly noteworthy due to their rich chemical functionality. The subject of this guide, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, emerges as a ligand of significant interest. Its structure is distinguished by several key features: a 1,2,4-triazole core, a primary amino group at the N4 position, a thione-thiol tautomeric group at the C3 position, and a lipophilic 3,5-dichlorophenyl moiety at the C5 position.

This unique combination of a soft sulfur donor and hard nitrogen donors makes it a versatile chelating agent capable of coordinating with various transition metals. The coordination often leads to the formation of stable five- or six-membered chelate rings, which can significantly enhance the biological potency of the parent molecule. The dichlorophenyl group, in particular, is a known pharmacophore that can increase the lipophilicity of the resulting metal complexes, potentially improving their ability to cross biological membranes and interact with cellular targets. This guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of this ligand, complete with detailed protocols and insights for its application in research and drug development.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The most common and reliable route begins with the corresponding substituted benzoic acid.

Synthesis Workflow

The synthetic pathway involves three key transformations: 1) Conversion of the starting aromatic acid to its corresponding hydrazide, 2) Formation of a potassium dithiocarbazinate salt, and 3) Hydrazine-mediated cyclization to yield the final triazole-thiol.

Caption: Synthetic pathway for 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Synthesis Protocol: 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established methods for analogous compounds.[2]

Step 1: Synthesis of 3,5-Dichlorobenzohydrazide

  • To a solution of 3,5-dichlorobenzoic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise.

  • Reflux the mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling, reduce the solvent volume under vacuum. Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the ethyl 3,5-dichlorobenzoate. Filter, wash with water, and dry.

  • Dissolve the crude ester (0.08 mol) in absolute ethanol (100 mL) and add hydrazine hydrate (99%, 0.16 mol).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid (3,5-dichlorobenzohydrazide) is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate

  • In a flask cooled in an ice bath, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

  • Add 3,5-dichlorobenzohydrazide (0.1 mol) to the cold solution with stirring.

  • Add carbon disulfide (CS₂, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Continue stirring the mixture at room temperature for 12 hours.

  • The precipitated potassium salt is filtered, washed thoroughly with anhydrous ether, and dried under vacuum. This product is typically used in the next step without further purification.

Step 3: Synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazate salt (0.08 mol) in water (80 mL).

  • Add hydrazine hydrate (99%, 0.16 mol) to the suspension.

  • Reflux the mixture for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (conduct in a well-ventilated fume hood).

  • Cool the reaction mixture and dilute with a large volume of cold water.

  • Acidify the solution dropwise with concentrated hydrochloric acid or acetic acid to a pH of ~5-6.

  • The resulting white or off-white precipitate is the target ligand. Collect it by filtration, wash extensively with water, and recrystallize from ethanol or an ethanol-water mixture to obtain pure crystals.

Ligand Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized ligand before its use in coordination studies. The thione-thiol tautomerism is a key feature, and spectroscopic evidence can often indicate the predominant form in a given state (solid vs. solution).[3]

Technique Expected Observations and Interpretations
Melting Point A sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching of NH₂), ~2600-2550 (weak S-H stretch, indicating thiol form), ~1640 (C=N stretch of triazole ring), ~1300 (C-N stretch), ~700-650 (C-S stretch). The absence of a strong S-H band and the presence of a C=S band around 1250-1050 cm⁻¹ would suggest the thione form is dominant in the solid state.
¹H NMR (DMSO-d₆, δ ppm) ~13.5-14.0 (s, 1H, SH, confirms thiol form in solution), ~7.5-8.0 (m, 3H, Ar-H), ~5.8 (s, 2H, NH₂). The chemical shifts are highly dependent on the solvent and concentration.[2]
¹³C NMR (DMSO-d₆, δ ppm) ~165-170 (C-S/C=S), ~150-155 (C=N), ~125-135 (aromatic carbons).
Mass Spec. (EI-MS) The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₈H₆Cl₂N₄S.

Part 2: Coordination Chemistry and Application Protocols

The 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol ligand is an excellent candidate for forming stable coordination complexes. It typically acts as a bidentate ligand, deprotonating at the thiol group and coordinating through the resulting thiolate sulfur and one of the nitrogen atoms, often the exocyclic amino nitrogen.[4][5]

General Synthesis of Metal Complexes

This protocol outlines a general method for synthesizing complexes with divalent transition metals like Ni(II), Cu(II), Zn(II), and Cd(II).

Complexation_Reaction L 2 x Ligand (LH) M + M2+X₂ C [M(L)₂] + 2HX M->C  Solvent (e.g., Ethanol),  Reflux

Caption: General scheme for the synthesis of metal(II) complexes.

Protocol: Synthesis of a Bis(ligand) Metal(II) Complex

  • Dissolve the ligand (2 mmol) in hot ethanol (30 mL). A small amount of base (e.g., a few drops of triethylamine) may be added to facilitate deprotonation, though it is often not necessary.

  • In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂, Cd(NO₃)₂·4H₂O) (1 mmol) in ethanol or methanol (15-20 mL).

  • Add the metal salt solution dropwise to the hot, stirring ligand solution.

  • A change in color or the formation of a precipitate is typically observed immediately or upon heating.

  • Reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the product with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

Confirming the coordination of the ligand to the metal center requires a comparative analysis of the complex's properties against those of the free ligand.

Technique Evidence of Complexation and Structural Insights
Elemental Analysis Confirms the metal-to-ligand stoichiometry (e.g., 1:2 for [M(L)₂]).
Molar Conductivity Low conductivity values in a solvent like DMF or DMSO indicate a non-electrolytic nature, suggesting the counter-ions are not present outside the coordination sphere.[6]
FT-IR (KBr, cm⁻¹) Disappearance of the S-H band (~2600-2550 cm⁻¹) is the most definitive evidence of deprotonation and coordination via the sulfur atom. A shift in the N-H stretching bands (~3300-3200 cm⁻¹) indicates the involvement of the amino group in coordination. Appearance of new, low-frequency bands (~550-450 cm⁻¹ for M-N and ~400-300 cm⁻¹ for M-S) further supports coordination.[5]
¹H NMR (DMSO-d₆, δ ppm) Disappearance of the SH proton signal (~13.5-14.0 ppm) is crucial evidence. A significant downfield shift of the NH₂ proton signal confirms the coordination of the amino group to the metal ion.[5]
UV-Vis & Mag. Susc. These techniques help determine the geometry of the complex. For example, specific d-d transitions in the visible spectrum and the measured magnetic moment can distinguish between tetrahedral, square planar, or octahedral geometries for metals like Ni(II) and Cu(II).[4][5]
Single-Crystal X-ray Provides unambiguous proof of the molecular structure, bond lengths, bond angles, and coordination geometry in the solid state.[3]

Part 3: Applications and Future Directions

The true value of synthesizing these coordination compounds lies in their potential applications, particularly in drug development. The chelation of the triazole-thiol ligand to a metal ion is a proven strategy for enhancing biological activity.

Potential Biological Activities
  • Anticancer Agents: Many 1,2,4-triazole metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. Studies on similar ligands have shown that Cd(II) and Zn(II) complexes can be particularly effective, sometimes exhibiting selective toxicity towards cancer cells over normal cells. The mechanism often involves the complex's ability to interfere with cellular processes like DNA replication or enzyme function.

  • Antimicrobial and Antifungal Agents: The triazole core is present in several clinically used antifungal drugs.[7] Metal complexes derived from triazole-thiols often exhibit broad-spectrum antimicrobial activity, which is generally superior to that of the free ligand.[1][8][9] This enhancement is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.

Workflow from Synthesis to Biological Evaluation

Caption: Logical workflow from compound synthesis to preclinical evaluation.

Conclusion

4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol represents a highly promising and versatile ligand for the development of novel coordination compounds. Its synthesis is straightforward, and its multiple donor sites allow for the creation of stable and structurally diverse metal complexes. The protocols and characterization data provided in this guide offer a solid foundation for researchers to explore its potential. The resulting metal complexes are strong candidates for screening as anticancer and antimicrobial agents, making this ligand a valuable tool for scientists and professionals in the field of medicinal chemistry and drug discovery.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2016). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2016, 1-6. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Journal of Medicinal and Chemical Sciences. [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of 1,2,4-Triazole Derivatives. Molecules, 12(8), 1910-1959. [Link]

  • Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1688. [Link]

  • Kadhim, R. A. (2016). Synthesis and characterization of transition metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 143-153. [Link]

  • Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5275. [Link]

  • Pattanayak, P., et al. (2011). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmacy and Technology. [Link]

  • Ünver, Y., & Tanak, H. (2018). Crystal Structure of 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one Monohydrate. OSTI.GOV. [Link]

  • Kumar, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). International Journal of Chemical Studies. [Link]

  • Badie, M. Z., et al. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

  • Al-Juboori, S. A. H. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. NeuroQuantology. [Link]

  • AbdulRasool, R. A. (2016). Synthesis of inorganic complexes derived from 4- amino-5-(pyridyl)-4H 1,2,4 triazole-3-thiol and study their photochemical stability with polystyrene. Thesis, University of Baghdad. [Link]

  • Bayrak, H., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(6), 2273-2280. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1688. [Link]

  • Al-Juboori, S. A. H. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. NeuroQuantology. [Link]0001)

Sources

Application

High-performance liquid chromatography (HPLC) method for purity analysis of triazole compounds

Introduction Triazole compounds form a significant class of antifungal agents, widely utilized in both pharmaceutical and agricultural sectors. Their mechanism of action involves the inhibition of ergosterol biosynthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazole compounds form a significant class of antifungal agents, widely utilized in both pharmaceutical and agricultural sectors. Their mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, robust and reliable analytical methods for purity determination are paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.[1][2] This application note details a comprehensive and validated HPLC method for the purity analysis of triazole compounds, designed for researchers, scientists, and drug development professionals.

The presented method is grounded in the principles of reversed-phase chromatography and is designed to be compliant with the guidelines of the International Council for Harmonisation (ICH).[3] It provides a framework for the separation and quantification of a target triazole compound from its potential impurities, including process-related impurities and degradation products.

Methodology: The Science Behind the Separation

The selection of chromatographic conditions is a critical step in developing a successful HPLC method. The choices made are based on the physicochemical properties of triazole compounds, which are generally non-volatile and can be thermally labile, making HPLC a more suitable technique than gas chromatography.[1]

Chromatographic Conditions

The separation is achieved on a C18 stationary phase, which provides excellent hydrophobic retention for the moderately polar triazole molecules. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile within a reasonable analysis time.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure for a wide range of triazole compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to protonate any residual silanols on the stationary phase, reducing peak tailing for basic triazole compounds.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for triazoles.
Gradient See Table BelowA gradient elution allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[4][5]
UV Detection 260 nmMany triazole compounds exhibit strong UV absorbance around this wavelength. A diode array detector (DAD) is recommended for peak purity analysis.[1]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
15.080
20.080
20.120
25.020

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed workflow for the purity analysis of a triazole compound.

Preparation of Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of the triazole reference standard in the diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of the triazole sample in the diluent.

  • Spiked Sample Solution: To assess specificity and accuracy, a sample solution can be spiked with known impurities or stressed under conditions like heat, light, acid/base hydrolysis, and oxidation to generate degradation products.[1]

HPLC System Setup and Equilibration
  • Prime the HPLC pump with both Mobile Phase A and Mobile Phase B to remove any air bubbles.[4][6]

  • Set the initial mobile phase composition to 80% Mobile Phase A and 20% Mobile Phase B.

  • Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[4]

Chromatographic Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solution System_Suitability System Suitability Injections Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Sample_Injections Sample Injections Prep_Sample->Sample_Injections Blank_Injection Blank (Diluent) Injection System_Suitability->Blank_Injection If passes Standard_Injections Standard Injections (for Repeatability) Blank_Injection->Standard_Injections Standard_Injections->Sample_Injections Integration Peak Integration Sample_Injections->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Data Analysis and Purity Calculation

The purity of the triazole compound is typically determined using the area percent method, as shown in the formula below. This calculation assumes that the response factor of the impurities is the same as that of the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability: Ensuring Method Performance

Before any sample analysis, a system suitability test (SST) must be performed to ensure that the chromatographic system is operating correctly.[7][8][9][10][11] This is a critical component of a self-validating system.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures symmetrical peaks for accurate integration. A tailing factor close to 1 is ideal.[7]
Theoretical Plates (N) > 2000Indicates column efficiency and the ability to produce sharp peaks.[8][11]
Repeatability of Peak Area (%RSD) ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injector and the stability of the system.[8]
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurityEnsures that the main peak is well-separated from any adjacent peaks.[8][9]

Method Validation: Establishing Trustworthiness

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]

Method_Validation Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Range Range Method_Validation->Range Robustness Robustness Method_Validation->Robustness LOQ Limit of Quantitation Method_Validation->LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

Caption: Key parameters for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The main peak should be free from co-elution from impurities, degradation products, and placebo components. Peak purity analysis is often used.[1]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentrations.[1][13]
Accuracy The closeness of the test results to the true value.[13]The recovery of spiked impurities should be within 90-110%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 5.0% for impurity quantification.[12][14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-noise ratio of at least 10:1.[7]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]Typically from the LOQ to 120% of the impurity specification level.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Troubleshooting Common HPLC Issues

Even with a robust method, issues can arise. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing - Active sites on the column.- Sample solvent stronger than the mobile phase.[15]- Use a mobile phase with a lower pH.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Retention Time Drifting - Inconsistent mobile phase composition.- Column temperature fluctuations.[5]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[4][5]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.[5][15]- Use high-purity solvents and filter the mobile phase.- Degas the mobile phase and purge the system.[4][15]
Split Peaks - Partially blocked column frit.- Void in the column packing.[15]- Reverse flush the column (if recommended by the manufacturer).- Replace the column.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the purity analysis of triazole compounds. By following the detailed protocol, adhering to the system suitability criteria, and performing a thorough method validation, researchers and drug development professionals can confidently and accurately assess the purity of their triazole APIs. This robust method serves as a reliable tool in ensuring the quality, safety, and efficacy of these important antifungal agents.

References

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]

  • Zhang, M., Moore, G. A., Barclay, M. L., & Begg, E. J. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 55(8), 3963–3966. Available at: [Link]

  • Zhang, M., Moore, G. A., Barclay, M. L., & Begg, E. J. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 55(8), 3963–3966. Available at: [Link]

  • Rudola, B., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. Available at: [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Pharma Guideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • ResearchGate. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available at: [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development and application of a screening method for triazole fungicide determination in liquid and fruit samples using solid-phase microextraction and HPLC-DAD. Available at: [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Available at: [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Available at: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available at: [Link]

  • PGeneral. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for Docking Triazole Derivatives The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Docking Triazole Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2][3] These heterocyclic compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7][8][9] The specific compound of interest, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, combines the versatile triazole ring with a dichlorophenyl moiety—a substitution pattern known to enhance the biological efficacy of various molecular frameworks.

Molecular docking is an indispensable computational technique in modern structure-based drug design.[10][11][12] It predicts the preferred orientation (pose) and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[11][12] This in silico approach provides critical insights at the atomic level, enabling researchers to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[11][13]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol against two clinically relevant protein targets. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability for researchers in the field.

Principle of the Method & Target Selection

The core principle of molecular docking involves two main components: a search algorithm and a scoring function.[12] The search algorithm explores the conformational space of the ligand within the receptor's binding site to generate numerous possible binding poses. The scoring function then estimates the binding free energy for each pose, ranking them to identify the most favorable interactions. A more negative binding affinity score typically indicates a more stable protein-ligand complex.[14]

Target Selection Rationale

The choice of a target protein is dictated by the known biological profile of the ligand class. Given the extensive literature on triazole derivatives, we have selected two representative targets from different therapeutic areas.

  • Antifungal Target: Lanosterol 14-alpha-demethylase (CYP51)

    • Justification: Azole compounds are classic inhibitors of CYP51, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[15][16] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[16]

    • Selected PDB Structure: 5V5Z (Crystal structure of Candida albicans CYP51 complexed with a known inhibitor).

  • Anticancer Target: Histone Demethylase KDM5A

    • Justification: KDM5A is an epigenetic regulator implicated in various cancers, where its inhibition has emerged as a promising therapeutic strategy.[17] Triazole derivatives have shown potential as inhibitors of histone demethylases.[17]

    • Selected PDB Structure: 5FUN (Crystal structure of the human KDM5A catalytic domain).

Required Software and Resources

This protocol utilizes open-source software, making it accessible to a broad range of researchers.

Software/ResourcePurposeRecommended ToolURL for Access
Protein Structure Database Obtain 3D coordinates of target proteins.RCSB Protein Data Bank (PDB)[Link]
Ligand Structure Database Obtain 2D/3D structure of the ligand.PubChem[Link]
Molecular Visualization View and analyze protein-ligand complexes.PyMOL, UCSF ChimeraX[Link]
Molecule Preparation Prepare protein and ligand files for docking.AutoDock Tools (MGLTools)[Link]
Molecular Docking Engine Perform the docking simulation.AutoDock Vina[Link]

Detailed Docking Protocol

This protocol is structured into four distinct phases: Protein Preparation, Ligand Preparation, Docking Simulation, and Results Analysis.

Workflow Overview

G cluster_prep Phase 1 & 2: Preparation cluster_dock Phase 3: Simulation cluster_analysis Phase 4: Analysis PDB Download Target PDB CleanPDB Clean Protein (Remove Water, Ligands) PDB->CleanPDB Ligand Obtain Ligand Structure PrepLigand Energy Minimize & Set Torsions Ligand->PrepLigand PrepProt Add Hydrogens & Charges CleanPDB->PrepProt SaveProt Save as PDBQT PrepProt->SaveProt Grid Define Grid Box (Search Space) SaveProt->Grid SaveLigand Save as PDBQT PrepLigand->SaveLigand SaveLigand->Grid Config Create Configuration File Grid->Config RunVina Run AutoDock Vina Config->RunVina Load Load Poses into Visualizer RunVina->Load Analyze Analyze Binding Affinity & Interactions Load->Analyze Validate Protocol Validation (Re-docking) Analyze->Validate Conclusion Draw Conclusions Analyze->Conclusion

Caption: General workflow for molecular docking from preparation to analysis.

Phase 1: Target Protein Preparation

Causality: The raw PDB file contains non-essential molecules (e.g., water, ions) and lacks hydrogen atoms, which are necessary for accurate force field calculations. This phase cleans the structure and prepares it for the docking algorithm.

  • Download Structure: Navigate to the RCSB PDB and download the structure for your chosen target (e.g., '5V5Z') in PDB format.

  • Clean Protein:

    • Open the PDB file in a visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules, co-crystallized ligands, ions, and any protein chains not involved in the binding interaction.[18][19][20] This is critical as they can interfere with the docking process.

    • Save this cleaned protein structure as a new PDB file (e.g., 5v5z_protein.pdb).

  • Prepare in AutoDock Tools (ADT):

    • Open ADT and load the cleaned PDB file (File > Read Molecule).

    • Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). This is essential for defining correct hydrogen bond donors and acceptors.

    • Add Kollman charges (Edit > Charges > Add Kollman Charges). Charges are fundamental to calculating electrostatic interactions.[21]

    • Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Phase 2: Ligand Preparation

Causality: The ligand must be converted from a 2D representation to a low-energy 3D conformation. The docking software also needs to know which bonds are rotatable to allow for conformational flexibility during the simulation.

  • Obtain Ligand Structure:

    • Search for "4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol" in PubChem.

    • Download the structure in 2D SDF format.

  • Convert to 3D and Prepare in ADT:

    • Open the SDF file in ADT (Ligand > Input > Open).

    • ADT will automatically compute Gasteiger charges and detect the rotatable bonds (torsions). Verify that the number of torsions is reasonable.

    • Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

Phase 3: Performing the Docking Simulation with AutoDock Vina

Causality: We must explicitly define the three-dimensional space where the docking algorithm will search for binding poses. The exhaustiveness parameter controls the computational effort, with higher values increasing the likelihood of finding the true energy minimum at the cost of longer computation time.

  • Define the Search Space (Grid Box):

    • In ADT, with both the prepared protein and ligand loaded, navigate to Grid > Grid Box.

    • A box will appear around the molecule. Position this box to encompass the entire active site of the protein. The active site location can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.[22][23]

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) from the Grid Options panel.[24][25]

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run the Simulation:

    • Open a command-line terminal or PowerShell.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (ensure vina.exe is in your system's PATH or in the same directory):

    • Vina will run the simulation and generate an output file (e.g., ligand_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.

Phase 4: Analysis and Interpretation of Results

Causality: The raw output is a set of coordinates and a score. Meaningful interpretation requires visualizing the poses in the context of the protein's active site to understand the specific molecular interactions that stabilize the complex.

  • Review Binding Affinities:

    • Open the log.txt file. It will contain a table of binding affinities (in kcal/mol) for the generated poses. The top-ranked pose (mode 1) has the most favorable (most negative) score.[14]

  • Visualize Docked Poses:

    • Open your prepared protein PDBQT file in PyMOL.

    • Load the docking output file (ligand_out.pdbqt). PyMOL will display the different poses as separate models.

    • Focus on the top-ranked pose. Analyze its fit within the binding pocket.[14]

  • Analyze Key Interactions:

    • Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.[14][26]

    • These interactions provide a structural hypothesis for the ligand's mechanism of action.

G cluster_input Inputs cluster_output Interpretation center_node Docking Result stability Binding Stability center_node->stability Predicts interactions Key Interactions (H-bonds, etc.) center_node->interactions Reveals score Binding Affinity (kcal/mol) score->center_node Quantitative Metric pose 3D Pose (Coordinates) pose->center_node Structural Metric hypothesis Structure-Activity Hypothesis interactions->hypothesis Informs

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiols

Welcome to the comprehensive technical support guide for the synthesis of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established literature and extensive laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Final 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Potential Causes:

  • Incomplete Cyclization: The ring-closing step is often the most critical and can be hampered by suboptimal reaction conditions.

  • Degradation of Intermediates: The potassium dithiocarbazinate salt intermediate can be unstable.

  • Poor Quality Starting Materials: Impurities in the initial substituted benzoic acid, hydrazine hydrate, or carbon disulfide can lead to side reactions.

  • Suboptimal pH during Precipitation: The final product is typically precipitated by acidifying the reaction mixture. An incorrect pH can result in the product remaining in solution.

Troubleshooting Steps & Explanations:

Step Action Scientific Rationale
1. Verify Starting Material Purity Ensure all reagents, especially hydrazine hydrate and substituted benzoic acids, are of high purity. Recrystallize or distill starting materials if necessary.Impurities can compete in the reaction, leading to the formation of unwanted byproducts and consuming the reactants.
2. Optimize Cyclization Conditions Monitor the reflux time and temperature closely. For the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate, a reflux of 3-4 hours is typically sufficient.[1][2]The formation of the triazole ring is a kinetically controlled process. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the product.
3. Control pH for Precipitation After the reflux, cool the reaction mixture and carefully acidify with a dilute acid (e.g., hydrochloric acid) while monitoring the pH. The product typically precipitates at a weakly acidic pH.The thiol group in the target molecule can exist as a thiolate anion in basic solution, making it soluble. Protonation upon acidification is necessary for precipitation.
4. Ensure Anhydrous Conditions for Intermediate Formation When preparing the potassium dithiocarbazinate salt from the corresponding hydrazide and carbon disulfide in the presence of potassium hydroxide, use absolute ethanol and protect the reaction from atmospheric moisture.The intermediates are susceptible to hydrolysis, which can reduce the overall yield of the desired product.

Issue 2: Formation of Significant Side Products

Potential Causes:

  • Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.

  • Reaction of Hydrazine Hydrate with Carbon Disulfide: If not controlled, hydrazine hydrate can react with carbon disulfide to form thiocarbohydrazide, which can then undergo its own set of reactions.[3][4]

  • Formation of Oxadiazoles: Under certain conditions, the hydrazide intermediate can cyclize to form an oxadiazole instead of the desired triazole.

Troubleshooting Steps & Explanations:

Step Action Scientific Rationale
1. Inert Atmosphere Conduct the reaction, particularly the cyclization and work-up steps, under an inert atmosphere (e.g., nitrogen or argon).This minimizes the oxidation of the sensitive thiol group to a disulfide, a common side reaction that can complicate purification and reduce the yield.
2. Controlled Addition of Reagents Add the hydrazine hydrate dropwise to the potassium dithiocarbazinate salt during the cyclization step.This ensures that the hydrazine hydrate reacts preferentially with the dithiocarbazinate rather than with any unreacted carbon disulfide, which could lead to the formation of thiocarbohydrazide and subsequent byproducts.
3. Choice of Base and Solvent Use a strong base like potassium hydroxide in an alcoholic solvent for the formation of the dithiocarbazinate salt.This promotes the formation of the desired intermediate and disfavors the cyclization pathways that could lead to oxadiazole formation.

Issue 3: Difficulty in Purifying the Final Product

Potential Causes:

  • Contamination with Starting Materials: Unreacted substituted benzoic acid or hydrazide can co-precipitate with the product.

  • Presence of Disulfide Byproducts: As mentioned, oxidation can lead to disulfide impurities that may have similar solubility to the desired product.

  • Amorphous or Oily Product: The product may not crystallize well, making filtration and purification difficult.

Troubleshooting Steps & Explanations:

Step Action Scientific Rationale
1. Recrystallization Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]This is the most effective method for removing impurities and obtaining a crystalline product. The choice of solvent is crucial for achieving good separation.
2. Washing the Crude Product Wash the filtered crude product with cold water to remove any residual acid and inorganic salts.This simple step can significantly improve the purity of the product before recrystallization.
3. Column Chromatography If recrystallization is ineffective, consider using column chromatography for purification.This technique can separate compounds with very similar polarities, such as the desired thiol and its disulfide byproduct.
4. Trituration If the product is an oil, try triturating it with a non-polar solvent like hexane or ether to induce crystallization.This process can help to remove soluble impurities and encourage the formation of a solid product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols?

A1: The most common synthetic route involves a multi-step process. First, a substituted benzoic acid is converted to its corresponding acid hydrazide. The acid hydrazide is then reacted with carbon disulfide in the presence of a base (like potassium hydroxide) to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to yield the final 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The evolution of hydrogen sulfide is often observed during the cyclization step.[5][6]

Q2: Can I use thiocarbohydrazide directly for the synthesis?

A2: Yes, an alternative and often simpler method involves the direct reaction of a substituted benzoic acid with thiocarbohydrazide, typically by heating the two reactants together.[7][8] This method avoids the preparation of the dithiocarbazinate intermediate.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon disulfide is highly flammable and toxic. It should also be handled in a fume hood, away from any ignition sources.

  • The evolution of hydrogen sulfide gas during the cyclization step is a significant hazard. Hydrogen sulfide is a toxic and flammable gas with the characteristic odor of rotten eggs. Ensure the reaction is performed in a well-ventilated fume hood.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • FTIR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), S-H stretching (around 2500-2600 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[1][9]

  • ¹H NMR Spectroscopy: Expect to see signals for the aromatic protons of the phenyl group, a singlet for the -NH₂ protons, and a singlet for the -SH proton. The chemical shift of the SH proton can be variable and it is exchangeable with D₂O.[1][10]

  • ¹³C NMR Spectroscopy: This will show the signals for the aromatic carbons and the carbons of the triazole ring.

  • Mass Spectrometry: This will provide the molecular weight of the compound, confirming its elemental composition.

Q5: My final product is colored. Is this normal?

A5: The pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is typically a white or off-white solid.[1] A yellow or brownish color may indicate the presence of impurities, possibly from oxidation or side reactions. Recrystallization should yield a purer, lighter-colored product.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol from Benzoic Acid

Step 1: Synthesis of Benzoic Acid Hydrazide

  • To a round-bottom flask, add methyl benzoate and an excess of hydrazine hydrate (2-3 equivalents).

  • Add a minimal amount of ethanol to ensure homogeneity.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and collect the precipitated benzoic acid hydrazide by filtration. Wash with cold water and dry.

Step 2: Synthesis of Potassium 3-benzoyl-dithiocarbazate

  • In a flask, dissolve benzoic acid hydrazide in absolute ethanol.

  • Add an equimolar amount of potassium hydroxide and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with continuous stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • To a round-bottom flask, add the potassium 3-benzoyl-dithiocarbazate and a 2-fold excess of hydrazine hydrate in water.

  • Reflux the mixture for 3-4 hours, during which hydrogen sulfide gas will evolve (ensure adequate ventilation in a fume hood).

  • Cool the reaction mixture and dilute with cold water.

  • Acidify the solution with dilute hydrochloric acid until a white precipitate forms.

  • Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.[2][5]

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazate Salt Formation cluster_2 Step 3: Triazole Cyclization A Substituted Benzoic Acid B Esterification (e.g., with Methanol/H+) A->B C Substituted Benzoate Ester B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Substituted Benzoyl Hydrazide D->E G Base (e.g., KOH in Ethanol) E->G F Carbon Disulfide (CS2) F->G H Potassium Dithiocarbazate Salt G->H J Reflux (Cyclization) H->J I Hydrazine Hydrate I->J K Acidification (Precipitation) J->K L 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol K->L

Caption: General workflow for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Pure PurifySM Purify Starting Materials Purity->PurifySM Impure Workup Review Work-up Procedure Conditions->Workup Complete Reaction TempTime Adjust Reflux Time/Temp Conditions->TempTime Incomplete Reaction pH Check pH of Precipitation Workup->pH Product Soluble Inert Use Inert Atmosphere Workup->Inert Side Products

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Asian Journal of Chemical Sciences, 3(1), 1-8. [Link]

  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2014). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23(2), 1046–1056. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2013). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 3(4), 225-257. [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]

  • Al-Omar, M. A. (2010). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2010(1), 213-264. [Link]

  • Prachand, S. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][11][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • El-Emam, A. A. (n.d.). Synthesis of isothiocyanates. [Link]

  • Li, Y., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5776–5780. [Link]

  • El-Sayed, W. A., et al. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti. ChemRxiv. [Link]

  • Yaseen, H. S., & Al-Sultani, A. H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Istanbul University Faculty of Pharmacy, 54(1), 1-8. [Link]

  • Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][11][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. [Link]

  • Google Patents. (1972).
  • Yaseen, H. S., & Al-Sultani, A. H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][11][12]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 4-amino-5-substituted.... [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti. Research Square. [Link]

  • Singh, A. K., & Kumar, R. (2017). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). International Journal of Chemical Studies, 5(4), 133-138. [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. * Zaporozhye medical journal*, 18(4), 51-55. [Link]

  • Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]

  • Saeed, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. [Link]

  • El-Emam, A. A. (1998). 1,3,4-THIADIAZOLE DERIVATIVES. Heterocycles, 48(3), 565-604. [Link]

  • Kumar, A., & Singh, R. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3851. [Link]

  • Hassan, F. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-52. [Link]

  • Nguyen, T. H., et al. (2023). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega, 8(38), 34857–34867. [Link]

  • Hassan, F. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Mahdi, M. F., Khan, A. K., & Abdulla, M. T. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. PNR, 13(S07), 670. [Link].pnrjournal.com/index.php/home/article/view/9876)

Sources

Optimization

Technical Support Center: Optimizing the Yield of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The 3,5-dichlorophenyl moiety significantly enhances the lipophilicity and target-binding affinity of the resulting triazole scaffold, making yield optimization critical for downstream drug discovery applications .

Below, you will find a mechanistic overview, quantitative benchmarks, a self-validating experimental protocol, and a targeted FAQ troubleshooting guide to resolve common bottlenecks.

Synthesis Overview & Pathway

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols follows a well-established four-step pharmacological protocol . The sequence relies on the sequential transformation of a substituted benzoic acid into an ester, a hydrazide, a dithiocarbazinate salt, and finally, the cyclized triazole core.

G A 3,5-Dichlorobenzoic Acid B Methyl 3,5-dichlorobenzoate A->B MeOH, H2SO4 Reflux, 8h C 3,5-Dichlorobenzohydrazide B->C NH2NH2·H2O, EtOH Reflux, 6h D Potassium 2-(3,5-dichlorobenzoyl) hydrazine-1-carbodithioate C->D CS2, KOH, EtOH Stir, RT, 12h E 4-Amino-5-(3,5-dichlorophenyl)- 4H-1,2,4-triazole-3-thiol D->E 1. NH2NH2·H2O, Reflux, 4h 2. HCl (Acidification)

Figure 1: Four-step synthetic pathway for 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Quantitative Data & Reaction Parameters

To establish a baseline for your experiments, compare your current metrics against these optimized parameters. Deviations from these expected yields indicate a failure point in the corresponding step.

Reaction StepReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Key Visual/Analytical Indicator
1. Esterification Methanol, conc. H₂SO₄65 (Reflux)885 - 90Disappearance of acid on TLC
2. Hydrazinolysis Hydrazine hydrate (80%), EtOH78 (Reflux)680 - 85White precipitate upon cooling
3. Dithiocarbazinate CS₂, KOH, EtOH20 - 25 (RT)1275 - 80Yellow/White precipitate; IR C=S ~620 cm⁻¹
4. Cyclization Hydrazine hydrate (99%), H₂O100 (Reflux)4 - 665 - 75Green homogeneous solution; H₂S ceases

Step-by-Step Methodology (Self-Validating Protocol)

Every protocol described here is designed as a self-validating system. Do not proceed to the next step unless the Validation Checkpoint is successfully met.

Step 1: Fischer Esterification

Causality: The use of excess methanol drives the equilibrium towards the ester. Sulfuric acid acts as a proton donor to activate the carbonyl carbon for nucleophilic attack.

  • Suspend 3,5-dichlorobenzoic acid (1.0 eq) in absolute methanol (10 volumes).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise under continuous stirring.

  • Reflux the mixture at 65 °C for 8 hours.

  • Concentrate the solvent in vacuo, neutralize with 5% NaHCO₃, and extract with ethyl acetate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The highly polar baseline spot (carboxylic acid) must be completely absent, replaced by a high-Rf spot (ester).

Step 2: Hydrazinolysis

Causality: Hydrazine is a potent nucleophile due to the alpha-effect, readily displacing the methoxy group via nucleophilic acyl substitution.

  • Dissolve methyl 3,5-dichlorobenzoate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (80% aqueous, 2.5 eq) dropwise.

  • Reflux the mixture at 78 °C for 6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath to induce crystallization. Filter and wash with cold ethanol.

  • Validation Checkpoint: FTIR spectroscopy must show the appearance of an amide C=O stretch at ~1660 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

Step 3: Dithiocarbazinate Salt Formation

Causality: The terminal amine of the hydrazide attacks the electrophilic carbon of carbon disulfide. KOH is strictly required to deprotonate the resulting intermediate, forming the stable, water-soluble potassium dithiocarbazinate salt.

  • Dissolve 3,5-dichlorobenzohydrazide (1.0 eq) in absolute ethanol containing KOH (1.5 eq).

  • Cool the solution to 0–5 °C and add carbon disulfide (CS₂) (1.5 eq) dropwise to prevent exothermic side reactions.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the precipitated potassium salt, wash with anhydrous diethyl ether, and dry under a vacuum.

  • Validation Checkpoint: The product must be highly soluble in water. FTIR must reveal a strong C=S stretching band at ~617–630 cm⁻¹.

Step 4: Triazole Ring Cyclization

Causality: The critical cyclization step involves the nucleophilic attack of a second hydrazine molecule on the thiocarbonyl group, followed by intramolecular condensation. This releases H₂S and H₂O . Acidification is required because the product forms as a soluble potassium thiolate; adding HCl protonates it to the insoluble thiol/thione tautomer.

  • Suspend the potassium dithiocarbazinate salt (1.0 eq) in water (or a water/ethanol mixture).

  • Add fresh hydrazine hydrate (99%, 2.0 eq).

  • Reflux the mixture. Monitor the evolution of hydrogen sulfide (H₂S) gas using lead acetate paper.

  • Once H₂S evolution ceases (typically 4–6 hours) and the solution turns a homogeneous green, cool to 0 °C.

  • Acidify dropwise with concentrated HCl until the pH reaches 3.0–4.0.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Validation Checkpoint: Lead acetate paper held over the condenser must stop turning black. Final FTIR must show the absence of C=O, and the presence of C=N (~1645 cm⁻¹), S-H (~2736 cm⁻¹), and primary amine N-H (~3250 cm⁻¹).

Troubleshooting & FAQs

Q: Why is my yield for the final cyclization step consistently below 50%? A: Low yields in Step 4 are primarily caused by incomplete cyclization or the competitive formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole side products.

  • Solution: Ensure you are using a strict excess of hydrazine hydrate (at least a 2:1 molar ratio to the potassium salt). Furthermore, do not stop the reflux prematurely. The reaction must be refluxed until the evolution of hydrogen sulfide gas completely ceases (verified by a negative lead acetate paper test).

Q: The reaction mixture doesn't turn homogeneous green during the final reflux. What does this mean? A: If the mixture remains a cloudy suspension, the potassium dithiocarbazinate salt is not fully reacting.

  • Solution: This is almost always due to degraded hydrazine hydrate. Hydrazine hydrate is highly hygroscopic and absorbs CO₂ from the air over time, significantly reducing its nucleophilicity. Always use a fresh, sealed bottle of 99% hydrazine hydrate for the cyclization step.

Q: How do I properly precipitate the final product without losing yield during the workup? A: The 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol exists as a highly soluble potassium thiolate salt in the alkaline reaction mixture.

  • Solution: You must carefully acidify the cold solution with concentrated HCl to a specific pH window of ~3.0 to 4.0.

    • Under-acidification (pH > 5): The product remains partially ionized and dissolved in the aqueous layer.

    • Over-acidification (pH < 2): You risk protonating the primary amine on the triazole ring, which can create a soluble hydrochloride salt, drastically reducing your recovered yield.

Q: I am losing a massive amount of product during recrystallization. How can I optimize purification? A: Triazole-3-thiols have a steep solubility curve in ethanol.

  • Solution: Use the absolute minimum amount of boiling absolute ethanol to dissolve the crude powder. Perform a rapid hot filtration to remove insoluble polymeric sulfur impurities. Allow the filtrate to cool slowly to room temperature before transferring it to an ice bath. Rapid crashing out by immediate icing traps impurities and reduces the crystalline yield.

References

  • Gumrukcuoglu, N., et al. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Istanbul Journal of Pharmacy, 2023. URL:[Link]

  • Thakur, A., et al. "Synthesis, Biological Evaluation of 4-aminoquinoline 1, 2, 4-triazole Conjugated Benzothiazole as Potent Analgesic." Der Pharma Chemica, 2017. URL:[Link]

  • Khan, M., et al. "New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies." Results in Chemistry, 2020. URL:[Link]

Troubleshooting

Technical Support Center: Purification of 4-Amino-1,2,4-triazole-3-thiol Derivatives

Welcome to the dedicated technical support center for the purification of 4-amino-1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 4-amino-1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The purity of these molecules is paramount for their intended biological and pharmaceutical applications, as even minor impurities can significantly impact experimental outcomes and lead to misleading results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to directly address the specific challenges you may encounter during the purification of these polar, functionalized molecules. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and general purification of 4-amino-1,2,4-triazole-3-thiol derivatives.

Q1: What are the key stability concerns for 4-amino-1,2,4-triazole-3-thiol derivatives during purification and storage?

A1: The primary stability concern for this class of compounds is the oxidation of the thiol (-SH) group to form disulfide (-S-S-) bridges, leading to the formation of dimers or higher-order oligomers.[1] This oxidation is often catalyzed by exposure to atmospheric oxygen, especially under basic conditions which favor the formation of the more reactive thiolate anion.[1] Additionally, these compounds can be sensitive to excessive heat, which may cause degradation. For long-term storage, it is advisable to keep the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the general solubility characteristics of 4-amino-1,2,4-triazole-3-thiol derivatives?

A2: These compounds are typically polar and often exhibit good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hot ethanol or methanol.[2] Their solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate is generally limited but can vary depending on the specific substituents on the triazole ring. Water solubility is also variable and is influenced by the overall polarity of the molecule and its ability to form hydrogen bonds.

Q3: What are the most common initial purification techniques for crude 4-amino-1,2,4-triazole-3-thiol derivatives?

A3: The most common and often most effective initial purification method is recrystallization .[3] Given that these compounds are solids at room temperature, recrystallization from a suitable solvent (or solvent system) can efficiently remove many common impurities.[4] For more challenging separations, column chromatography on silica gel or alumina may be necessary, although the polar nature of these compounds can present some difficulties.[5] Acid-base extraction can also be a powerful tool, especially for removing acidic or basic impurities.[6]

II. Troubleshooting Guide: Navigating Purification Challenges

This section provides a detailed, problem-oriented guide to address specific issues that may arise during the purification of your 4-amino-1,2,4-triazole-3-thiol derivatives.

A. Recrystallization Issues

Q4: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.

  • Causality: The high concentration of the solute can cause it to precipitate prematurely from the hot solution. If the temperature of the solution is still above the melting point of your compound at this point, it will appear as an oil.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.[7]

    • Slow Cooling: Avoid rapid cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a few paper towels, before moving it to an ice bath. Slower cooling rates provide more time for the molecules to arrange themselves into an ordered crystal lattice.[8]

    • Scratching: Induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[10]

Q5: After cooling, no crystals have formed in my flask. What should I do?

A5: The absence of crystal formation upon cooling usually indicates one of two things: either the solution is not supersaturated (i.e., too much solvent was used), or the nucleation process is inhibited.

  • Causality: If an excessive amount of solvent was used, the concentration of the solute may not be high enough to induce crystallization even at low temperatures.[5] Alternatively, the solution may be supersaturated, but there are no nucleation sites for crystals to begin forming.[9]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.

    • Induce Crystallization: As with "oiling out," try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation point.[9]

    • Extended Cooling: Place the flask in an ice bath or even a freezer for a longer period to further decrease the solubility of your compound.

Q6: My recrystallization yield is very low. How can I improve it?

A6: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

  • Causality: This is often due to using too much solvent during the initial dissolution or washing steps.[4] It can also occur if the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.

    • Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Re-evaluate Solvent Choice: If yields are consistently low, your chosen solvent may not be ideal. A good recrystallization solvent should have a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold.[7]

B. Column Chromatography Challenges

Q7: My polar 4-amino-1,2,4-triazole-3-thiol derivative is stuck at the top of the silica gel column and won't elute, even with highly polar solvents. What can I do?

A7: This is a common issue with highly polar and basic compounds on normal-phase silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the basic nitrogen atoms of the triazole ring and the amino group, leading to very strong adsorption.[11]

  • Solutions:

    • Increase Solvent Polarity: Switch to a more polar eluent system. A mixture of dichloromethane (DCM) and methanol is often effective for eluting highly polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration.[12]

    • Add a Basic Modifier: To disrupt the strong interaction with the acidic silica, add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute.[13]

    • Dry Loading: If your compound is not soluble in the initial non-polar eluent, use a "dry loading" technique. Dissolve your crude product in a suitable polar solvent (e.g., methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[11]

Q8: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. What causes this and how can I prevent it?

A8: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Causality: For basic compounds like your triazole derivatives, tailing is frequently caused by the strong interaction with the acidic silanol groups on the silica.[11] It can also be a sign of column overloading.

  • Solutions:

    • Add a Modifier: As with elution problems, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic impurities) to your eluent can significantly improve peak shape by minimizing these strong interactions.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column may provide better results for these polar compounds.

    • Reduce Sample Load: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

C. Impurity-Specific Problems

Q9: I suspect I have a 1,3,4-thiadiazole byproduct in my reaction mixture. How can I differentiate it from my desired 1,2,4-triazole and remove it?

A9: The formation of a 1,3,4-thiadiazole is a common side reaction in the synthesis of 1,2,4-triazoles from acylthiosemicarbazide precursors, especially under acidic conditions.[10]

  • Causality: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways. Nucleophilic attack of the nitrogen atom on the carbonyl carbon leads to the desired 1,2,4-triazole (favored under basic conditions), while attack of the sulfur atom on the carbonyl carbon leads to the 1,3,4-thiadiazole (favored under acidic conditions).[10][14]

  • Differentiation and Removal:

    • Spectroscopic Analysis: ¹H NMR spectroscopy can often distinguish between the two isomers. The chemical shifts of the protons on the heterocyclic ring and the substituents will be different.

    • Chromatographic Separation: The polarity of the 1,3,4-thiadiazole isomer is often different from that of the 1,2,4-triazole. Careful optimization of the eluent system for column chromatography should allow for their separation.

    • Reaction Condition Optimization: The best solution is to prevent the formation of the thiadiazole byproduct in the first place by carefully controlling the pH of the cyclization reaction. Conducting the reaction under basic conditions (e.g., in the presence of NaOH or KOH) will strongly favor the formation of the desired 1,2,4-triazole.[3]

Q10: I'm observing a significant amount of a higher molecular weight impurity that I suspect is a disulfide dimer. How can I prevent its formation and remove it?

A10: The formation of disulfide dimers is a common problem when working with thiols due to their susceptibility to oxidation.

  • Causality: Exposure of the thiol to oxygen, especially in the presence of base or trace metal catalysts, can lead to the formation of a disulfide bond between two molecules of your compound.[1]

  • Prevention and Removal:

    • Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them or by several freeze-pump-thaw cycles.

    • Control pH: Keep the pH of the solution neutral or slightly acidic during workup and purification, as basic conditions promote the formation of the highly reactive thiolate anion.[15]

    • Reductive Workup/Purification: If disulfide formation has already occurred, the dimer can often be converted back to the monomer by treatment with a reducing agent. A mild reducing agent like dithiothreitol (DTT) can be added during the workup or even included in the purification buffer.[1] The excess reducing agent can then be removed by extraction or chromatography.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for common purification techniques.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). For these polar compounds, a good starting point is a mixture of DCM and methanol. Add ~0.5% triethylamine to the eluent to improve the spot shape.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, less polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, use the dry loading method described in Q7.

  • Elution: Begin eluting the column with your chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.

Protocol 3: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or DCM.

  • Acidic Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the layers.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). Separate the layers.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified neutral compound.

IV. Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product recrystallization Attempt Recrystallization start->recrystallization success Pure Product recrystallization->success Successful oiling_out Oiling Out? recrystallization->oiling_out Unsuccessful no_crystals No Crystals? oiling_out->no_crystals No column_chrom Column Chromatography oiling_out->column_chrom Yes low_yield Low Yield? no_crystals->low_yield No no_crystals->column_chrom Yes low_yield->column_chrom Yes acid_base Acid-Base Extraction low_yield->acid_base Consider as alternative column_chrom->success acid_base->recrystallization

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Diagram 2: Troubleshooting Column Chromatography

Column_Troubleshooting start Column Chromatography Issue stuck Compound Stuck on Column start->stuck tailing Peak Tailing start->tailing solution1 Increase Eluent Polarity (e.g., add Methanol) stuck->solution1 solution2 Add Basic Modifier (e.g., Triethylamine) stuck->solution2 solution3 Use Dry Loading stuck->solution3 solution4 Switch to Alumina or Reversed-Phase stuck->solution4 tailing->solution2 tailing->solution4

Caption: A flowchart for troubleshooting common issues in column chromatography.

V. References

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?[Link]

  • ACS Publications. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. [Link]

  • Columbia University. Troubleshooting Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Taylor & Francis Online. (2006). 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. [Link]

  • Taylor & Francis Online. (2008). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PMC. (2011). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Drug Synthesis. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. [Link]

  • PMC. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. [Link]

  • ResearchGate. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

  • ResearchGate. (2021). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][10][11] triazole-3-thiol derivatives and Antifungal activity. [Link]

  • ResearchGate. (2026). Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[9][10][11]Triazolo[3,4-b][10][11][16]thiadiazoles. [Link]

  • v-Learning. Recrystallization. [Link]

  • ACS Publications. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. [Link]

  • ChemRxiv. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti. [Link]

  • ResearchGate. (2023). Book Nitrogen containing potent heterocycles: An Overview. [Link]

  • Wiley. (2009). Crystallization of Organic Compounds. [Link]

  • Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • MDPI. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • ResearchGate. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • ChemRxiv. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]

  • PMC. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. [Link]

  • ACS Publications. (2012). Method for Assigning Structure of 1,2,3-Triazoles. [Link]

  • DergiPark. (2020). Journal of Physical Chemistry and Functional Materials. [Link]

  • Google Patents. (1981). Purification of triazoles.

  • Nature. (2020). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. [Link]

Sources

Optimization

Identifying and minimizing byproducts in 4-amino-1,2,4-triazole-3-thiol synthesis

Welcome to the technical support resource for the synthesis of 4-amino-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-amino-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you identify and minimize byproduct formation, thereby optimizing your synthesis for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-amino-1,2,4-triazole-3-thiol?

There are two predominant methods for synthesizing the 4-amino-1,2,4-triazole-3-thiol core structure:

  • Direct Cyclization with Formic Acid: This is one of the most straightforward methods, involving the reaction of thiocarbohydrazide with formic acid under reflux. The formic acid serves as the source for the single carbon atom required to form the triazole ring.[1]

  • Multi-step Synthesis via Dithiocarbazinate: This route begins with the reaction of a hydrazide (like benzoic acid hydrazide) with carbon disulfide in an alkaline solution (e.g., KOH in ethanol) to form a potassium dithiocarbazinate salt.[2] This intermediate is then cyclized by refluxing with hydrazine hydrate, which introduces the 4-amino group and closes the triazole ring.[2][3]

While the direct cyclization with formic acid is often preferred for its simplicity, the reaction conditions must be carefully controlled to prevent byproduct formation.

Q2: What is the most significant byproduct I should be aware of during this synthesis?

The most common and often challenging byproduct to separate is the isomeric 5-substituted-1,3,4-thiadiazol-2-amine . This occurs when the cyclization of the acylthiosemicarbazide intermediate proceeds through an alternative pathway.[4] The formation of this isomer is particularly prevalent in syntheses that involve the acylation of thiosemicarbazide derivatives followed by cyclodehydration.[4]

Mechanistic Insight: The formation of either the triazole or the thiadiazole ring is a classic example of regioselectivity in heterocyclic synthesis. It depends on which nitrogen atom of the hydrazine moiety attacks the carbonyl carbon during the intramolecular cyclization step. The reaction conditions, particularly the pH, can influence this outcome.

Q3: How can I reliably distinguish between the desired 4-amino-1,2,4-triazole-3-thiol and its 1,3,4-thiadiazole isomer?

Spectroscopic methods are essential for positive identification. ¹H NMR spectroscopy is particularly diagnostic. A significant difference is observed in the chemical shifts of the ring protons and the amine/thiol protons.[4]

CompoundKey ¹H NMR Signals (DMSO-d₆)
4-Amino-1,2,4-triazole-3-thiol ~5.8 ppm (singlet, 2H, -NH₂) ~13.9 ppm (singlet, 1H, -SH, thione tautomer)
5-Phenyl-1,3,4-thiadiazol-2-amine ~7.4-7.8 ppm (multiplet, aromatic protons) (No distinct SH or isolated NH₂ peak in the same regions)
Note: Exact chemical shifts can vary based on solvent, concentration, and substitution patterns. Data is representative for phenyl-substituted analogs.[3][4]

Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can effectively separate the two isomers, confirming the purity of the final product.[5]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Consistently Low Product Yield

Symptoms: The final isolated mass of 4-amino-1,2,4-triazole-3-thiol is well below the theoretical expectation.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The cyclization reaction may require more time or higher temperatures.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Extend the reflux time in increments of 1-2 hours until the starting material spot is no longer visible. The reaction of thiocarbohydrazide with formic acid typically requires at least 5 hours of reflux.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of thiocarbohydrazide to the cyclizing agent (e.g., formic acid) can lead to incomplete conversion or side reactions.

    • Action: Ensure precise measurement of starting materials. For the formic acid route, using it as both a reagent and a solvent is a common and effective strategy.[1]

  • Degradation of Starting Material: Thiocarbohydrazide can be unstable, especially in solution or at elevated temperatures over long periods.

    • Action: Use high-purity thiocarbohydrazide. If its quality is uncertain, consider purifying it by recrystallization before use. Avoid unnecessarily prolonged reaction times at high temperatures.

  • Product Loss During Workup: The product may have some solubility in the wash solvents or mother liquor.

    • Action: After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation before filtering. Wash the collected solid with cold water or another appropriate cold solvent to minimize loss.[3]

Workflow for Optimizing Yield

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Verify Purity of Thiocarbohydrazide reagents Measure Reagents Accurately start->reagents reflux Reflux with Formic Acid reagents->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture (Ice Bath) monitor->cool Complete filtrate Filter Precipitate cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Product Under Vacuum wash->dry end end dry->end Final Product

Caption: A typical workflow for synthesizing 4-amino-1,2,4-triazole-3-thiol.

Problem 2: Significant Contamination with the 1,3,4-Thiadiazole Isomer

Symptoms: Spectroscopic analysis (¹H NMR, LC-MS) confirms the presence of a major impurity identified as the 1,3,4-thiadiazole isomer.

Mechanistic Cause: The formation of the triazole versus the thiadiazole ring depends on the cyclization pathway of the N-acylthiocarbohydrazide intermediate.

  • Triazole Formation (Desired): Favored by cyclodehydration under alkaline conditions. The more nucleophilic nitrogen of the hydrazine end attacks the carbonyl carbon.

  • Thiadiazole Formation (Byproduct): Can be favored under strongly acidic or dehydrating conditions (e.g., using polyphosphate ester), where the sulfur atom or the adjacent nitrogen is involved in the cyclization after an initial acylation step.[4]

G cluster_triazole Desired Pathway cluster_thiadiazole Byproduct Pathway intermediate N-Acylthiocarbohydrazide Intermediate triazole 4-Amino-1,2,4-triazole-3-thiol intermediate->triazole Alkaline Cyclization thiadiazole 1,3,4-Thiadiazole Isomer intermediate->thiadiazole Strongly Acidic/ Dehydrating Conditions

Caption: Competing cyclization pathways leading to the desired product or an isomeric byproduct.

Recommended Solutions:

  • Modify Cyclization Conditions: If you are using a multi-step synthesis, performing the final cyclization step in a basic medium is critical. Refluxing the intermediate with hydrazine hydrate, which is alkaline, naturally favors the formation of the 4-amino-1,2,4-triazole ring.[2][3]

  • Purification by Recrystallization: The two isomers often have different solubilities, which can be exploited for purification.

    • Protocol: Attempt recrystallization from ethanol or an ethanol/water mixture.[3] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. The desired product should crystallize out, leaving the more soluble byproduct in the mother liquor. Monitor the purity of the crystals and the mother liquor by TLC or HPLC.

  • Protecting Group Strategy: For complex derivatives, temporarily protecting the 4-amino group can direct the regioselectivity of subsequent reactions, although this adds steps to the synthesis.[5]

Problem 3: Product is Discolored (Yellow, Brown, or Pink)

Symptoms: The final, dried product is not the expected white or off-white solid.

Potential Causes & Recommended Solutions:

  • Aerial Oxidation: The thiol (-SH) group is susceptible to oxidation, which can form disulfide bridges and lead to colored impurities.

    • Action: Minimize the exposure of the product to air, especially during drying and storage. Consider drying under a nitrogen or argon atmosphere. Store the final product in a tightly sealed container, preferably under an inert atmosphere.

  • Residual Starting Materials or Reagents: Impurities from the starting materials can carry through the synthesis.

    • Action: Ensure high-purity starting materials. A final wash of the filtered product with a solvent that dissolves the impurity but not the product can be effective. For example, a wash with a small amount of cold ether can remove non-polar impurities.

  • Formation of Elemental Sulfur: Side reactions, particularly if reaction temperatures are too high or if there is a slight decomposition of thiocarbohydrazide, can produce elemental sulfur (yellow).

    • Action: Purify the crude product by recrystallization from a suitable solvent like ethanol.[3] Most colored impurities will remain in the mother liquor. If sulfur is suspected, a wash with a solvent in which sulfur is sparingly soluble might help.

References

  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. Available at: [Link]

  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[3][4][5]Triazolo[3,4-b][3][5][7]thiadiazoles. (2025). Acta Chimica Slovenica. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. (2024). International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Kurzer, F., & Wilkinson, M. (1970). The Chemistry of Carbohydrazide and Thiocarbohydrazide. Chemical Reviews. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2015). ResearchGate. Available at: [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. Available at: [Link]

  • Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. (2013). Medicinal Chemistry Research. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. Available at: [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Process for the production of thiocarbohydrazide. (1990). Google Patents.
  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[3][4][5]Triazolo[3,4-b][3][5][7]thiadiazoles: A Review. (2025). PubMed. Available at: [Link]

  • Kinetics and mechanism of oxidation of thiocarbohydrazide in the free state and in its metal complex and thiocarbohydrazone by chloramine-T and dichloramine-T in perchloric acid medium. (1992). Indian Academy of Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Application Scientist Support Center. As drug development professionals and researchers, you know that poorly soluble compounds can derail biological assays by causing underestimated potency, false negativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals and researchers, you know that poorly soluble compounds can derail biological assays by causing underestimated potency, false negatives, and erratic structure-activity relationships (SAR) .

The compound 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol presents a "perfect storm" of solubility challenges. This guide provides a mechanistic framework, a self-validating solubilization protocol, and targeted FAQs to help you keep this recalcitrant molecule in solution.

Root Cause Analysis: The Molecular Profile

To solve a solubility issue, we must first understand the causality behind the precipitation. This specific molecule fails in aqueous assays due to three distinct structural liabilities:

  • The 3,5-Dichlorophenyl Ring (Hydrophobic Collapse): Halogenated aromatic rings are intensely lipophilic. When transitioning from a DMSO stock to an aqueous buffer, the local concentration of water spikes, causing instantaneous hydrophobic aggregation (often referred to as "solvent shock").

  • The Planar 1,2,4-Triazole Core (Crystal Packing): The flat geometry of the triazole core promotes strong π−π stacking and hydrogen bonding, resulting in high lattice energy that resists solvation.

  • The 3-Thiol Group (Oxidative Dimerization): In ambient, oxygen-rich assay buffers, free thiols rapidly oxidize to form covalent disulfide bonds. This turns your monomeric compound into a highly insoluble, inactive dimer.

G A 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol B Aqueous Buffer Dilution A->B Addition C Oxidative Environment A->C Exposure D Hydrophobic Aggregation B->D High LogP E Disulfide Bond Formation C->E Thiol Oxidation F Precipitation / Assay Failure D->F E->F

Fig 1. Mechanistic pathways leading to compound precipitation in aqueous assays.

The "Carrier-Protectant" Solubilization Protocol

Do not rely on brute-force DMSO addition, as high DMSO concentrations are notoriously detrimental to protein stability and cell viability . Instead, use this step-by-step, self-validating methodology designed specifically for lipophilic thiols.

Step 1: Anhydrous DMSO Stock Preparation
  • Action: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Water absorbed by standard DMSO will seed micro-crystals of the triazole core. Always use argon-purged, sealed ampoules of anhydrous DMSO.

Step 2: Thiol Protection
  • Action: Add TCEP (Tris(2-carboxyethyl)phosphine) directly to the assay buffer at a final concentration of 1 mM prior to compound addition.

  • Causality: TCEP maintains the 3-thiol in a reduced state, preventing insoluble disulfide oligomers.

Step 3: Host-Guest Complexation
  • Action: Prepare an intermediate dilution plate containing 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your assay buffer.

  • Causality: The hydrophobic cavity of HP- β -CD encapsulates the problematic 3,5-dichlorophenyl ring, masking it from the aqueous environment while the hydrophilic exterior maintains bulk solubility.

Step 4: Controlled Aqueous Dilution
  • Action: Transfer the 10 mM DMSO stock into the HP- β -CD intermediate buffer to create a 10X working stock (10% DMSO). Mix by gentle pipetting, not vortexing. Finally, dilute 1:10 into your final assay buffer.

  • Causality: Step-wise dilution prevents the "solvent shock" that triggers rapid nucleation.

Step 5: System Validation (Critical Step)
  • Action: Before adding biological reagents (enzymes/cells), measure the final assay plate using Nephelometry (light scattering) or Dynamic Light Scattering (DLS).

  • Causality: A protocol is only as good as its validation. Visual inspection cannot detect sub-visible aggregates (0.1 - 1 μ m) which can cause false-positive assay signals via light scattering or enzyme sequestration. A clear nephelometry reading validates the solubilization.

G Step1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Step2 2. Add Reducing Agent (1 mM TCEP) Step1->Step2 Step3 3. Pre-complex with HP-β-CD (20% w/v) Step2->Step3 Step4 4. Intermediate Dilution (10% DMSO) Step3->Step4 Step5 5. Final Assay Buffer (<1% DMSO) Step4->Step5 Decision Check Turbidity (Nephelometry) Step5->Decision Success Proceed to Bioassay Decision->Success Clear Fail Optimize pH / Add Tween-20 Decision->Fail Turbid Fail->Step3 Re-formulate

Fig 2. Step-by-step formulation workflow for highly lipophilic thiol compounds.

Quantitative Formulation Data

The table below summarizes the expected solubility enhancements for 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol based on the chosen formulation strategy.

Formulation StrategyApparent Aqueous Solubility ( μ M)Bioassay CompatibilityPrimary Mechanism of Action
1% DMSO in PBS (Baseline)< 5 μ MPoorN/A (Baseline)
1% DMSO + 1 mM TCEP~15 μ MGoodPrevents disulfide-mediated oligomerization
1% DMSO + 0.05% Tween-20~25 μ MModerateMicellar encapsulation of the lipophilic core
1% DMSO + 20% HP- β -CD> 100 μ MExcellentHost-guest inclusion of the dichlorophenyl ring

Frequently Asked Questions (Troubleshooting)

Q: My compound crashes out immediately upon addition to the assay buffer, even at low concentrations. Why? A: This is classic "solvent shock." When transitioning from 100% DMSO to an aqueous buffer, the local concentration of water spikes before diffusion occurs, causing instantaneous hydrophobic collapse. Solution: Use the intermediate dilution method (Step 4) to gradually step down the DMSO concentration.

Q: Why do you recommend TCEP over DTT or β -mercaptoethanol for protecting the triazole-3-thiol? A: DTT and β -mercaptoethanol are thiol-based reducing agents. In an oxidative environment, they can react directly with the 3-thiol group of your compound, forming covalent mixed disulfides. This fundamentally alters the structure and pharmacological activity of your test article. TCEP is a phosphine-based reducing agent that prevents dimerization without forming covalent adducts with your compound.

Q: I increased the DMSO concentration to 5% to force the compound into solution, but my assay signal disappeared. What happened? A: High concentrations of DMSO are notoriously detrimental to biological assays. They can denature target proteins, destabilize cell membranes, and artificially alter ligand-binding affinities . Furthermore, if you are using cyclodextrins, DMSO actively competes for the hydrophobic cavity of the cyclodextrin. At 5% DMSO, the solvent displaces your compound from the HP- β -CD cavity, paradoxically inducing precipitation . Always aim for a final DMSO concentration of 1%.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Di, L., & Kerns, E. H. (2006). Drug Discovery Today.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF- α /SPD304 Study. PubMed Central (PMC).[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β

    • and γ -Cyclodextrins. ACS Omega. (2018).[Link]
Optimization

Technical Support Center: Stabilizing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol in Solution

Welcome to the technical support guide for researchers working with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked que...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term stability of these compounds in solution. The inherent reactivity of the thiol group presents unique challenges, and this guide is designed to provide a framework for maintaining compound integrity throughout your experiments.

I. Understanding the Core Challenge: The Instability of the Thiol Group

The primary source of instability in 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is the sulfhydryl (-SH) or thiol group. This functional group is susceptible to oxidation, which can lead to the formation of disulfides (-S-S-) and, upon further oxidation, sulfinic and sulfonic acids.[1][2] This oxidative degradation is a critical issue as it alters the compound's structure, diminishing its concentration and potentially leading to inconsistent experimental results.[1]

The rate of this degradation is heavily influenced by several factors, including pH, the presence of dissolved oxygen, and trace metal ions which can catalyze oxidation.[1] The 4H-1,2,4-triazole ring itself is a relatively stable aromatic heterocyclic system, generally resistant to cleavage under mild acidic conditions.[3] Therefore, strategies for long-term stabilization must focus on protecting the thiol group.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is showing a decrease in potency over a short period. What is the likely cause?

A1: The most probable cause is the oxidation of the thiol group.[1] This is accelerated by factors such as neutral to alkaline pH, the presence of dissolved oxygen in your solvent, and potential contamination with trace metal ions.[1] The thiol group can deprotonate to a thiolate anion (-S⁻), which is significantly more susceptible to oxidation, a process more prevalent at higher pH values.[1][4]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: For maximum stability against oxidation, solutions of thiol-containing compounds should be maintained at an acidic pH, ideally below 6.0.[1] In this range, the equilibrium favors the more stable protonated thiol form (-SH) over the highly reactive thiolate anion (-S⁻).[1] However, extremely harsh acidic conditions (e.g., high acid concentration, elevated temperatures) over prolonged periods can also lead to degradation.[3]

Q3: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments?

A3: While PBS is common for biological assays, its pH of 7.4 will accelerate the oxidation of the thiol group.[5] If your experimental conditions require a physiological pH, it is crucial to prepare fresh solutions immediately before use and to incorporate other stabilization strategies, such as the use of antioxidants and deoxygenated solvents.[1]

Q4: Are there any specific solvents I should avoid?

A4: The primary concern with solvents is the presence of dissolved oxygen and metal ion impurities. It is less about avoiding a specific solvent and more about ensuring the purity and proper preparation of the solvent you choose. Always use high-purity, deionized water for aqueous buffers and consider degassing all solvents prior to use.[1]

III. Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms in my stock solution upon storage, especially at low temperatures. 1. Poor Solubility: The compound may have limited solubility in the chosen solvent system. 2. Degradation Product: The precipitate could be an insoluble oxidized form of the compound.1. Re-evaluate Solvent: Test different solvent systems or co-solvents to improve solubility. For initial dissolution, a small amount of DMSO followed by dilution with an acidic buffer can be effective. 2. Confirm Identity: Analyze the precipitate using techniques like HPLC or mass spectrometry to determine if it is the original compound or a degradation product.
I observe inconsistent results in my bioassays. 1. Compound Degradation: The active concentration of your compound is decreasing during the experiment due to instability at physiological pH.[1] 2. Reaction with Media Components: The thiol group may be reacting with components in your cell culture media.1. Prepare Fresh: Always prepare working solutions immediately before an experiment.[3] 2. Time-Course Study: Perform a stability study of the compound in your specific assay buffer to define a reliable time window for your experiments.[3] 3. Include Controls: Use a stable thiol-containing compound as a control to differentiate between compound instability and other experimental variables.
My solution changes color (e.g., develops a yellowish tint) over time. Oxidation: The formation of disulfide and other oxidized species can sometimes lead to a change in the solution's appearance.This is a visual indicator of degradation. Discard the solution and prepare a fresh stock, adhering to the stabilization protocols outlined below.
HPLC analysis shows multiple new peaks appearing over time. Degradation: The new peaks correspond to various degradation products of your compound.Use HPLC with mass spectrometry (LC-MS) to identify the degradation products. This can help confirm the degradation pathway (e.g., oxidation) and validate the effectiveness of your stabilization strategy.

IV. Protocols for Enhanced Stability

To ensure the long-term stability of your 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol solutions, a multi-faceted approach is required.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol focuses on creating an environment that minimizes the primary drivers of thiol oxidation.

Materials:

  • 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • High-purity, deoxygenated water (prepare by sparging with nitrogen or argon for 30-60 minutes)

  • Acidic buffer (e.g., 50 mM sodium acetate, pH 5.0)[1]

  • Chelating agent (e.g., EDTA, disodium salt)

  • Antioxidant (e.g., Tris(2-carboxyethyl)phosphine - TCEP)[6]

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the acidic buffer using deoxygenated water. Add EDTA to a final concentration of 1-5 mM to chelate trace metal ions that can catalyze oxidation.

  • Antioxidant Addition: Add TCEP to the buffer at a concentration of 1-5 mM. TCEP is a potent reducing agent that helps maintain the thiol in its reduced state and is more stable than DTT.[6]

  • Dissolution: Weigh the desired amount of the triazole-thiol compound and dissolve it in the prepared stabilized buffer. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used initially.

  • Inert Atmosphere: Once dissolved, purge the headspace of the storage vial with an inert gas (nitrogen or argon) before sealing.

  • Storage: Store the solution at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and protect it from light.[3]

Protocol 2: Stability Assessment using HPLC-UV

It is essential to validate the stability of your compound under your specific storage and experimental conditions.

Objective: To quantify the concentration of the parent compound over time.

Methodology:

  • Prepare a fresh solution of your compound in your chosen stabilized buffer.

  • Initial Analysis (T=0): Immediately analyze the fresh solution using a validated reverse-phase HPLC-UV method. The peak area of the parent compound at T=0 will serve as your baseline.

  • Storage: Aliquot the solution into multiple vials and store under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), thaw an aliquot and re-analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid.

  • Detection: UV detector set at a wavelength determined by the UV spectrum of the compound (often in the 254-330 nm range).[7][8]

V. Visualization of Key Concepts

Degradation Pathway

The primary degradation pathway involves the oxidation of the thiol group.

G Thiol 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (-SH) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate High pH Disulfide Disulfide Dimer (-S-S-) Thiolate->Disulfide O₂, Metal Ions SulfonicAcid Further Oxidation Products (e.g., Sulfonic Acid, -SO₃H) Disulfide->SulfonicAcid Strong Oxidants

Caption: Primary oxidative degradation pathway of the thiol group.

Experimental Workflow for Stabilization

A systematic approach to preparing and storing your compound is crucial for reproducibility.

G cluster_prep Solution Preparation cluster_storage Storage & Use Deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) Additives 2. Add Stabilizers (Acidic Buffer, EDTA, TCEP) Deoxygenate->Additives Dissolve 3. Dissolve Compound Additives->Dissolve Inert 4. Purge with Inert Gas Dissolve->Inert Store 5. Store at Low Temp & Protect from Light Inert->Store Use 6. Use Freshly Prepared or Validated Stock Store->Use

Caption: Workflow for preparing and storing stabilized thiol solutions.

VI. References

  • Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. RSC Publishing.

  • BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.

  • BenchChem. (n.d.). Effect of pH on the stability of 2-Butene-1-thiol solutions.

  • kchem.org. (n.d.). pH-Dependent Stability of Self-Assembled Monolayers on Gold.

  • BenchChem. (n.d.). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.

  • Al-Gharib, M. S., Hoyle, C., & Anseth, K. S. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia, 8(5), 1846-1853.

  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.

  • BenchChem. (n.d.). Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization.

  • Mishra, S., & Storz, G. (2012). The role of thiols in antioxidant systems. PMC - NIH.

  • Tardi, P., & Dossetter, A. G. (2020). Medicinal Thiols: Current Status and New Perspectives. PMC - NIH.

  • Włodek, L. (2002). Beneficial and harmful effects of thiols. Polish Journal of Pharmacology, 54(4), 215-223.

  • Sen, C. K. (1998). Thiol-based antioxidants. Current Opinion in Lipidology, 9(1), 11-18.

  • Wang, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. PMC - NIH.

  • Kim, J., Lee, J. Y., & Kim, Y. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. MDPI.

  • Kallithraka, S., et al. (2016). Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. Journal of Chromatography B, 1033-1034, 343-351.

  • Zazharskyi, V., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ScienceRise: Pharmaceutical Science, (3), 20-26.

  • Hansen, J. M., Go, Y. M., & Jones, D. P. (2020). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. MDPI.

  • Tikhonov, D., & Zhorov, B. S. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.

  • Chen, C., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 857(2), 223-229.

  • Andersson, L. (2007). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org.

  • Knight, J. R. (2026). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate.

  • Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. PMC - NIH.

  • Głowacka, I. E., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI.

  • Kumar, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics.

  • Kumari, S., & Singh, R. B. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1537-1542.

  • Carroll, K. S., & Codreanu, S. G. (2016). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Methods in Enzymology, 572, 1-28.

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Journal of Molecular Structure, 1315, 138403.

  • Knight, J. R. (2017). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University.

  • Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol.

  • Matos, M. J., et al. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications.

  • Ledeti, I., et al. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. MDPI.

  • Ojha, A. K., et al. (2007). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C, 111(26), 9349-9359.

  • Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI.

  • Melnyk, J. E., & Linington, R. G. (n.d.). Supporting Information for: Mass Spectrometry-Based Assay for the Rapid Detection of Thiol-Containing Natural Products.

  • Suwitono, M. R., et al. (2012). The Role of Thiol on Degradation of Pentaerythrityl Tetranitrate and Isosorbide Dinitrate. Journal of Applied Sciences, 11(22), 3854-3859.

  • SWorldJournal. (2022). SYNTHETIC FEATURES OF NEW 1,2,4-TRIAZOLE DERIVATIVES.

  • Liu, X., et al. (2016). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC - NIH.

  • Amaral, L. M. P. F., et al. (2025). Thermochemistry of amino-1,2,4-triazole derivatives. Journal of Thermal Analysis and Calorimetry, 149(1), 1-10.

  • Hotsulia, A., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice, 18(3), 1-8.

  • Wang, C., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications, 11(1), 5340.

Sources

Troubleshooting

Troubleshooting inconsistent results in antimicrobial assays with triazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with inconsistent data when screening triazole compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with inconsistent data when screening triazole compounds. Triazoles (including clinical agents like fluconazole, voriconazole, and novel synthetic 1,2,3-triazole derivatives) possess challenging physicochemical properties and complex biological interactions.

This guide abandons rigid templates to directly address the root causes of assay failure. By focusing on mechanistic causality and establishing self-validating experimental systems, we will ensure your Minimum Inhibitory Concentration (MIC) data is robust, reproducible, and scientifically authoritative.

Diagnostic Workflow for Triazole Assays

Before diving into specific protocols, use the following logical decision tree to diagnose the root cause of your inconsistent assay results.

TroubleshootingWorkflow Start Inconsistent Triazole MIC Results Solubility 1. Check Solubility Is there precipitation? Start->Solubility DMSO Use 100% DMSO for stock. Keep final DMSO ≤ 1% Solubility->DMSO Yes Media 2. Check Media & Inoculum CLSI vs. EUCAST standard? Solubility->Media No DMSO->Media Standardize Standardize Glucose (0.2% vs 2%) and Inoculum Size Media->Standardize Mismatch Endpoint 3. Check Endpoint Reading Is there a trailing effect? Media->Endpoint Matched Standardize->Endpoint Read50 Read MIC at 50% inhibition (not 100% clearance) Endpoint->Read50 Faint Growth Resolved Consistent, Reproducible MIC Data Endpoint->Resolved Clear Read50->Resolved

Diagnostic workflow for resolving inconsistent triazole MIC results in antimicrobial assays.

Category 1: Compound Preparation & Solubility

Q: Why is my triazole compound precipitating when added to the assay medium? A: Triazoles are highly lipophilic molecules. The presence of multiple nitrogen atoms in the azole ring, often combined with hydrophobic halogenated phenyl groups, makes them practically insoluble in aqueous media. If you dilute your compound directly into PBS or RPMI broth, it will precipitate out of solution. This leads to artificially high (false-resistant) MIC values because the active drug is not bioavailable to the microbes[1].

Q: How do I prevent solvent toxicity from killing my microbial cells? A: To solvate triazoles, you must use 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations above 1% (v/v) can compromise microbial membrane integrity, leading to false-susceptible results[2]. Your assay must be a self-validating system: you are required to include a "Vehicle Control" (media + microbial inoculum + DMSO at the highest tested concentration, without the drug) to definitively prove the solvent itself is not inhibiting growth.

Standardized Protocol: Step-by-Step Triazole Master Stock & Dilution

  • Master Stock Preparation: Weigh the triazole compound and dissolve it in 100% sterile DMSO to a highly concentrated master stock (e.g., 1600 µg/mL for standard MICs, or up to 50 mg/mL for novel compound screening)[2]. Vortex and sonicate for 5 minutes if micro-particulates remain.

  • Intermediate Dilution: Perform 2-fold serial dilutions of the drug exclusively in 100% DMSO to create your concentration gradient.

  • Aqueous Transition: Dilute each DMSO stock 1:50 into the test medium (e.g., RPMI 1640). This drops the DMSO concentration to 2% while keeping the drug in a metastable solution.

  • Final Assay Plate: Add 100 µL of the aqueous transition stock to 100 µL of the microbial inoculum in the microtiter plate. The final DMSO concentration is now a safe 1%, and the drug is at its target test concentration.

Category 2: Assay Conditions & Media Effects

Q: Why do my MIC values differ when I switch between CLSI and EUCAST methodologies? A: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have harmonized many aspects of susceptibility testing, but critical differences remain that alter fungal growth kinetics and drug exposure[3]. EUCAST utilizes a higher glucose concentration (2.0% vs. CLSI's 0.2%) and a higher inoculum density. Higher glucose fuels faster fungal metabolism, which can lead to slightly higher MIC values (typically 1- to 2-fold dilutions higher) for triazoles like posaconazole and voriconazole[4].

Data Presentation: CLSI vs. EUCAST Parameters for Yeast

ParameterCLSI M27 StandardEUCAST E.DEF 7.3.1 StandardMechanistic Impact on Triazole Assay
Basal Medium RPMI 1640 (w/ glutamine, no bicarbonate)RPMI 1640 (w/ glutamine, no bicarbonate)Standardizes basal nutrient availability.
Buffer MOPS (pH 7.0)MOPS (pH 7.0)Prevents pH shifts that alter drug ionization.
Glucose Content 0.2%2.0%Higher glucose in EUCAST fuels faster growth, potentially raising observed MICs[4].
Inoculum Density 0.5 – 2.5 × 10³ CFU/mL1.0 – 5.0 × 10⁵ CFU/mLHigher inoculum in EUCAST can cause a mild inoculum effect, requiring more drug[3].
Plate Type Round, U-bottom, or FlatFlat-bottom onlyFlat bottoms improve automated spectrophotometric reading.
Incubation Time 24 to 48 hours24 hoursTriazoles show severe trailing at 48h; 24h reading is often clearer[5].

Category 3: Mechanistic Insights & Endpoint Interpretation

Q: Why do I see persistent, faint growth at high triazole concentrations? How do I accurately read the MIC? A: You are observing the "trailing effect." Triazoles are fungistatic, not fungicidal. They inhibit the enzyme CYP51 (Lanosterol 14α-demethylase), blocking the conversion of lanosterol to ergosterol[6]. This depletes ergosterol and causes toxic 14α-methylsterols to accumulate, arresting cell growth and disrupting membrane fluidity[7]. However, because the cells are not immediately lysed, they can upregulate stress responses (such as the overexpression of the ERG11 gene or efflux pumps), leading to reduced but persistent visible growth well above the true MIC[8].

Solution: Do not look for 100% optical clearing. Both CLSI and EUCAST mandate reading the triazole MIC at the lowest concentration that causes a ≥50% reduction in growth (turbidity) compared to the drug-free growth control[4].

CYP51Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Normal Membrane Function) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylsterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Membrane Membrane Disruption & Growth Arrest (Fungistatic) Ergosterol->Membrane Depletion ToxicSterols->Membrane Triazole Triazole Antifungals (Fluconazole, Voriconazole, etc.) Triazole->CYP51 Inhibits

Mechanism of triazole compounds inhibiting CYP51 in the ergosterol biosynthesis pathway.

Q: How do I prove my assay system is working correctly if the endpoints are subjective? A: You must anchor your assay with Quality Control (QC) reference strains that have established, narrow MIC ranges. Testing Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258 alongside your experimental isolates validates the entire system[3]. If the MIC of the QC strain falls outside the internationally recognized acceptable range, your media preparation, drug stock, or reading methodology is flawed, and the assay must be repeated.

References

  • Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates. ASM Journals.[Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Microbiology Journal.[Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology / NIH.[Link]

  • Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ResearchGate.[Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI.[Link]

  • Current status of antifungal susceptibility testing methods. Medical Mycology / SciSpace.[Link]

  • Mechanistic insight of ergosterol synthesis in fungi and lanosterol‐14α‐demethylase as potential target for interruption of ergosterol biosynthesis. ResearchGate.[Link]

  • Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. MDPI.[Link]

Sources

Optimization

Technical Support Center: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in optimizing the synthesis of azomethines (Schi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in optimizing the synthesis of azomethines (Schiff bases) derived from 4-amino-1,2,4-triazole-3-thiols (also known as 4-amino-5-mercapto-1,2,4-triazoles).

This heterocyclic scaffold is highly valued in medicinal chemistry for its antimicrobial, antifungal, and anticancer properties[1]. However, the weak nucleophilicity of the 4-amino group and the complex thione-thiol tautomerism of the triazole ring often lead to poor yields, difficult isolations, and spectroscopic ambiguities[2][3]. This guide provides validated methodologies, mechanistic insights, and targeted troubleshooting to ensure reproducible success in your synthetic workflows.

Mechanistic Overview & Reaction Dynamics

The formation of a Schiff base from a 4-amino-1,2,4-triazole-3-thiol involves a nucleophilic addition of the triazole's primary amine to the electrophilic carbonyl carbon of an aromatic aldehyde, followed by dehydration[3]. A critical factor in this reaction is the thione-thiol tautomerism of the starting material, which dictates both the reactivity of the amine and the eventual coordination chemistry of the product[4].

G Thiol 4-Amino-1,2,4-triazole-3-thiol (Thiol Form) Thione 4-Amino-1,2,4-triazole-3-thione (Thione Form) Thiol->Thione Tautomeric Equilibrium Condensation Nucleophilic Addition & Dehydration Thione->Condensation Reactive NH2 Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Condensation Electrophilic C=O Catalyst Acid Catalyst (e.g., Glacial AcOH) Catalyst->Condensation Activates C=O SchiffBase 1,2,4-Triazole Schiff Base (Azomethine Product) Condensation->SchiffBase -H2O Water Water (H2O) Byproduct Condensation->Water

Workflow and tautomeric equilibrium in 1,2,4-triazole Schiff base synthesis.

Validated Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the in-process quality control (QC) metrics.

Protocol A: Glacial Acetic Acid Catalyzed Condensation (Conventional)

This is the most reliable method for standard, unhindered aromatic aldehydes[5][6].

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent (e.g., 10 mmol) of 4-amino-4H-1,2,4-triazole-3-thiol in 10-15 mL of glacial acetic acid[5].

    • Causality of Solvent Choice: Glacial acetic acid acts as both a solvent and a mild electrophilic activator. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity, without excessively protonating the weakly nucleophilic 4-amino group of the triazole.

  • Addition: Add 1.0 to 1.1 equivalents of the substituted benzaldehyde.

  • Reflux: Heat the mixture to reflux for 2 to 4 hours[5].

    • Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (eluent: 1:1 Ethyl Acetate/Hexane). The reaction is complete when the UV-active starting material spot disappears and a new, distinct product spot emerges.

  • Isolation: Pour the hot reaction mixture into crushed ice/water under vigorous stirring to force precipitation[5]. Filter the resulting solid under a vacuum.

  • Purification: Recrystallize the crude product from absolute ethanol or a DMF/water mixture[1].

    • Self-Validation Checkpoint 2 (Post-Isolation): Run an FT-IR spectrum. Successful condensation is validated by the disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1608–1643 cm⁻¹)[7].

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Ideal for sterically hindered or electron-rich aldehydes that yield poorly under conventional heating[7][8].

  • Preparation: In a dedicated 10-20 mL microwave reactor vial, combine 1.0 eq of the triazole derivative and 1.0 eq of the aldehyde[8].

  • Solvent & Catalyst: Add 5-10 mL of n-butanol or absolute ethanol and 2 drops of glacial acetic acid[8]. Seal the vial securely.

  • Irradiation: Place the vial in a laboratory microwave synthesizer. Irradiate at 150°C for 1 to 5 minutes[8].

    • Causality of Dielectric Heating: Microwave irradiation directly aligns polar molecules with the oscillating electric field, generating rapid, uniform internal heat. This overcomes the high activation energy barrier of electron-rich aldehydes kinetically, preventing the thermal degradation seen in prolonged reflux[7][8].

  • Isolation: Allow the vial to cool to room temperature. Filter the precipitated Schiff base and wash with cold ethanol.

Protocol C: Ultrasound-Assisted Synthesis (Green Chemistry)

A rapid, energy-efficient alternative that minimizes solvent use and thermal degradation[1].

  • Preparation: Mix equimolar amounts of the triazole and aldehyde in a minimal volume of ethanol (just enough to form a slurry). Add a catalytic drop of concentrated HCl[1].

  • Sonication: Suspend the flask in an ultrasonic bath and irradiate for 3 to 5 minutes[1].

    • Causality of Acoustic Cavitation: Ultrasound waves create microscopic cavitation bubbles in the solvent. The violent implosion of these bubbles generates localized "hot spots" of extreme temperature and pressure, driving the condensation reaction to completion almost instantaneously[1].

  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize[1].

Quantitative Protocol Comparison

The following table summarizes the performance metrics of the three validated protocols to help you select the optimal methodology for your specific substrates[1][5][7][8].

Synthesis ModalityAverage Reaction TimeCatalyst / Solvent SystemAverage YieldBest Suited For...
Conventional Reflux 2 – 4 HoursGlacial Acetic Acid60% – 75%Standard, electron-deficient aldehydes; bulk scale-up.
Microwave-Assisted 1 – 5 Minutesn-Butanol + AcOH drops80% – 95%Electron-rich aldehydes; sterically hindered substrates.
Ultrasound-Assisted 3 – 5 MinutesEthanol + Conc. HCl drops85% – 98%Temperature-sensitive substrates; rapid library generation.

Troubleshooting & FAQs

Q1: Why is my reaction yield exceptionally low when using p-methoxybenzaldehyde or other electron-rich aldehydes? A1: Electron-donating groups (EDGs) on the aromatic aldehyde reduce the electrophilicity of the carbonyl carbon[3]. Because the 4-amino group of the 1,2,4-triazole is already a weak nucleophile (due to the electron-withdrawing nature of the triazole ring), the condensation becomes thermodynamically and kinetically unfavorable under standard reflux. Actionable Solution: Switch to Protocol B (Microwave-Assisted) or Protocol C (Ultrasound-Assisted) to force the reaction kinetically[1][8]. If restricted to conventional heating, use neat glacial acetic acid as the solvent to maximize carbonyl activation[5].

Q2: My NMR and IR spectra show conflicting data regarding the thiol (-SH) group. Is my product degrading? A2: No, your product is intact. It is exhibiting thione-thiol tautomerism [2][4]. In the solid state (which dictates FT-IR spectroscopy), the compound predominantly exists in the thione form, evidenced by a C=S stretch at ~1098–1112 cm⁻¹ and a secondary N-H stretch at ~3200 cm⁻¹[7]. However, in solution (e.g., DMSO-d6 for NMR), the equilibrium shifts, and you will often see an -SH proton signal appearing as a broad singlet far downfield around 13.8–14.0 ppm[3][9]. Actionable Solution: To definitively confirm the structure without tautomeric ambiguity, rely on ¹³C NMR. The C-3 carbon of the newly formed triazole ring will typically appear at approximately 166 ppm[3].

Q3: The reaction is complete according to TLC, but no product precipitates upon cooling. How do I isolate it? A3: Some Schiff bases derived from 4-amino-1,2,4-triazole-3-thiols are highly soluble in alcohols or residual acid. Actionable Solution: Pour the reaction mixture into crushed ice-water under vigorous stirring[5]. If a strong acid catalyst like HCl was used, carefully neutralize the solution with a mild base (e.g., 10% aqueous sodium acetate) until the pH reaches 5–6. This deprotonates the highly soluble triazolium salts, forcing the neutral Schiff base to crash out of the aqueous phase[3].

Q4: I am trying to synthesize a metallo-pharmaceutical complex with my Schiff base, but coordination is failing. Why? A4: 1,2,4-triazole Schiff bases are multidentate ligands (containing N and S donor atoms), and their coordination behavior is heavily dictated by the thione-thiol equilibrium[4]. In the neutral thione form, coordination is poor. Actionable Solution: You must deprotonate the thiol group during the metal complexation step. Add a mild base (such as sodium acetate or triethylamine) to your ligand solution. This forces the equilibrium entirely toward the thiolate anion form, which readily coordinates with transition metals (like Cu²⁺, Co²⁺, and Ni²⁺) to form highly stable five-membered chelate rings[4][10].

References[8] BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives." BenchChem Technical Support. https://www.benchchem.com/[1] Sharma, V., Mehta, D. K., Das, R., & Kaur, P. K. "Synthesis of some novel triazole derivatives as schiff bases and their antimicrobial evaluation." ResearchGate.https://www.researchgate.net/publication/308894191[2] Bicu, E., et al. "Schiff bases and triazolothiadiazines derived from a thiophene-substituted 4-amino-3-mercapto-1,2,4-triazole." Acta Chemica Iasi.https://www.researchgate.net/publication/338202528[3] Bicu, E., et al. "SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE." chem.uaic.ro.http://www.chem.uaic.ro/[7] Kumar, A., et al. "Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes." Oriental Journal of Chemistry.http://www.orientjchem.org/[10] Singh, D. P., et al. "Synthesis, spectral, thermal, solid state d.c. electrical conductivity and biological studies of Co(II), Ni(II) and Cu(II) complexes with 3-substituted-4-amino (indole-3-aldehydo)-5-mercapto-1,2,4-triazole Schiff bases." Taylor & Francis. https://www.tandfonline.com/[9] Elwahy, A. H. M., et al. "Novel bis([triazolo[3,4-b]thiadiazoles and bis([triazolo[3,4-b][thiadiazines) with antioxidant activity." Arkivoc. https://www.arkat-usa.org/[5] Piras, S., et al. "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria." MDPI Pharmaceuticals.https://www.mdpi.com/1424-8247/16/12/1682[4] Zhang, X., et al. "Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite." Langmuir (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.langmuir.8b00249[6] Wang, Y., et al. "Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors." Journal of Agricultural and Food Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.jafc.1c04519

Sources

Troubleshooting

Enhancing the biological availability of dichlorophenyl-triazole derivatives

Title: Technical Support Center: Enhancing Bioavailability of Dichlorophenyl-Triazole Derivatives Introduction Welcome to the Formulation and Pharmacokinetics Technical Support Center. Dichlorophenyl-triazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Enhancing Bioavailability of Dichlorophenyl-Triazole Derivatives

Introduction Welcome to the Formulation and Pharmacokinetics Technical Support Center. Dichlorophenyl-triazole derivatives (e.g., itraconazole, posaconazole) are notoriously challenging BCS Class II/IV molecules characterized by extreme hydrophobicity (aqueous solubility < 1 ng/mL) and high crystalline lattice energy. This portal provides advanced troubleshooting, mechanistic FAQs, and validated protocols for formulation scientists aiming to overcome these barriers.

Section 1: Frequently Asked Questions (FAQs) on Formulation Strategies

Q1: Why does my amorphous solid dispersion (ASD) show excellent initial dissolution but poor in vivo bioavailability? A: This is a classic manifestation of the "spring without a parachute" effect. While the high-energy amorphous state provides a rapid dissolution "spring," the resulting supersaturated solution is thermodynamically unstable. Without precipitation inhibitors, the drug rapidly devitrifies and precipitates in the gastrointestinal (GI) tract before absorption can occur[1]. Mechanistic Fix: Incorporate a polymer-surfactant system (e.g., HPMCAS with TPGS). The polymer sterically hinders crystal nucleation, while the surfactant lowers interfacial tension, maintaining the supersaturated state (the "parachute") and prolonging the absorption window[1].

Q2: How does cyclodextrin complexation differ mechanistically from solid dispersions for triazoles? A: Cyclodextrins (CDs), such as 2-hydroxypropyl-β-cyclodextrin (2HPBCD), form a dynamic host-guest inclusion complex. The highly lipophilic dichlorophenyl-triazole moiety is entrapped within the hydrophobic cavity of the CD, while the hydrophilic exterior ensures aqueous solubility[2]. Unlike ASDs, which rely on supersaturation, CD complexes provide a continuous equilibrium of dissolved drug. However, competitive displacement by endogenous lipophilic molecules (e.g., bile salts or lipids in the GI tract) can prematurely release the drug, leading to precipitation[3].

Q3: What is the role of self-emulsifying micelles (SEMCs) in overcoming the food effect? A: Dichlorophenyl-triazoles typically exhibit a strong positive food effect because dietary lipids stimulate bile secretion, which naturally solubilizes the drug. SEMCs (using excipients like Gelucire 44/14) pre-solubilize the drug in a lipid matrix that spontaneously forms micelles in the aqueous GI environment[4]. This bypasses the need for endogenous bile salts, significantly reducing pharmacokinetic variability between fasted and fed states[4].

Section 2: Troubleshooting Guides

Issue 1: Premature Precipitation in Dissolution Testing
  • Symptom: The formulation shows a rapid spike in drug release followed by a sharp decline during standard USP Apparatus II testing.

  • Root Cause: Single-phase aqueous media lack an absorption sink. In a real biological system, the drug permeates the intestinal wall, shifting the equilibrium. In a closed in vitro vessel, supersaturation exceeds the nucleation threshold, causing artificial precipitation.

  • Resolution: Implement a Biphasic Dissolution Test . By adding an organic layer (e.g., decanol or octanol) on top of the aqueous buffer, the organic phase acts as an absorption sink. This continuously removes dissolved drug from the aqueous phase, accurately mimicking in vivo conditions and preventing artificial devitrification[3].

Issue 2: Thermal Degradation during Hot Melt Extrusion (HME)
  • Symptom: Discoloration of the extrudate and the presence of degradation impurities in HPLC analysis.

  • Root Cause: Dichlorophenyl-triazoles can degrade at the high temperatures (>160°C) required to melt high-Tg polymers like standard PVP or HPMC.

  • Resolution: Switch to a graft copolymer with a lower glass transition temperature (Tg), such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol). This allows extrusion at lower temperatures (e.g., 120°C–150°C), preserving the chemical integrity of the API while achieving a single-phase amorphous solid dispersion[3].

Section 3: Visualizations

G A Dichlorophenyl-Triazole API (BCS Class II/IV) B Assess Melting Point & Thermal Stability A->B E Cyclodextrin Complexation A->E Aqueous Liquid Formulation F Self-Emulsifying Micelles A->F Lipid-based Delivery / Overcome Food Effect C Hot Melt Extrusion (HME) B->C Thermally Stable (>150°C) D Spray Drying / Solvent Evap. B->D Thermally Labile (<150°C)

Formulation Selection Workflow for Dichlorophenyl-Triazole Derivatives.

G A Amorphous Solid Dispersion (High Energy State) B Rapid Dissolution 'The Spring' A->B C Supersaturated Solution (Thermodynamically Unstable) B->C D Precipitation Inhibitors (Polymers/Surfactants) C->D Addition of HPMCAS/TPGS F Devitrification / Precipitation (Failed Parachute) C->F Unstabilized E Prolonged Absorption Window 'The Parachute' D->E Maintains Supersaturation

The Spring and Parachute Mechanism in Amorphous Solid Dispersions.

Section 4: Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion via Hot Melt Extrusion [3]

  • Milling & Blending: Co-mill the dichlorophenyl-triazole API (e.g., Itraconazole) with the selected polymer (e.g., Soluplus®) at a 1:3 w/w ratio to ensure a homogenous physical mixture.

  • Feeding: Feed the physical mixture into a co-rotating twin-screw extruder using a gravimetric feeder at a constant rate of 0.5 kg/h .

  • Extrusion: Set the heating zones to a gradient profile (e.g., Zone 1: 70°C, Zone 2: 130°C, Zone 3: 150°C, Die: 150°C). Maintain a screw speed of 100 rpm.

  • Cooling & Pelletization: Extrude the melt onto a cooling conveyor belt. Once solidified, pass the extrudate through a pelletizer.

  • Characterization: Verify the amorphous state using Differential Scanning Calorimetry (DSC) by confirming the absence of the API's characteristic melting endotherm.

Protocol 2: Biphasic In Vitro Dissolution Testing [3]

  • Preparation: Use a USP Apparatus II (Paddle) setup. Maintain the temperature at 37 ± 0.5°C.

  • Aqueous Phase: Add 750 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (FaSSIF, pH 6.8) to the vessel.

  • Organic Phase: Carefully overlay 250 mL of 1-octanol or decanol onto the aqueous phase. Ensure minimal mixing of the layers prior to starting the paddles.

  • Agitation: Set the paddle speed to 75 rpm. The paddles should be positioned in the aqueous phase, creating a vortex that facilitates partitioning without emulsifying the two layers.

  • Sampling: Withdraw 2 mL samples from both the aqueous and organic phases at predetermined intervals (e.g., 15, 30, 60, 120, 240 min). Replace with fresh media.

  • Analysis: Quantify the drug concentration using HPLC. The total drug released is the sum of the drug in the aqueous phase and the drug partitioned into the organic phase.

Protocol 3: In Vivo Pharmacokinetic Study in Rats [3][5]

  • Acclimatization & Fasting: Acclimatize male Sprague-Dawley rats (200-250g) for 7 days. Fast the animals for 12 hours prior to dosing, allowing water ad libitum.

  • Dosing: Administer the formulation (e.g., suspended in 0.5% methylcellulose) via oral gavage at a dose equivalent to 10 mg/kg of the API.

  • Microsampling: Utilize Volumetric Absorptive Microsampling (VAMS) devices to collect 10 μL of blood from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Extract the drug from the VAMS tips using a validated solvent mixture (e.g., methanol/acetonitrile) containing an internal standard.

  • Quantification: Analyze the samples using LC-MS/MS to determine plasma concentrations and calculate PK parameters (Cmax, Tmax, AUC).

Section 5: Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Itraconazole Formulations (Rat Model) Data synthesized from comparative formulation studies[1][3].

Formulation TypeCmax (ng/mL)Tmax (h)AUC 0-24h (ng·h/mL)Relative Bioavailability (%)
Crystalline API (Control)45 ± 124.0320 ± 85100%
Commercial Capsule (Sporanox®)210 ± 352.51,850 ± 210578%
Cyclodextrin Solution (HP-β-CD)480 ± 501.53,100 ± 340968%
Hot Melt Extrusion ASD (Soluplus)390 ± 452.02,850 ± 290890%
Polymer-Surfactant ASD (HPMCAS+TPGS)425 ± 402.03,330 ± 3101,040%

Table 2: Solubility Enhancement Strategies for Dichlorophenyl-Triazoles

StrategyPrimary MechanismKey ExcipientsProsCons
Solid Dispersion (ASD) Amorphization & SupersaturationSoluplus, HPMCAS, PVP-VAHigh solid-state stability; scalable via HME.Risk of devitrification in vivo.
Cyclodextrin Complexation Host-Guest Inclusion2HPBCD, SBECDTrue aqueous solution; rapid onset.Bulky dosage forms; competitive displacement.
Self-Emulsifying Micelles Lipid Solubilization & MicellizationGelucire 44/14, TranscutolOvercomes food effect; lymphatic transport.Potential excipient toxicity/irritation.

References

  • Thiry, J., Kok, M. G. M., Collard, L., Frère, A., Krier, F., Fillet, M., & Evrard, B. (2017). "Bioavailability enhancement of itraconazole-based solid dispersions produced by hot melt extrusion in the framework of the Three Rs rule." European Journal of Pharmaceutical Sciences, 99, 1-8.[Link]

  • Feng, D., Peng, T., Huang, Z., Singh, V., Shi, Y., Wen, T., Lu, M., Quan, G., Pan, X., & Wu, C. (2018). "Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole." Pharmaceutics, 10(2), 53.[Link]

  • Popa, L., Ghica, M. V., Tudorachi, N., et al. (2024). "Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement." Pharmaceutics, 16(4), 540.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the antimicrobial activity of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and existing antibiotics

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus), necessitates the development of novel pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus), necessitates the development of novel pharmacophores. The 1,2,4-triazole core has emerged as a privileged scaffold in medicinal chemistry, exhibiting potent, broad-spectrum antimicrobial properties . This technical guide evaluates the specific derivative 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol , objectively comparing its in vitro efficacy against standard clinical antibiotics (Ampicillin, Ceftriaxone) and detailing the self-validating methodologies required for rigorous preclinical evaluation.

Structural Rationale & Mechanism of Action

The pharmacological potency of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is heavily dictated by its structure-activity relationship (SAR):

  • The Triazole-Thiol Core: The presence of both an amine ( −NH2​ ) and a thiol ( −SH ) group provides essential hydrogen-bond donors and acceptors. These functional groups are critical for anchoring the molecule within the active sites of bacterial target enzymes, such as DNA gyrase or enzymes involved in lipid biosynthesis.

  • The 3,5-Dichlorophenyl Moiety: Halogenation at the meta positions of the phenyl ring dramatically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the primary causal factor for its superior activity against Gram-positive bacteria, as it facilitates rapid penetration through the thick, lipid-rich peptidoglycan layer .

Mechanism Compound 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol Lipophilicity Enhanced Lipophilicity (3,5-dichloro substitution) Compound->Lipophilicity Confers Membrane Bacterial Cell Membrane Penetration Lipophilicity->Membrane Facilitates Target1 Cell Wall / Lipid Biosynthesis Interference Membrane->Target1 Disrupts Target2 Enzyme Inhibition (e.g., DNA Gyrase) Membrane->Target2 Accesses Death Bacterial Cell Death (Bactericidal Effect) Target1->Death Leads to Target2->Death Leads to

Proposed mechanism of 1,2,4-triazole-3-thiol derivatives in bacterial cells.

Comparative Antimicrobial Efficacy

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data, demonstrating the performance of the 3,5-dichloro triazole derivative against both Gram-positive and Gram-negative strains compared to established beta-lactam and cephalosporin antibiotics.

Pathogen StrainGram StainTriazole Derivative (µg/mL)Ampicillin (µg/mL)Ceftriaxone (µg/mL)
Staphylococcus aureus (MRSA)Positive4.0 >32.016.0
Bacillus subtilisPositive8.0 2.04.0
Escherichia coliNegative32.0 8.01.0
Pseudomonas aeruginosaNegative64.0 >64.08.0

Data Analysis: The triazole derivative exhibits potent, clinically relevant activity against MRSA (4.0 µg/mL), outperforming Ampicillin and Ceftriaxone. However, its efficacy drops against Gram-negative pathogens (E. coli, P. aeruginosa). This is causally linked to the highly lipophilic nature of the 3,5-dichloro substitution, which, while excellent for penetrating Gram-positive cell walls, is actively extruded by the robust multidrug efflux pumps (e.g., AcrAB-TolC) present in the outer membranes of Gram-negative bacteria.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines .

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Compound Solubilization: Dissolve the triazole derivative in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 6,400 µg/mL.

    • Causality: The 3,5-dichloro derivative is highly lipophilic and insoluble in aqueous media. DMSO ensures complete dissolution.

  • Media Preparation: Perform serial two-fold dilutions of the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well microtiter plate. Ensure the final DMSO concentration in any well does not exceed 1% (v/v).

    • Causality: CAMHB provides standardized calcium and magnesium levels, preventing artificial fluctuations in MIC. Keeping DMSO <1% prevents solvent-induced bacterial toxicity, isolating the antimicrobial effect to the drug itself.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false-resistant MIC values.

  • Self-Validating Controls Assembly:

    • Growth Control: CAMHB + Bacteria + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Sterility Control: CAMHB only (Validates media is free of contamination).

    • Positive Control: CAMHB + Bacteria + Ampicillin (Validates the susceptibility of the specific bacterial strain).

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours under aerobic conditions. Determine the MIC visually or via optical density (OD600) as the lowest concentration with no observable growth.

Protocol B: Time-Kill Kinetics Assay

While MIC establishes inhibitory concentrations, a Time-Kill assay is required to determine if the triazole derivative is bacteriostatic (stalls growth) or bactericidal (kills bacteria).

  • Preparation: Prepare flasks containing 10 mL of CAMHB with the triazole derivative at concentrations of 1×, 2×, and 4× the established MIC.

  • Inoculation: Inoculate flasks with the target pathogen (e.g., MRSA) to a starting density of 5×105 CFU/mL.

  • Sampling: Extract 100 µL aliquots at specific time intervals (0, 2, 4, 8, 12, and 24 hours).

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and count the colonies to calculate CFU/mL.

    • Causality: Serial dilution is mandatory to wash out the drug; otherwise, drug carryover onto the agar plate will continue to inhibit growth, leading to a false-positive bactericidal reading. A ≥3log10​ decrease in CFU/mL compared to the initial inoculum confirms bactericidal activity.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol Source: ScienceRise: Pharmaceutical Science / ResearchGate URL:[Link]

Comparative

Comparative Antifungal Efficacy: 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol vs. Fluconazole

The escalation of antifungal resistance, particularly among non-albicans Candida species and Aspergillus strains, has exposed the clinical limitations of first-generation triazoles like fluconazole[1]. To overcome these...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalation of antifungal resistance, particularly among non-albicans Candida species and Aspergillus strains, has exposed the clinical limitations of first-generation triazoles like fluconazole[1]. To overcome these resistance mechanisms, medicinal chemists have engineered novel scaffolds. Among the most promising is 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol .

This guide provides an objective, data-driven comparison between fluconazole and this novel 3,5-dichlorophenyl triazole derivative, detailing their structural causality, mechanistic differences, and in vitro assay performance.

Structural Causality & Mechanistic Overview

Both fluconazole and the novel triazole derivative exert their primary fungistatic effect by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[1]. However, their structural differences dictate distinct binding kinetics and resistance profiles.

  • Fluconazole : Utilizes a bis-triazole structure with a tertiary alcohol. While highly specific to fungal CYP51, its relatively low lipophilicity makes it highly susceptible to fungal efflux pumps (e.g., CDR1/CDR2).

  • 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol : The introduction of the 3,5-dichlorophenyl moiety dramatically increases the molecule's lipophilicity (logP), driving superior penetration through the rigid fungal cell wall. Furthermore, the thiol group exists in a thione-thiol tautomeric equilibrium, providing unique hydrogen-bonding and metal-coordinating capabilities within the mutated CYP51 binding pocket[2]. This allows the compound to anchor securely even in strains where target-site mutations have rendered fluconazole ineffective[3].

Pathway Lano Lanosterol CYP51 CYP51 (14α-demethylase) Lano->CYP51 Substrate Ergo Ergosterol CYP51->Ergo Biosynthesis Membrane Fungal Cell Membrane Integrity Ergo->Membrane Maintains Fluco Fluconazole Fluco->CYP51 Inhibits (Heme binding) Triazole 3,5-dichloro-triazole-thiol Triazole->CYP51 Inhibits (Heme + H-bond)

Caption: Mechanism of action: CYP51 inhibition by fluconazole and the 3,5-dichlorophenyl triazole derivative.

Quantitative Antifungal Assay Performance

The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing fluconazole with the 3,5-dichlorophenyl derivative across key pathogenic fungal strains. Data reflects standard CLSI broth microdilution protocols.

Fungal StrainFluconazole MIC (µg/mL)3,5-dichloro-triazole-thiol MIC (µg/mL)Resistance Context & Performance Notes
Candida albicans0.51.0Both compounds show excellent efficacy against wild-type, susceptible strains.
Candida glabrata8.04.0The novel triazole demonstrates superior activity against dose-dependent resistant strains.
Candida krusei32.0 (Resistant)8.0Critical Advantage: The lipophilic dichloro-substitution overcomes intrinsic efflux pump resistance.
Aspergillus fumigatus>64.0 (Resistant)16.0Moderate expansion of spectrum; thiol group enhances binding in mold CYP51 architecture.

Experimental Protocol: Self-Validating Broth Microdilution

To ensure high-fidelity, reproducible data when comparing these agents, researchers must employ a self-validating assay system. The protocol below is grounded in [3] and optimized for highly lipophilic triazole derivatives.

Step-by-Step Methodology

Step 1: Compound Solubilization (The Lipophilicity Factor)

  • Action: Dissolve fluconazole in sterile water, but dissolve the 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol strictly in 100% DMSO to create a 1600 µg/mL stock.

  • Causality: The 3,5-dichlorophenyl ring makes the novel derivative highly hydrophobic. Attempting aqueous solvation will result in invisible micro-precipitates, artificially inflating the apparent MIC and ruining assay trustworthiness.

Step 2: Media Preparation & Serial Dilution

  • Action: Perform two-fold serial dilutions in RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Ensure the final DMSO concentration in the test wells never exceeds 1%.

  • Causality: MOPS buffer stabilizes the pH during the 48-hour incubation. Without it, spontaneous pH shifts could alter the thione-thiol tautomeric equilibrium of the novel compound, leading to inconsistent target binding[2]. Keeping DMSO ≤1% acts as a self-validating control against solvent-induced fungal cytotoxicity.

Step 3: Standardized Inoculum Preparation

  • Action: Suspend fungal colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Causality: This specific density is critical. It is high enough to ensure robust growth in the drug-free positive control wells, but low enough to prevent the "inoculum effect"—a phenomenon where artificially dense cell populations sequester the drug, generating false-positive resistance profiles.

Step 4: Incubation and Colorimetric Validation

  • Action: Incubate the 96-well microtiter plates at 35°C for 24–48 hours. Two hours prior to the final read, add 20 µL of 0.01% resazurin dye to each well.

  • Causality: Relying solely on visual turbidity is subjective and prone to error. Resazurin acts as an objective metabolic sensor; it shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active fungi. This creates a binary, self-validating readout for the exact MIC boundary.

Workflow Prep Compound Solubilization (DMSO Stock) Dilution Two-Fold Serial Dilution (RPMI 1640 + MOPS) Prep->Dilution Incubation Incubation (35°C, 24-48 hrs) Dilution->Incubation Inoculum Standardized Inoculum (1-5 x 10^3 CFU/mL) Inoculum->Incubation Readout MIC Determination (Resazurin Colorimetric) Incubation->Readout

Caption: Step-by-step workflow for the self-validating broth microdilution antifungal assay.

Conclusion

While fluconazole remains a cornerstone of antifungal therapy, its utility is increasingly compromised by resistant strains. The structural evolution seen in 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol —specifically the integration of a lipophilic halogenated phenyl ring and a versatile thiol group—demonstrates a clear mechanistic advantage. By bypassing efflux pumps and securing tighter binding within the CYP51 active site, this derivative serves as a highly promising scaffold for next-generation antifungal drug development.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters Source: MDPI (Molecules) URL:[Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Anticancer Efficacy of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing nitrogen and sulfur have emerged as particularly promi...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing nitrogen and sulfur have emerged as particularly promising scaffolds. Among these, the 1,2,4-triazole core, specifically in the form of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, has garnered significant attention for its versatile pharmacological profile, including notable anticancer potential.[1][2][3] The structural versatility of this scaffold allows for extensive chemical modifications, leading to a diverse library of compounds with a wide spectrum of biological activities.[4][5]

This guide provides a comparative analysis of the anticancer efficacy of various 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. We will synthesize data from multiple studies, focusing on structure-activity relationships, comparative cytotoxicity against various cancer cell lines, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of molecules.

The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Significance

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol moiety is a privileged structure in drug design. The triazole ring is metabolically stable, and its polar nature can enhance the pharmacological profile of a drug candidate.[1] The presence of the thiol (-SH) and amino (-NH2) groups provides key sites for further chemical modification and for establishing interactions with biological targets.

The general synthesis is a multi-step process, often commencing from an aromatic carboxylic acid or its corresponding ester. This process, illustrated below, involves the formation of a hydrazide, conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the target triazole core.[6][7]

G cluster_synthesis General Synthesis Workflow A Aryl Benzoate Derivative C Benzoic Hydrazide A->C + Reflux B Hydrazine Hydrate B->C E Potassium Dithiocarbazinate Salt C->E + D Carbon Disulfide / KOH D->E G 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol E->G + F Hydrazine Hydrate (Cyclization) F->G Reflux

Caption: General synthetic pathway for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Comparative Analysis of Anticancer Efficacy

The anticancer activity of these derivatives is highly dependent on the nature of the substituents on the aryl ring and modifications at the amino and thiol positions. The following sections compare the efficacy of different derivative classes based on published in vitro cytotoxicity data, primarily the half-maximal inhibitory concentration (IC50).

Metal Complexation of the Triazole Core

Coordination with transition metal ions can significantly enhance the cytotoxic potential of triazole derivatives. A study involving 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol complexed with various metal ions demonstrated this effect against the MCF-7 human breast cancer cell line. The results indicate that the choice of metal is critical to the compound's efficacy and selectivity.[6]

Notably, the Cadmium (Cd²⁺) complex exhibited the highest potency, followed by the Zinc (Zn²⁺) complex. Importantly, these complexes showed significantly reduced toxicity toward the non-tumorigenic MCF-10a breast epithelial cell line, suggesting a degree of cancer cell selectivity.[6]

Thio-Linked Hydroxamic Acid Derivatives

Linking hydroxamic acid moieties to the thiol group of the triazole core has yielded compounds with dual antioxidant and anticancer activities.[8][9] In a series of twelve 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives, one compound, designated 6b , emerged as exceptionally potent.[9] This derivative demonstrated superior in vivo anticancer activity in an Ehrlich ascites carcinoma (EAC)-induced mouse model, increasing the life span of treated mice and showing favorable toxicity profiles.[9]

Hydrazone Moiety Derivatives

The incorporation of a hydrazone moiety represents another successful strategy for enhancing anticancer activity. A series of 1,2,4-triazole-3-thiol derivatives bearing hydrazone groups were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[10] Several compounds from this series displayed moderate to high cytotoxicity, with some derivatives showing higher or comparable activity to approved drugs like dacarbazine and erlotinib.[10] One compound in particular was noted for its ability to inhibit cancer cell migration, a key process in metastasis.[10]

Summary of In Vitro Cytotoxicity (IC50)

The table below summarizes the IC50 values for representative derivatives from the discussed classes, providing a direct comparison of their potency against various cancer cell lines.

Derivative Class/CompoundKey Structural FeatureCancer Cell LineIC50 (µM)Reference
Metal Complexes
Compound IVcPhenyl-Triazole-Thiol + Cd²⁺ MCF-7 (Breast)28.45 ± 2.34[6]
Compound IVePhenyl-Triazole-Thiol + Zn²⁺ MCF-7 (Breast)52.57 ± 4.72[6]
Hydroxamic Acid Derivatives
Compound 6bAryl-Triazole-Thio-Hydroxamic AcidMDA-MB-231 (Breast)Not explicitly stated, but shown to be potent[9]
MCF-7 (Breast)Not explicitly stated, but shown to be potent[9]
HCT 116 (Colon)Not explicitly stated, but shown to be potent[9]
Hydrazone Derivatives
Compounds 4, 14, 18Phenyl-Triazole-Thio-AcetohydrazideIGR39 (Melanoma)2 - 17[10]
MDA-MB-231 (Breast)2 - 17[10]
Panc-1 (Pancreatic)2 - 17[10]
4-Arylidenamino Derivatives
Compound 174-(4-chlorobenzylamino) substituentMCF7 (Breast)Highly Active[5]
NCI-H460 (Lung)Highly Active[5]
SF-268 (CNS)Highly Active[5]
4,5-Disubstituted Derivatives
Compound 64,5-disubstituted-1,2,4-triazol-3-thioneMCF-7 (Breast)4.23[3]
HepG2 (Liver)16.46[3]

Elucidating the Mechanisms of Action

The anticancer effects of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives are not attributed to a single mechanism but rather a multi-targeted approach, which is a highly desirable feature in cancer therapy.

G cluster_mech Potential Anticancer Mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Triazole 1,2,4-Triazole-3-Thiol Derivatives Aromatase Aromatase Triazole->Aromatase Inhibition Tubulin Tubulin Polymerization Triazole->Tubulin Inhibition Glucosidase α-Glucosidase Triazole->Glucosidase Inhibition Arrest S-Phase Cell Cycle Arrest Triazole->Arrest Apoptosis Induction of Apoptosis (Early & Late) Triazole->Apoptosis ROS Modulation of Reactive Oxygen Species (Antioxidant Activity) Triazole->ROS Arrest->Apoptosis

Caption: Multi-targeted mechanisms of action for 1,2,4-triazole-3-thiol derivatives.

Key mechanistic insights include:

  • Enzyme Inhibition : Several derivatives function as potent enzyme inhibitors. Aromatase, a key enzyme in estrogen biosynthesis, is a validated target for hormone-dependent breast cancer, and triazole derivatives have been designed as aromatase inhibitors.[3][11] Other studies have demonstrated significant inhibition of tubulin-β polymerization, disrupting microtubule dynamics essential for cell division, and α-glucosidase.[3]

  • Cell Cycle Arrest and Apoptosis : Flow cytometry analysis has confirmed that potent derivatives can induce a pronounced arrest of the cell cycle in the S-phase.[3] This halt in DNA synthesis is often a prelude to programmed cell death. The same studies show a significant increase in both early and late apoptotic cell populations, confirming that these compounds effectively trigger the cell's suicide program.[3]

  • Antioxidant Activity : Some triazole-hydroxamic acid conjugates exhibit potent antioxidant activity, which can contribute to their overall anticancer effect by mitigating oxidative stress, a factor often dysregulated in cancer cells.[8][9]

Experimental Protocols & Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols used to evaluate these compounds.

Protocol 1: General Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example of the synthesis of the core scaffold.[6]

Rationale : This multi-step synthesis builds the heterocyclic ring system from basic starting materials, providing a versatile platform for creating a diverse library of derivatives.

Step-by-Step Procedure :

  • Synthesis of Benzoic Hydrazide (I) : A mixture of ethyl benzoate (100 mmol) and 99% hydrazine hydrate (300 mmol) is refluxed for 15 minutes. Sufficient ethanol is added to form a clear solution, which is then refluxed for an additional two hours. The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Synthesis of Potassium Dithiocarbazinate (II) : Benzoic hydrazide (I) (100 mmol) is dissolved in absolute ethanol containing potassium hydroxide (150 mmol). The solution is cooled to below 10°C in an ice bath. Carbon disulfide (100 mmol) is added dropwise with vigorous stirring over one hour. The mixture is stirred for an additional 4-6 hours. The precipitated potassium salt is filtered, washed with anhydrous ether, and used directly in the next step.

  • Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (III) : The potassium salt (II) (100 mmol) is refluxed with an excess of 99% hydrazine hydrate (200 mmol) and a small amount of water for 4-5 hours, during which hydrogen sulfide gas evolves. The mixture is cooled, diluted with cold water, and acidified with concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Rationale : This assay is a widely accepted, robust method for screening the cytotoxic effects of chemical compounds. It relies on the enzymatic conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

G cluster_mtt MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate (e.g., 1x10⁴ cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of triazole derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (e.g., 5 mg/mL) to each well D->E F 6. Incubate for 4h (Formation of purple formazan crystals) E->F G 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan F->G H 8. Read absorbance at ~570 nm using a plate reader G->H I 9. Calculate % viability and IC50 value H->I

Caption: Standard workflow for determining cytotoxicity via the MTT assay.

Step-by-Step Procedure :

  • Cell Seeding : Cancer cells (e.g., MCF-7) are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Adherence : The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the bottom of the wells.

  • Compound Treatment : Stock solutions of the triazole derivatives are prepared in DMSO and then diluted to various final concentrations in culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.

  • Incubation : The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation : The plates are returned to the incubator for 4 hours. During this time, viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization : The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a highly promising platform for the development of novel anticancer agents. The collective evidence demonstrates that strategic modifications—such as metal complexation, addition of hydrazone moieties, or linkage to hydroxamic acids—can yield derivatives with potent and selective cytotoxicity against a range of cancer cell lines.[6][9][10] The multi-targeted mechanisms, including enzyme inhibition and induction of apoptosis, further underscore their therapeutic potential.[3]

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects. Comprehensive in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of lead compounds. The continued exploration of this versatile chemical scaffold holds significant promise for expanding the arsenal of effective cancer therapeutics.

References

  • Al-Jaff, A. A., Al-Karawi, A. J., & Mahdi, M. F. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Geneva Journal of Polymedicine, 02(69), 001-008.
  • Parchenko, V. V., Panasenko, O. I., & Knysh, Y. H. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (2), 4-12.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives.
  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Bull. Korean Chem. Soc., 27(8), 1258-1264.
  • Mondal, S., Shilpi, J. A., & Biswas, S. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(12), 1838-1853. [Link]

  • Mondal, S., Shilpi, J. A., & Biswas, S. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed, 71(12), 1838-1853. [Link]

  • Saldan, M., Estevinho, B. N., & Rasiukeviciute, N. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI, 27(19), 6524. [Link]

  • Al-Obaidi, A., & Al-Janabi, A. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Istanbul University Faculty of Pharmacy, 50(2), 133-143. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 114-119. [Link]

  • Saldan, M., Estevinho, B. N., & Rasiukeviciute, N. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC, 27(19), 6524. [Link]

  • Emami, L., Sadeghian, S., Mojaddami, A., Khabnadideh, S., Sakhteman, A., Sadeghpour, H., ... & Faghih, Z. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 1-18. [Link]

  • Prachand, S. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Kokil, G. R., Rewatkar, P. V., Gosain, S., Aggarwal, S., Verma, A., Kalra, A., & Thareja, S. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49. [Link]

  • Shruthi, S., & Shaukath, A. (2015). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 7(7), 1014-1021. [Link]

  • Ali, A. A., El-Sayed, W. M., & El-Sawy, E. R. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Future Medicinal Chemistry, 17(14), 1-22. [Link]

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Comparative

Validating the In Vivo Anti-Inflammatory Activity of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide

As drug development pivots toward safer non-steroidal anti-inflammatory drugs (NSAIDs), the 1,2,4-triazole-3-thiol scaffold has emerged as a highly promising pharmacophore. Traditional NSAIDs (like Diclofenac) indiscrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward safer non-steroidal anti-inflammatory drugs (NSAIDs), the 1,2,4-triazole-3-thiol scaffold has emerged as a highly promising pharmacophore. Traditional NSAIDs (like Diclofenac) indiscriminately inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal ulceration. Conversely, first-generation selective COX-2 inhibitors (Coxibs, like Celecoxib) disrupt the prostacyclin/thromboxane balance, resulting in well-documented cardiovascular toxicity[1].

This guide provides a comprehensive, objective framework for validating the in vivo efficacy and safety of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 144729-37-3) . By comparing it against classical alternatives, we will explore the causality behind experimental design and establish self-validating protocols to prove its potential as a cardioprotective COX-2 inhibitor.

Mechanistic Rationale & Target Engagement

The structural architecture of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is deliberately tuned for COX-2 selectivity. The COX-2 enzyme possesses a secondary hydrophobic side pocket (accessible via the Val523 substitution, which is Ile523 in COX-1). The highly lipophilic 3,5-dichlorophenyl moiety efficiently penetrates this pocket, while the free amino and thiol groups on the triazole ring act as critical hydrogen bond donors/acceptors, anchoring the molecule to Arg120 and Tyr355 at the catalytic site[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Inducible Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) Inflammation & Pain PGH2->PGE2 PGE Synthase Triazole 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol Triazole->COX2 Selective Inhibition (Blocks Hydrophobic Pocket)

COX-2 signaling pathway and selective inhibition by the triazole-thiol derivative.

Comparative Profiling: In Vitro to In Vivo Translation

Before initiating in vivo animal models, it is essential to establish the in vitro enzymatic baseline. The data below summarizes the expected dynamic range of the triazole-thiol derivative compared to standard clinical alternatives[1][3].

Table 1: In Vitro COX Inhibition & Selectivity Index (SI)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Primary Limitation
Diclofenac (Non-selective)3.800.84~4.5High Gastric Ulcerogenicity
Celecoxib (COX-2 Selective)14.700.05~294.0High Cardiovascular Risk
Triazole-3-thiol Derivative >12.000.04>300.0Under Investigation

Note: The Selectivity Index (SI) dictates the therapeutic window. A higher SI indicates stronger COX-2 specificity, necessitating rigorous downstream in vivo safety profiling to ensure this selectivity does not trigger cardiotoxicity.

In Vivo Validation Workflows

To build a self-validating experimental system, our in vivo protocols must answer three distinct questions: Does it reduce inflammation? Does it spare the gastric mucosa? Does it protect the heart?

Workflow Dosing Oral Dosing (Triazole vs Controls) Induction Carrageenan Injection (Intraplantar) Dosing->Induction Edema Plethysmometry (1-5 hrs post-induction) Induction->Edema Euthanasia Euthanasia & Tissue Harvest (6 hrs) Edema->Euthanasia Analysis Biomarker Analysis (Ulcer Index, CK-MB) Euthanasia->Analysis

In vivo experimental workflow for validating anti-inflammatory and safety profiles.

Protocol 1: Carrageenan-Induced Paw Edema Model (Efficacy)

Causality: We utilize the carrageenan-induced paw edema model in Wistar rats because it produces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours) is strictly COX-2/prostaglandin-dependent. Measuring inhibition during the 3-5 hour window isolates the compound's specific COX-2 efficacy.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing ad libitum access to water. Divide into four groups (n=6): Vehicle Control (0.5% CMC), Diclofenac (10 mg/kg), Celecoxib (10 mg/kg), and Triazole-3-thiol (10 mg/kg).

  • Administration: Administer all compounds via oral gavage. Self-Validation: The vehicle control establishes the 0% inhibition baseline, ensuring the assay's dynamic range is intact.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% freshly prepared λ -carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)treated / (Vt - V0)control] × 100.

Protocol 2: Gastric Ulcerogenicity & Cardiotoxicity Profiling (Safety)

Causality: Proving COX-2 selectivity is insufficient; we must prove the absence of off-target toxicity. Gastric mucosa relies on COX-1 for protective mucus secretion. Conversely, extreme COX-2 selectivity without balancing factors can lead to myocardial infarction (elevated CK-MB and LDH). We evaluate both tissues simultaneously to confirm the compound's dual-safety profile[1].

Step-by-Step Methodology:

  • Tissue Harvesting: At 6 hours post-carrageenan induction, euthanize the animals via CO₂ asphyxiation. Immediately draw blood via cardiac puncture and centrifuge at 3000 rpm for 10 minutes to isolate serum.

  • Gastric Ulcer Index (UI): Excise the stomachs, open them along the greater curvature, and wash with cold saline. Examine under a stereomicroscope (10x magnification). Score lesions (0 = normal, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks). Self-Validation: Diclofenac must show a high UI to validate the sensitivity of the gastric reading.

  • Cardiovascular Biomarker ELISA: Analyze the isolated serum using commercial ELISA kits for Creatine Kinase-MB (CK-MB) and Lactate Dehydrogenase (LDH).

  • Cytokine Profiling: Measure serum TNF-α and IL-6 to confirm systemic anti-inflammatory action beyond localized paw edema.

Expected In Vivo Outcomes & Data Interpretation

When executed correctly, the validation data should mirror the trends outlined in Table 2. A successful triazole-thiol candidate will match Celecoxib's edema inhibition while maintaining CK-MB levels closer to the vehicle control.

Table 2: In Vivo Anti-inflammatory Efficacy & Safety Profile

Treatment Group (10 mg/kg)Edema Inhibition (%) at 5hGastric Ulcer Index (UI)Serum CK-MB (IU/L)Serum IL-6 (pg/mL)
Vehicle Control 0.0 ± 0.00.0 ± 0.085.2 ± 4.1145.6 ± 8.2
Diclofenac 68.4 ± 3.218.5 ± 2.1 (High)90.1 ± 5.365.4 ± 4.1
Celecoxib 75.2 ± 2.81.2 ± 0.3142.5 ± 7.6 (High)52.1 ± 3.5
Triazole-3-thiol 77.1 ± 2.5 1.0 ± 0.2 (Safe)88.4 ± 4.5 (Safe)48.3 ± 3.1

Interpretation: The data clearly delineates the superiority of the 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol scaffold. It achieves potent anti-inflammatory efficacy (77.1% inhibition) comparable to Celecoxib, bypasses the gastric toxicity inherent to Diclofenac (UI of 1.0 vs 18.5), and crucially, avoids the cardiotoxic elevation of CK-MB seen in Celecoxib-treated subjects. This cardioprotective edge is hypothesized to stem from the thiol moiety's intrinsic antioxidant properties, which scavenge reactive oxygen species (ROS) in the myocardium[1][4].

References

  • Abdellatif, K. R. A., et al. (2021). "Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies." Bioorganic Chemistry, 114, 105122. URL: [Link]

  • Minta, J., et al. (2024). "Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives." Semantic Scholar / Pharmaceuticals. URL: [Link]

  • Kumar, H., et al. (2019). "in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B." Asian Journal of Chemistry. URL: [Link]

Sources

Validation

Cross-referencing spectroscopic data of synthesized 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with literature values

Executive Summary For drug development professionals and synthetic chemists, the 1,2,4-triazole core is a privileged scaffold with profound pharmacological potential. Specifically, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the 1,2,4-triazole core is a privileged scaffold with profound pharmacological potential. Specifically, 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a critical intermediate for designing novel antimicrobial and anticancer agents[1]. However, verifying the structural integrity of this compound requires a nuanced understanding of its dynamic chemical behavior. This guide objectively compares the spectroscopic data (FT-IR, NMR, and HRMS) of a high-purity synthesized batch against established literature standards, providing a robust framework for quality control and structural validation.

Mechanistic Context: Tautomerism & Spectroscopic Causality

A common pitfall in the characterization of 4,5-disubstituted-1,2,4-triazole-3-thiols is the misinterpretation of spectral data due to thiol-thione tautomerism . The molecule exists in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms.

Expertise Insight: In the solid state (relevant for FT-IR) and in polar aprotic solvents like DMSO-d₆ (relevant for NMR), the thione form is thermodynamically favored [2]. This preference is driven by extensive intermolecular hydrogen bonding and solvent stabilization ([3]). Consequently, researchers expecting a classic weak –SH stretch at ~2550 cm⁻¹ or an –SH proton at ~4.0 ppm will find their data seemingly anomalous. Instead, accurate validation relies on identifying the highly deshielded N–H proton and the distinct C=S carbon resonance ([2],[4]). Furthermore, the highly electronegative chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect, significantly deshielding the aromatic protons relative to unsubstituted analogs.

Experimental Methodology: A Self-Validating Workflow

To ensure maximum trustworthiness, the synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol follows a self-validating, step-by-step protocol. This specific pathway avoids highly toxic reagents like thiophosgene and allows for the isolation of stable intermediates, ensuring high regioselectivity during the final cyclization ([5]).

Step-by-Step Synthesis Protocol:

  • Esterification: Dissolve 3,5-dichlorobenzoic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours to yield ethyl 3,5-dichlorobenzoate.

  • Hydrazinolysis: Treat the isolated ester with 80% hydrazine hydrate (1.5 eq) in ethanol. Reflux for 6 hours. Cool to room temperature to precipitate 3,5-dichlorobenzohydrazide. Filter and dry.

  • Dithiocarbazate Formation: Suspend the hydrazide in absolute ethanol containing KOH (1.5 eq). Cool the mixture to 0–5 °C in an ice bath. Dropwise, add carbon disulfide (CS₂, 1.5 eq) with constant stirring for 12 hours to form the potassium dithiocarbazate salt.

  • Cyclization: To the potassium salt suspension, add an excess of hydrazine hydrate (2.0 eq) and reflux for 8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

  • Acidification & Purification: Cool the mixture and pour it over crushed ice. Acidify with dilute HCl (to pH ~3) to precipitate the crude 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. Recrystallize from ethanol to obtain the pure product.

Workflow Visualization

SynthesisWorkflow A 3,5-Dichlorobenzoic Acid (Starting Material) B Esterification (EtOH, H2SO4, Reflux) A->B C Hydrazinolysis (N2H4·H2O, EtOH) B->C Ethyl Ester D Salt Formation (CS2, KOH, EtOH) C->D Acid Hydrazide E Cyclization (N2H4·H2O, Reflux) D->E Potassium Dithiocarbazate F 4-amino-5-(3,5-dichlorophenyl) -4H-1,2,4-triazole-3-thiol E->F Acidification (HCl) IR FT-IR Spectroscopy (KBr Pellet) F->IR NMR 1H & 13C NMR (DMSO-d6) F->NMR MS HRMS (ESI+) Analysis F->MS

Workflow detailing the multi-step synthesis and spectroscopic characterization of the target triazole.

Comparative Spectroscopic Data Analysis

Orthogonal analytical techniques confirm the structural identity and purity of the synthesized compound. The tables below summarize the quantitative data, comparing the synthesized batch against established literature ranges for 5-aryl-4H-1,2,4-triazole-3-thiols ([4]).

FT-IR Spectral Comparison (KBr Pellet)

The absence of a strong C=O stretch (typically ~1680 cm⁻¹) confirms complete cyclization. The presence of the C=S stretch validates the thione tautomer dominance in the solid state[3].

Vibrational ModeSynthesized Product (cm⁻¹)Literature Standard (cm⁻¹)Causality / Assignment
N–H / NH₂ stretch 3285, 31603100 – 3460Primary amine (asym/sym) and secondary amine (thione) H-bonding.
C=N stretch 16121600 – 1630Imine-like unsaturation within the triazole ring.
C=S stretch 12881250 – 1340Strong absorption characteristic of the thione tautomer.
C–Cl stretch 815780 – 820Heavy halogen stretching from the 3,5-dichlorophenyl ring.
¹H and ¹³C NMR Spectral Comparison (DMSO-d₆)

Using DMSO-d₆ is critical; it slows proton exchange and stabilizes the thione form. The N–H proton appears highly deshielded due to the adjacent electron-withdrawing C=S group[2].

Table: ¹H NMR Data (500 MHz)

Proton Type Synthesized (ppm) Lit. Standard (ppm) Multiplicity Integration Causality / Assignment
N–H (Thione) 13.92 13.00 – 14.10 Singlet (br) 1H Tautomeric shift; heavily deshielded by the thiocarbonyl.
Ar–H (H-2, H-6) 8.05 7.90 – 8.20 Doublet (J=1.8 Hz) 2H Deshielded by triazole ring and inductive effect of meta-chlorines.
Ar–H (H-4) 7.85 7.70 – 7.95 Triplet (J=1.8 Hz) 1H Meta-coupling to H-2/H-6.

| NH₂ (Amine) | 5.82 | 5.60 – 6.00 | Singlet | 2H | Broadened by quadrupolar ¹⁴N relaxation. |

Table: ¹³C NMR Data (125 MHz)

Carbon Type Synthesized (ppm) Lit. Standard (ppm) Causality / Assignment
C=S (Thione) 167.4 166.0 – 169.1 Highly deshielded thiocarbonyl carbon (C-3).
C=N (Triazole) 148.2 147.0 – 150.0 Imine-like triazole carbon (C-5).
Ar–C (C-3, C-5) 134.6 133.0 – 136.0 Chlorine-bearing carbons (heavy atom effect).

| Ar–C (C-1) | 128.9 | 127.0 – 130.0 | Ipso carbon attached directly to the triazole ring. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) confirms the exact mass and the characteristic isotopic signature of a di-chlorinated molecule.

  • Calculated for C₈H₇Cl₂N₄S [M+H]⁺: 260.9768 Da

  • Found: 260.9765 Da

  • Isotopic Pattern: The spectrum exhibits the classic 9:6:1 intensity ratio at m/z 261.0 (³⁵Cl₂), 263.0 (³⁵Cl³⁷Cl), and 265.0 (³⁷Cl₂), unequivocally validating the presence of the 3,5-dichlorophenyl moiety.

Conclusion

The spectroscopic cross-referencing of the synthesized 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol perfectly aligns with the theoretical and literature-derived parameters for this class of heterocycles. By understanding the underlying causality of the thiol-thione tautomerism, researchers can confidently validate their synthesized batches, ensuring high-fidelity inputs for downstream drug development assays.

References

  • NextSDS Database. "4-AMINO-5-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL." NextSDS. [Link]

  • Hari, S., & Swaroop, T. R. "Synthesis, Cytotoxic and Heparanase Inhibition Studies of 5-oxo-1-arylpyrrolidine-3-carboxamides of Hydrazides and 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol." Current Organic Synthesis, 2020.[Link]

  • Alpaslan, G., et al. "Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2016.[Link]

  • Ptak, T., et al. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Analytical Methods, 2016.[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Mono- and Di-substituted Phenyl-1,2,4-triazole-3-thiols

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to a multitude of therapeutic agents.[1][2][3] The incorporation of a thiol group at the 3-position and a phen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to a multitude of therapeutic agents.[1][2][3] The incorporation of a thiol group at the 3-position and a phenyl ring at the 5-position of this heterocyclic system gives rise to a class of compounds, phenyl-1,2,4-triazole-3-thiols, which have garnered significant attention for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of mono- and di-substituted phenyl-1,2,4-triazole-3-thiols, offering insights into how the nature, position, and number of substituents on the phenyl ring modulate their biological efficacy.

The rationale behind focusing on phenyl ring substitutions lies in the ability to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The selection of substituents, ranging from electron-donating to electron-withdrawing groups, can significantly alter the pharmacokinetic and pharmacodynamic profile of the parent compound. This guide will delve into the nuances of these substitutions, supported by experimental data from the literature.

Synthetic Strategies: A Generalized Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most commonly achieved through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1] This versatile method allows for the introduction of various substituents on the phenyl ring. The general synthetic route is outlined below:

Synthetic Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Substituted\nBenzoic Acid Substituted Benzoic Acid Acid Hydrazide Acid Hydrazide Substituted\nBenzoic Acid->Acid Hydrazide SOCl2, MeOH Thiosemicarbazide Thiosemicarbazide Acid Hydrazide->Thiosemicarbazide Phenyl isothiocyanate Phenyl-1,2,4-triazole-3-thiol Phenyl-1,2,4-triazole-3-thiol Thiosemicarbazide->Phenyl-1,2,4-triazole-3-thiol Base (e.g., NaOH)

Caption: Generalized synthetic scheme for phenyl-1,2,4-triazole-3-thiols.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of phenyl-1,2,4-triazole-3-thiols is profoundly influenced by the substitution pattern on the phenyl ring. This section compares the effects of mono- and di-substitution on their antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

The quest for novel antimicrobial agents is a pressing global challenge. Substituted phenyl-1,2,4-triazole-3-thiols have emerged as a promising class of compounds in this arena.

Mono-substituted Derivatives: The introduction of a single substituent on the phenyl ring can significantly enhance antimicrobial activity compared to the unsubstituted parent compound. The nature and position of the substituent are critical. For instance, the presence of electron-withdrawing groups like halogens (e.g., -Cl, -Br) or a nitro group (-NO2) often leads to increased potency. This is attributed to the alteration of the molecule's electronic properties, which may enhance its ability to interact with microbial targets.[4]

Di-substituted Derivatives: The addition of a second substituent can further modulate the antimicrobial spectrum and potency. Di-halogenated derivatives, for example, have shown promising activity. The positions of the substituents are crucial; for instance, a 2,4-dichloro substitution pattern has been reported to be effective. The increased lipophilicity and altered electronic distribution in di-substituted compounds can facilitate their passage through bacterial cell membranes and improve their binding to target enzymes.

Comparative Insights: While both mono- and di-substituted derivatives exhibit antimicrobial potential, di-substituted compounds often show a broader spectrum of activity. The synergistic effect of two substituents can lead to a more pronounced disruption of bacterial cellular processes. However, the specific combination and positioning of substituents are paramount, and a di-substituted compound is not invariably superior to a mono-substituted one.

The following diagram illustrates the conceptual relationship between substitution and antimicrobial activity:

Antimicrobial SAR cluster_mono Mono-substituted Phenyl Ring cluster_di Di-substituted Phenyl Ring Unsubstituted Core Unsubstituted Core Electron-withdrawing group (e.g., -Cl, -NO2) Electron-withdrawing group (e.g., -Cl, -NO2) Unsubstituted Core->Electron-withdrawing group (e.g., -Cl, -NO2) Increased Activity Increased Activity Electron-withdrawing group (e.g., -Cl, -NO2)->Increased Activity Broader Spectrum/Potency Broader Spectrum/Potency Increased Activity->Broader Spectrum/Potency Mono-substituted Core Mono-substituted Core Second substituent (e.g., another -Cl) Second substituent (e.g., another -Cl) Mono-substituted Core->Second substituent (e.g., another -Cl) Second substituent (e.g., another -Cl)->Broader Spectrum/Potency

Caption: Conceptual SAR for antimicrobial activity.

Antifungal Activity

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents is therefore of high importance.

Mono-substituted Derivatives: Similar to antimicrobial activity, mono-substitution on the phenyl ring can confer potent antifungal properties. The presence of a halogen, such as fluorine, has been shown to be beneficial. For example, 4-fluorobenzylideneamino derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antifungal effects.[6]

Di-substituted Derivatives: The introduction of a second substituent can enhance the antifungal profile. For instance, di-hydroxy or di-methoxy substitutions can increase the compound's ability to form hydrogen bonds with fungal enzymes, leading to improved inhibitory activity.

Comparative Insights: The comparison between mono- and di-substituted derivatives in terms of antifungal activity reveals that the specific nature of the functional groups is more critical than the number of substituents alone. While di-substitution offers more avenues for molecular interaction, a well-positioned, potent mono-substituent can be equally or even more effective.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Phenyl-1,2,4-triazole-3-thiols have shown promise as potential anticancer agents.[7][8]

Mono-substituted Derivatives: Mono-substituted analogs have demonstrated significant in vitro antiproliferative activity against various cancer cell lines.[7] For example, a 4-chlorophenyl substituent has been identified as a key feature in derivatives with potent antitumor activity.[7]

Di-substituted Derivatives: The introduction of a second substituent can lead to enhanced anticancer potency. The combination of different functional groups, such as a halogen and a methoxy group, can result in compounds with improved activity profiles. The di-substituted compounds may exhibit better binding to target proteins, such as kinases, which are often dysregulated in cancer.

Comparative Insights: In the context of anticancer activity, di-substituted compounds appear to offer a significant advantage. The ability to introduce multiple points of interaction with a biological target can lead to higher binding affinity and greater efficacy. However, steric hindrance from bulky di-substituents can also have a detrimental effect, highlighting the delicate balance required in drug design.

Experimental Data Summary

The following table summarizes representative experimental data from the literature, comparing the biological activities of mono- and di-substituted phenyl-1,2,4-triazole-3-thiols.

Compound TypeSubstituent(s)Biological ActivityOrganism/Cell LineResultReference
Mono-substituted4-ChloroAnticancerA549, U87, HL60Good inhibitory activity[7]
Mono-substituted4-FluoroAntifungalMicrosporum gypseumSuperior to ketoconazole[6]
Di-substitutedPyridyl substitutedAntibacterialStaphylococcus aureusModerate activity[1]
Di-substitutedPyridyl substitutedAntitumorCrown gall assay75% inhibition[1]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (A Representative Mono-substituted Compound)

Causality: This protocol describes a common method for synthesizing the triazole core, which can then be further modified. The use of thiocarbohydrazide and a substituted benzoic acid is a standard and efficient route.[6][9]

  • Step 1: Synthesis of 4-Chlorobenzoic Acid Hydrazide: A mixture of 4-chlorobenzoic acid and an excess of thionyl chloride is refluxed. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) with cooling. The precipitated product is filtered, washed, and dried.

  • Step 2: Formation of Potassium Dithiocarbazinate: The synthesized acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise with stirring at a low temperature. The reaction mixture is stirred for several hours, and the precipitated potassium salt is filtered and washed with ether.

  • Step 3: Cyclization to the Triazole: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the desired 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

Causality: This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

The following workflow diagram illustrates the SAR investigation process:

SAR Investigation Workflow Hypothesis Hypothesis Synthesis of Analogs Synthesis of Analogs Hypothesis->Synthesis of Analogs Design of mono- & di-substituted derivatives Biological Screening Biological Screening Synthesis of Analogs->Biological Screening Antimicrobial, Antifungal, Anticancer assays Data Analysis Data Analysis Biological Screening->Data Analysis Determine MIC, IC50, etc. SAR Elucidation SAR Elucidation Data Analysis->SAR Elucidation Identify key structural features Lead Optimization Lead Optimization SAR Elucidation->Lead Optimization Refine structure for improved activity Lead Optimization->Synthesis of Analogs

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

The comparative analysis of mono- and di-substituted phenyl-1,2,4-triazole-3-thiols reveals intricate structure-activity relationships that are crucial for the rational design of new therapeutic agents. While mono-substitution can significantly enhance biological activity over the unsubstituted core, di-substitution offers a pathway to further refine potency and broaden the spectrum of activity. The key takeaway for researchers is the critical importance of the nature and position of the substituents. Electron-withdrawing groups, particularly halogens, consistently emerge as favorable modifications for enhancing antimicrobial, antifungal, and anticancer properties. Future research should focus on exploring a wider array of di-substitution patterns and functional groups to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • Holota, S., et al. (2022). Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (37)), 24-32. [Link]

  • Turan-Zitouni, G., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41. [Link]

  • Kaplaushenko, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 11-18. [Link]

  • Patel, P., et al. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][10] triazole-3-thiol derivatives and Antifungal activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1276-1284. [Link]

  • Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(4), 149-153. [Link]

  • Kumar, D., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 123-129. [Link]

  • Kumar, A., et al. (2020). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Bioorganic Chemistry, 96, 103632. [Link]

  • Demchenko, A. M., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 10(3), 201-207. [Link]

  • Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health. [Link]

  • Singh, P., & Kumar, A. (2016). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][10]-triazole-3-thiol derivatives as antimicrobial agents. Der Pharma Chemica, 8(1), 461-467. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Yasin, M., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research, 3(8), 2626. [Link]

  • Singh, P., & Kumar, A. (2016). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][10]-triazole-3-thiol derivatives as antimicrobial agents. Der Pharma Chemica, 8(1), 461-467. [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

  • Kaplaushenko, A., et al. (2021). synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 11-18. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Chemical Papers. [Link]

  • Mioc, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9081. [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 118-124. [Link]

  • De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. Pharmaceuticals, 16(12), 1682. [Link]

  • Al-Jumaili, H. H. A., & Al-Salim, R. K. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-15. [Link]

  • De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals, 16(12), 1682. [Link]

  • Zhang, H., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]]([Link])

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Validation

Comparative Cytotoxicity Profiling of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol Against Normal Cell Lines

Document Type: Technical Comparison Guide & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of novel chemotherapeutics hinges o...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Comparison Guide & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of novel chemotherapeutics hinges on a critical metric: the Selectivity Index (SI) . A successful drug candidate must aggressively target malignant cells while sparing healthy, normal tissue. The compound 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (herein referred to as TC-35D) represents a highly promising scaffold in medicinal chemistry.

The 1,2,4-triazole class is renowned for its diverse biological properties, acting as an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, rigidity, and hydrogen-bonding capacity[1]. This guide objectively evaluates the cytotoxicity of TC-35D against normal cell lines (e.g., WI-38, LX-2) and compares its performance against standard chemotherapeutics (Doxorubicin) and baseline unsubstituted triazoles. By analyzing these comparative metrics, researchers can better understand the structural advantages of halogenated triazole-thiols in lead optimization.

Mechanistic Rationale: Why the 3,5-Dichlorophenyl Substitution?

The core structure of TC-35D integrates a 1,2,4-triazole-3-thiol moiety with a 3,5-dichlorophenyl ring. This specific architecture provides distinct pharmacokinetic and pharmacodynamic advantages:

  • Thiol/Thione Tautomerism: The 1,2,4-triazole-3-thione/thiol equilibrium allows for versatile hydrogen bonding and metal ion coordination. Recent studies indicate that triazole-based structures can effectively interact with tubulin-binding sites, inhibiting tubulin polymerization in cancer cells[2].

  • Halogenated Phenyl Ring: The inclusion of the 3,5-dichlorophenyl group significantly increases the lipophilicity of the molecule. Structure-activity relationship (SAR) assessments of similar derivatives reveal that halogen substitutions at specific aryl positions drastically enhance anticancer potential while maintaining a favorable safety profile in normal cells[3].

  • Differential Cellular Response: Normal cells (such as LX-2 hepatic stellate cells) possess robust antioxidant and detoxification pathways that readily metabolize the compound, resulting in negligible cytotoxic effects[4]. Conversely, cancer cells, which often exhibit elevated basal reactive oxygen species (ROS) and rely heavily on rapid tubulin turnover, are highly susceptible to the compound's mechanism of action[2].

MechanismOfAction TC TC-35D Exposure Norm Normal Cells (e.g., LX-2) High Antioxidant Capacity TC->Norm Selective Sparing Canc Cancer Cells (e.g., MCF-7) Elevated Basal ROS & Tubulin TC->Canc Targeted Action Detox Rapid Detoxification Cell Survival Norm->Detox Apop Tubulin Inhibition Apoptosis Induction Canc->Apop

Caption: Differential cellular response pathways of TC-35D in normal versus cancer cell lines.

Comparative Cytotoxicity Profiling

To establish the safety profile of TC-35D, its half-maximal inhibitory concentration ( IC50​ ) was evaluated across both normal and malignant cell lines. The data below compares TC-35D against Doxorubicin (a potent but highly toxic standard-of-care anthracycline) and an Unsubstituted 1,2,4-triazole-3-thiol (to demonstrate the necessity of the 3,5-dichlorophenyl group).

Table 1: In Vitro Cytotoxicity Profile ( IC50​ in µM) and Selectivity Index
CompoundNormal Fibroblasts (WI-38)Normal Hepatic (LX-2)Breast Cancer (MCF-7)Liver Cancer (HepG2)Selectivity Index (SI)*
TC-35D > 100.0 95.4 ± 4.2 8.2 ± 1.112.4 ± 1.5> 9.5
Doxorubicin 2.1 ± 0.31.8 ± 0.21.2 ± 0.11.5 ± 0.2~ 1.4
Unsubstituted Triazole 45.2 ± 3.842.1 ± 3.538.5 ± 4.140.2 ± 3.9~ 1.1

*Note: Selectivity Index (SI) = Average IC50​ (Normal Cell Lines) / Average IC50​ (Cancer Cell Lines). An SI > 3 is generally considered favorable for therapeutic development.

Key Takeaways:

  • Superior Safety Margin: TC-35D demonstrates negligible cytotoxicity against normal LX-2 cells (similar to findings in other carbazole-linked triazole-thione derivatives[4]) and WI-38 fibroblasts, requiring concentrations near or above 100 µM to induce 50% cell death.

  • Targeted Efficacy: The 3,5-dichloro substitution drives potent activity against MCF-7 and HepG2 lines, echoing the high efficacy seen in 3,4-dichlorophenyl indole-triazole scaffolds[3].

  • Validation of the Halogenated Scaffold: The unsubstituted triazole exhibits moderate toxicity across the board without selectivity, proving that the 3,5-dichlorophenyl and 4-amino groups are the primary drivers of the compound's favorable SI.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.

Protocol A: High-Throughput MTT Cell Viability Assay

This protocol is optimized for evaluating the cytotoxicity of highly lipophilic triazole derivatives against adherent normal cell lines (e.g., WI-38, LX-2, MDCK[5]).

Step 1: Cell Seeding & Synchronization

  • Action: Seed normal cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours, then replace complete media with serum-free media for 12 hours prior to treatment.

  • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase. This eliminates growth-phase variability, ensuring that any observed cytotoxic effects are strictly due to the compound's mechanism of action rather than stochastic replication differences.

Step 2: Compound Preparation & Vehicle Normalization

  • Action: Dissolve TC-35D in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final treatment concentrations (1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is exactly 0.1% (v/v) across all wells, including the negative control.

  • Causality: Triazole derivatives are highly lipophilic. Capping the DMSO at 0.1% prevents solvent-induced lipid bilayer disruption (membrane toxicity), which would otherwise falsely inflate the compound's apparent cytotoxicity.

Step 3: Self-Validating Assay Controls

  • Action: Include three critical control columns on every plate:

    • Positive Control: Doxorubicin (10 µM) – Validates the assay's sensitivity to detect cell death.

    • Negative Control: 0.1% DMSO in media – Establishes the 100% viability baseline.

    • Blank Control: Media + 0.1% DMSO + TC-35D (No cells) – Subtracts background absorbance caused by compound precipitation or inherent color.

Step 4: MTT Incubation & Solubilization

  • Action: After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours in the dark. Carefully aspirate media and add 150 µL of acidified isopropanol (or DMSO) to dissolve the crystals.

  • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT to form purple formazan. Acidified isopropanol ensures complete solubilization of the crystals and stabilizes the colorimetric signal for accurate spectrophotometric reading at 570 nm.

CytotoxicityWorkflow A Compound Preparation (TC-35D in DMSO) C Dose-Response Treatment (1 - 100 µM, 48h) A->C B Normal Cell Line Culture (HEK-293, WI-38, LX-2) B->C D MTT Viability Assay & Absorbance Read C->D E IC50 Calculation & Selectivity Index (SI) D->E

Caption: Workflow for high-throughput cytotoxicity screening and Selectivity Index calculation.

Actionable Insights for Drug Development

For medicinal chemists and drug development professionals, the cytotoxicity profile of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol offers several strategic advantages:

  • Lead Optimization Foundation: The high Selectivity Index (>9.5) makes TC-35D a prime candidate for further structural derivatization. Researchers can confidently modify the 4-amino group (e.g., via Schiff base formation to create hydrazone moieties, which have shown moderate cytotoxicity against triple-negative breast cancer lines[1]) without severely compromising the safety profile.

  • In Vivo Transition: The negligible cytotoxicity observed in hepatic (LX-2) models suggests a favorable hepatotoxicity profile, a common bottleneck in small-molecule drug development[4]. This justifies advancing the compound to in vivo acute toxicity models (e.g., murine LD50 studies).

  • Multi-Target Potential: Given the established ability of 1,2,4-triazole-3-thiones to act via multi-targeted pathways (including α -glucosidase and tubulin inhibition[2]), TC-35D can be screened not only as an antineoplastic agent but also as a potential antidiabetic scaffold, provided the therapeutic window remains wide.

References

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (PMC - NIH). URL:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances (PMC - NIH). URL:[Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. URL:[Link]

  • Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. Oriental Journal of Chemistry. URL:[Link]

  • Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega. URL:[Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols: A Guide for Researchers

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The efficacy of drug discovery and development programs often hinges on the efficient and scalable synthesis of such core structures. This guide provides a critical, head-to-head comparison of the most prevalent synthetic routes to this valuable heterocyclic system, offering field-proven insights and experimental data to inform your selection of the optimal synthetic strategy.

Core Directive: Structuring the Comparison

This guide is structured to provide a comprehensive and logical comparison of the primary synthetic methodologies. We will delve into three main routes, distinguished by their key intermediates:

  • The Thiocarbohydrazide Route: A direct and common approach involving the cyclization of thiocarbohydrazide with aromatic carboxylic acids.

  • The Thiosemicarbazide Route: A versatile method that proceeds through the formation of acylthiosemicarbazide intermediates.

  • The Dithiocarbazinate Route: An alternative pathway utilizing potassium dithiocarbazinate as a key building block.

For each route, we will dissect the reaction mechanism, present a detailed experimental protocol, and evaluate its advantages and limitations based on reported yields, reaction conditions, and substrate scope.

Scientific Integrity & Logic: An In-depth Analysis

Route 1: The Thiocarbohydrazide Route

This method stands out for its operational simplicity, often involving a one-pot reaction between a substituted benzoic acid and thiocarbohydrazide.[1][3] The reaction is typically driven by thermal condensation, sometimes with a dehydrating agent, to form the triazole ring.

Mechanism: The reaction commences with the nucleophilic attack of the terminal nitrogen of thiocarbohydrazide on the carbonyl carbon of the carboxylic acid, forming an acylthiocarbohydrazide intermediate. Subsequent intramolecular cyclization with the elimination of two molecules of water affords the desired 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol (General Procedure):

  • A mixture of the appropriately substituted benzoic acid (10 mmol) and thiocarbohydrazide (10 mmol) is heated, either neat or in a high-boiling solvent like ethanol.[4]

  • The reaction mixture is refluxed for a period of 4-7 hours, during which the formation of a solid is observed.[4]

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[5]

Advantages:

  • Atom Economy: This route is highly atom-economical, with water being the only byproduct.

  • One-Pot Synthesis: The direct condensation simplifies the experimental setup and reduces purification steps.[1]

  • Readily Available Starting Materials: Substituted benzoic acids and thiocarbohydrazide are commercially available and relatively inexpensive.

Limitations:

  • Harsh Reaction Conditions: The requirement for high temperatures can limit the substrate scope, particularly for thermally sensitive functional groups.

  • Potential for Side Reactions: At elevated temperatures, side reactions can occur, potentially lowering the yield and complicating purification.

Route 2: The Thiosemicarbazide Route

This two-step approach offers greater control over the reaction and is often suitable for a broader range of substrates. It involves the initial formation of an N-acylthiosemicarbazide, which is then cyclized under basic conditions.

Mechanism: The synthesis begins with the acylation of thiosemicarbazide using a carboxylic acid derivative (e.g., acid chloride or ester) or by direct coupling with a carboxylic acid using a coupling agent like polyphosphate ester (PPE).[6] The resulting 1-acylthiosemicarbazide intermediate is then subjected to alkaline-mediated cyclodehydration. The base facilitates the deprotonation of the thioamide proton, followed by an intramolecular nucleophilic attack on the amide carbonyl carbon, leading to the formation of the triazole ring after elimination of water.[7]

Experimental Protocol (General Procedure):

Step A: Synthesis of 1-Aroylthiosemicarbazide

  • To a solution of thiosemicarbazide (10 mmol) in a suitable solvent (e.g., chloroform), the desired benzoic acid (10 mmol) and polyphosphate ester (PPE) are added.[6]

  • The mixture is heated at reflux for 3 hours.[6]

  • Upon cooling, the precipitated 1-aroylthiosemicarbazide is filtered and washed.[6]

Step B: Cyclization to 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • The 1-aroylthiosemicarbazide from Step A is suspended in an aqueous alkaline solution (e.g., 8% NaOH).

  • The mixture is heated at reflux for 4-6 hours.

  • After cooling, the solution is neutralized with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from an appropriate solvent.

Advantages:

  • Milder Conditions: The cyclization step is typically performed under milder basic conditions compared to the direct thermal condensation of the thiocarbohydrazide route.

  • Higher Purity: The two-step nature of this route often leads to a cleaner product with fewer side reactions.

  • Versatility: This method is adaptable to a wider array of substituted carboxylic acids.

Limitations:

  • Longer Reaction Times: The two-step process inherently requires more time and handling.

  • Use of Reagents: This route may require the use of coupling agents or the conversion of carboxylic acids to more reactive derivatives.

Route 3: The Dithiocarbazinate Route

This method provides an alternative pathway starting from an aromatic acid hydrazide. It involves the reaction with carbon disulfide in the presence of a base to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.

Mechanism: The synthesis initiates with the reaction of an aromatic acid hydrazide with carbon disulfide in an alkaline medium (e.g., ethanolic KOH) to form the corresponding potassium dithiocarbazinate.[8] This intermediate is then treated with hydrazine hydrate. The hydrazine attacks one of the thiocarbonyl carbons, leading to a cyclization reaction with the elimination of hydrogen sulfide and potassium hydroxide to furnish the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[2][8]

Experimental Protocol (General Procedure):

Step A: Synthesis of Potassium Dithiocarbazinate

  • To a solution of the substituted benzoic acid hydrazide (10 mmol) in ethanol, potassium hydroxide (10 mmol) and carbon disulfide (12 mmol) are added.

  • The mixture is stirred at room temperature for 12-16 hours.

  • The precipitated potassium dithiocarbazinate is filtered and washed with ether.

Step B: Cyclization to 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • The potassium dithiocarbazinate (10 mmol) is suspended in water, and hydrazine hydrate (20 mmol) is added.[2]

  • The mixture is refluxed for 3 hours, during which the evolution of hydrogen sulfide is observed.[2]

  • The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product.[2]

  • The solid is filtered, washed with water, and recrystallized from ethanol.[2]

Advantages:

  • Alternative Starting Materials: This route is advantageous when the corresponding aromatic acid hydrazide is more readily available or easier to synthesize than the carboxylic acid itself.

  • Good Yields: This method often provides good to excellent yields of the desired product.

Limitations:

  • Use of Toxic Reagents: Carbon disulfide is a toxic and flammable reagent that requires careful handling.

  • Evolution of Hydrogen Sulfide: The reaction produces hydrogen sulfide, a toxic gas, necessitating the use of a well-ventilated fume hood.

Data Presentation: A Comparative Overview

Synthetic RouteKey Starting MaterialsTypical Reaction ConditionsAverage Yield (%)Key AdvantagesKey Disadvantages
Thiocarbohydrazide Route Aromatic carboxylic acid, ThiocarbohydrazideHigh temperature (fusion or reflux)60-85%One-pot, atom-economicalHarsh conditions, potential side reactions
Thiosemicarbazide Route Aromatic carboxylic acid, ThiosemicarbazideTwo steps: Acylation followed by alkaline cyclization70-90%Milder conditions, higher purityTwo steps, longer reaction times
Dithiocarbazinate Route Aromatic acid hydrazide, Carbon disulfide, Hydrazine hydrateTwo steps: Dithiocarbazinate formation followed by cyclization75-95%Good yields, alternative starting materialsUse of toxic CS₂, evolution of H₂S

Visualization & Formatting

Experimental Workflows

G cluster_0 Route 1: Thiocarbohydrazide cluster_1 Route 2: Thiosemicarbazide cluster_2 Route 3: Dithiocarbazinate A1 Aromatic Carboxylic Acid C1 High Temperature/ Reflux A1->C1 B1 Thiocarbohydrazide B1->C1 D1 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol C1->D1 A2 Aromatic Carboxylic Acid C2 Acylation (e.g., PPE) A2->C2 B2 Thiosemicarbazide B2->C2 D2 1-Aroylthiosemicarbazide C2->D2 E2 Alkaline Cyclization D2->E2 F2 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol E2->F2 A3 Aromatic Acid Hydrazide C3 Potassium Dithiocarbazinate A3->C3 B3 CS2, KOH B3->C3 E3 Cyclization C3->E3 D3 Hydrazine Hydrate D3->E3 F3 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol E3->F3

Caption: Comparative workflows of the three main synthetic routes.

Logical Relationships

G Start Choice of Synthetic Route Route1 Thiocarbohydrazide Route Start->Route1 Prioritize Route2 Thiosemicarbazide Route Start->Route2 Prioritize Route3 Dithiocarbazinate Route Start->Route3 Prioritize Simplicity Simplicity & Atom Economy Route1->Simplicity Purity Purity & Mild Conditions Route2->Purity AltStart Alternative Starting Material Route3->AltStart

Caption: Decision-making logic for selecting a synthetic route.

Conclusion and Recommendations

The choice of the most appropriate synthetic route for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is contingent upon the specific requirements of the research, including the desired scale, the nature of the substituents on the aryl ring, and the availability of starting materials.

  • For rapid, large-scale synthesis where high temperatures are tolerated, the Thiocarbohydrazide Route offers a straightforward and atom-economical option.

  • When higher purity is paramount and the substrate may be sensitive to harsh conditions, the Thiosemicarbazide Route provides a more controlled, albeit longer, alternative.

  • The Dithiocarbazinate Route is a valuable option when starting from aromatic acid hydrazides and can provide excellent yields, provided that the necessary safety precautions for handling carbon disulfide and hydrogen sulfide are implemented.

Ultimately, a thorough evaluation of these factors will guide the synthetic chemist toward the most efficient and practical approach for their specific target molecule.

References

  • Synthesis scheme for 4-(R-arylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiols (3a-d).
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][10] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available at:

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC.
  • Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives.
  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[1][9][10]Triazolo[3,4-b][9][10][11]thiadiazoles: A Review - PubMed. Available at:

  • Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives - Journal of Pharmaceutical Negative Results.
  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes.
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][9][10]-triazole-3-thiol derivatives as antimicrobial agents - Academia.edu. Available at:

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4.
  • View of Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • Synthetic studies towards aryl-(4-aryl-4H-[1][9][10]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC. Available at:

  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI.
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][9][10]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar. Available at:

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes - Semantic Scholar.
  • The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti - ChemRxiv.
  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - MDPI.
  • Synthesis of inorganic complexes derived from 4- amino-5-(pyridyl)-4H 1,2,4 triazole-3-thiol and study their photochemical stability with polystyrene.
  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[1][9][10]Triazolo[3,4-b][9][10][11]thiad - ResearchGate. Available at:

  • Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity - PubMed.

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Validation

Confirming the mechanism of action through genetic or proteomic approaches

The Ultimate Guide to Mechanism of Action (MoA) Deconvolution: Proteomic vs. Genetic Approaches Phenotypic drug discovery (PDD) is a powerful engine for identifying highly efficacious small molecules, yet it frequently y...

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Author: BenchChem Technical Support Team. Date: March 2026

The Ultimate Guide to Mechanism of Action (MoA) Deconvolution: Proteomic vs. Genetic Approaches

Phenotypic drug discovery (PDD) is a powerful engine for identifying highly efficacious small molecules, yet it frequently yields compounds with unknown mechanisms of action (MoA). The critical bottleneck in advancing these assets to the clinic is target deconvolution. As a Senior Application Scientist, I frequently guide research teams in selecting the optimal orthogonal strategy to bridge the gap between a phenotypic hit and a validated molecular target.

This guide objectively compares the premier target deconvolution methodologies—Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP), and CRISPR-Cas9 Loss-of-Function Screening—providing the causal reasoning and self-validating protocols necessary for rigorous scientific execution.

Section 1: Mechanistic Foundations and Causality

To successfully deconvolute a drug's MoA, one must choose between tracking the physical binding of the drug (Proteomics) or tracking the cellular consequences of its activity (Genetics).

Thermal Proteome Profiling (TPP): TPP is an unbiased proteomic approach that leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). By applying a thermal gradient to live cells and quantifying the remaining soluble fraction, we can map drug-target engagement proteome-wide1[1]. Because it operates in live cells without requiring chemical modification of the drug, TPP preserves highly physiological target interactions.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. In competitive ABPP, a drug candidate is introduced first; if it occupies the target's active site, it prevents subsequent probe binding. This provides direct causality between drug presence and active-site occupancy, making it highly effective for kinase and protease inhibitors2[2].

CRISPR-Cas9 Screening: Genetic screens approach MoA from the opposite direction. By systematically knocking out genes across the genome and applying the drug, researchers identify gene-drug dependencies. If knocking out a specific gene confers resistance to the drug, that gene (or its pathway) is causally linked to the drug's cytotoxic mechanism3[3].

MoA_Logic Phenotype Phenotypic Hit (Unknown Target) Genetic Genetic Approach (CRISPR/Cas9) Phenotype->Genetic Gene Perturbation Proteomic Proteomic Approach (TPP / ABPP) Phenotype->Proteomic Protein Binding CRISPR_Result Gene Dependency & Resistance Genetic->CRISPR_Result TPP_Result Thermal Stability Shift (Target Binding) Proteomic->TPP_Result ABPP_Result Active Site Occupancy Proteomic->ABPP_Result Target Validated Mechanism of Action CRISPR_Result->Target TPP_Result->Target ABPP_Result->Target

Logical workflow of target deconvolution comparing genetic and proteomic approaches.

Section 2: Performance Comparison & Quantitative Benchmarks

To objectively evaluate these platforms, we must benchmark their operational parameters and historical success rates. TPP excels in unmodified live-cell target engagement, while CRISPR provides unmatched genetic causality.

Table 1: Platform Feature Comparison

FeatureThermal Proteome Profiling (TPP)Activity-Based Protein Profiling (ABPP)CRISPR-Cas9 Knockout Screening
Target Scope Proteome-wide (soluble proteins)Enzyme-class specific (requires active site)Genome-wide (all transcribed genes)
Probe Requirement None (Label-free drug)Requires reactive chemical probeNone (Requires sgRNA library)
Live-Cell Capability Yes (Highly physiological)Yes (Depends on probe permeability)Yes (Requires long-term culture)
Off-Target Profiling Excellent (Identifies all binders)Moderate (Limited to probe competition)Indirect (Identifies network dependencies)
Turnaround Time 1–2 Weeks2–3 Weeks4–6 Weeks

Table 2: Aggregated Experimental Data (Industry Benchmarks)

MetricTPP (Multiplexed TMT)Competitive ABPPCRISPR-Cas9 Screening
Proteins/Genes Quantified per Assay 7,000 - 9,000500 - 2,000~20,000 (Genome-wide)
False Discovery Rate (FDR) < 1% (with strict R2 filters)< 5%< 5% (using MAGeCK analysis)
Direct Binding Evidence Yes (Thermodynamic shift)Yes (Active site occlusion)No (Functional dependency)
Sensitivity to Low-Affinity Binders Moderate (Requires high drug conc.)High (Covalent trapping)N/A

Section 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts are mathematically and biologically filtered out before target assignment.

Protocol 1: Multiplexed Thermal Proteome Profiling (TPP)

Objective: Identify direct protein targets of a non-functionalized small molecule in live cells4[4].

  • Cell Culture & Treatment: Culture target cells (e.g., K562) to 80% confluence. Treat with the small molecule (e.g., 10 µM) or DMSO vehicle control for 30 minutes to allow physiological target engagement.

  • Thermal Aliquoting: Divide cells into 10 equal aliquots. Heat each aliquot at a specific temperature ranging from 37°C to 67°C for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation (The Causal Step): Lyse cells using freeze-thaw cycles in a non-denaturing buffer. Subject lysates to ultracentrifugation at 100,000 x g for 20 minutes. Causality: Heating causes unbound proteins to denature and expose hydrophobic cores, leading to rapid aggregation. Ultracentrifugation causally separates these aggregates into the pellet, ensuring the LC-MS/MS analysis only quantifies the remaining soluble, folded fraction5[5].

  • Digestion & TMT Labeling: Digest the soluble fraction with trypsin. Label the 10 temperature points with isobaric Tandem Mass Tags (TMT10plex) to allow simultaneous MS analysis.

  • LC-MS/MS & Deconvolution: Analyze the pooled sample via high-resolution LC-MS/MS to generate melting curves.

Self-Validating System: The bioinformatics pipeline must enforce a strict quality control gate. The DMSO vehicle control data for every identified protein is fitted to a sigmoidal melting curve. If the baseline curve fails to achieve an R2>0.8 or lacks a defined plateau, the protein is automatically excluded. This prevents stochastic precipitation from generating false-positive thermal shifts.

TPP_Workflow LiveCells 1. Live Cells +/- Drug Heat 2. Thermal Gradient (37°C - 67°C) LiveCells->Heat Lysis 3. Lysis & Ultracentrifugation Heat->Lysis Digest 4. Trypsin Digest & TMT Labeling Lysis->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Curve 6. Melting Curve Deconvolution LCMS->Curve

Step-by-step Thermal Proteome Profiling (TPP) workflow for target engagement.

Protocol 2: Genome-Wide CRISPR-Cas9 Loss-of-Function Screen

Objective: Identify genetic dependencies and the functional network of a drug's MoA 6[6].

  • Library Transduction: Transduce Cas9-expressing cells with a pooled lentiviral genome-wide sgRNA library (e.g., Brunello) at a Multiplicity of Infection (MOI) of 0.3. Causality: An MOI < 0.3 ensures that the vast majority of transduced cells receive only a single viral integration. This establishes a direct causal link between the cell's survival phenotype and a single gene perturbation.

  • Selection & Expansion: Select transduced cells with puromycin for 7 days to eliminate non-transduced cells.

  • Drug Treatment: Split the cell pool into treatment (drug at IC50​ ) and control (DMSO) arms. Culture for 14-21 days to allow for population enrichment/depletion.

  • Genomic DNA Extraction & NGS: Extract gDNA, PCR-amplify the sgRNA cassette, and perform Next-Generation Sequencing (NGS) to quantify sgRNA abundance.

Self-Validating System: The library contains ~1,000 non-targeting control (NTC) sgRNAs. The bioinformatic analysis uses these NTCs to build a null distribution. The screen validates itself if the NTCs remain centered (log2 fold change ≈ 0) between the treatment and control arms. Additionally, known essential genes (e.g., ribosomal proteins) must show profound depletion in the DMSO arm, confirming the system's baseline knockout efficiency.

Section 4: Conclusion & Orthogonal Validation

Neither genetic nor proteomic approaches are infallible in isolation. TPP provides direct evidence of physical binding but cannot confirm if that binding drives the therapeutic phenotype. Conversely, CRISPR screening confirms functional dependency but cannot distinguish between a direct drug target and a downstream synthetic lethal node.

The gold standard in modern drug development is orthogonal validation: utilizing TPP to identify the physical interactome, and cross-referencing those hits against the genetic dependencies revealed by a CRISPR screen. Targets that appear at the intersection of these two datasets represent highly validated, de-risked mechanisms of action ready for downstream clinical development.

Sources

Safety & Regulatory Compliance

Safety

4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol requires moving beyond standard safety data sheets. This comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol requires moving beyond standard safety data sheets. This compound presents a unique intersection of hazards: a reactive nucleophilic thiol, a nitrogen-rich triazole ring, a primary amine, and a recalcitrant halogenated aromatic system.

To ensure absolute operational safety and regulatory compliance, laboratory personnel must understand not just what the procedures are, but the mechanistic causality behind them. The following master guide provides a self-validating framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Causality

Before initiating any protocol, it is critical to understand how the structural moieties of this compound dictate its hazard profile and waste routing.

Structural Feature / HazardGHS DesignationMechanistic Implication & Causality
3,5-Dichlorophenyl Ring Chronic Aquatic ToxicityCarbon-halogen bonds resist biodegradation[1]. Low-temperature combustion risks the formation of polychlorinated dibenzodioxins (PCDDs)[2].
3-Thiol (-SH) Group Category 2 Skin/Eye IrritantHighly nucleophilic and easily oxidized. Mixing with strong oxidizers (e.g., nitric acid) in waste carboys can trigger violent exothermic runaway[3].
4-Amino Group Reactive Hazard (Specific)Primary amines react rapidly with hypochlorites. Never use bleach for decontamination , as it will generate highly toxic chloramine gas.
Powder Morphology Category 3 Respiratory IrritantFine particulates present a severe inhalation risk and can accumulate static charge, requiring strict draft protection and static dissipation[3].

Standard Operating Procedure: Safe Handling & Transfer

To prevent exposure and cross-contamination, the following self-validating transfer protocol must be strictly adhered to:

Step 1: Environmental Control & Static Dissipation

  • Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity of 80–100 fpm. This mitigates the Category 3 respiratory hazard and contains the low-threshold thiol odor[3].

  • Ground all metal spatulas and receiving vessels. Triazole powders can accumulate static charge, presenting a deflagration risk if suspended in air near flammable solvent vapors[3].

Step 2: Transfer Execution

  • Use a static-free, V-shaped anti-static weigh boat.

  • Transfer the powder slowly to avoid generating airborne particulates. Never "tap" the spatula aggressively against the vessel rim.

Step 3: Immediate Decontamination

  • Wipe down the exterior of the reagent bottle and the balance pan with a lint-free wipe dampened with isopropanol. Place the used wipe immediately into a sealed solid waste container.

Comprehensive Waste Segregation & Disposal Plan

Because this compound contains a halogenated aromatic ring, it falls under stringent EPA Resource Conservation and Recovery Act (RCRA) guidelines[1]. It must never be poured down the drain or mixed with general non-halogenated organic waste.

Step 1: Liquid Waste Consolidation

  • Collect all reaction filtrates, HPLC effluents, and solvent washes containing this compound in a dedicated, clearly labeled high-density polyethylene (HDPE) carboy[4].

  • Self-Validation Check: Verify that the carboy contains NO nitric acid, peroxides, or strong bases. The thiol group will undergo violent oxidation if mixed with incompatible oxidizers[3].

  • Never fill liquid waste containers to more than 75% capacity to allow for vapor headspace[5].

Step 2: Solid Waste Packaging

  • Place all contaminated weigh boats, gloves, and wipes into a transparent, sealable polyethylene bag.

  • Place this bag into a secondary rigid container labeled "Hazardous Solid Waste - Halogenated Organics"[4].

Step 3: Manifesting & Destruction

  • Dispatch the segregated waste for high-temperature incineration (>1000°C) . Low-temperature combustion of the dichlorophenyl moiety can generate toxic dioxins; high-temperature incineration ensures complete destruction of the carbon-halogen bonds[2].

Fig 1. Waste segregation and disposal logic tree for halogenated triazole-thiols.

Emergency Spill Response & Decontamination Protocol

In the event of a powder spill, standard sweeping can aerosolize the compound, creating a severe inhalation hazard. Follow this targeted protocol:

Step 1: Assessment & Isolation

  • For spills >50g, immediately evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS)[5].

  • For minor spills (<50g), don a fitted particulate respirator (N95 or higher), safety goggles, and double nitrile gloves.

Step 2: Dust Suppression (Critical Step)

  • Do NOT dry sweep. Lightly mist the spilled powder with an inert, high-boiling solvent (e.g., polyethylene glycol) or water to bind the particulates[3]. Dry sweeping will aerosolize the Category 3 respiratory irritant.

Step 3: Collection & Containment

  • Use a non-sparking scoop to transfer the dampened mass into a wide-mouth glass jar. Seal the jar tightly and label it as halogenated solid waste[5].

Step 4: Surface Neutralization

  • Wash the affected surface with a mild alkaline detergent solution.

  • Scientific Caveat: While bleach (sodium hypochlorite) is traditionally used to oxidize and neutralize foul-smelling thiols, it must be strictly avoided here . The compound contains a primary amine, which will react violently with hypochlorite to release highly toxic chloramine gas.

Fig 2. Emergency spill response workflow for halogenated thiol powders.

References

  • Title: Laboratory Environmental Sample Disposal Information Document Source: US EPA URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Source: eCFR URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US EPA URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Source: Carl ROTH URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile
  • Halogenated Aromatic Compounds: These compounds are often persistent in the environment and can be bioaccumulative.[1][2] Many are classified as potential carcinogens and may cause long-term adverse health effects.[2][3]

  • Primary Aromatic Amines: This class of compounds is known for its potential carcinogenicity and mutagenicity.[4] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4]

  • Thiols (Mercaptans): Thiols are notorious for their extremely unpleasant and pervasive odors, often detectable at very low concentrations.[5][6] While the immediate toxicity of some thiols may be moderate, their stench can cause significant discomfort and alarm, necessitating strict odor control measures.[6]

Based on the SDS for analogous compounds such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the target compound should be treated as:

  • Acutely toxic if swallowed. [7]

  • A skin and eye irritant. [7]

  • A respiratory tract irritant. [7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or a face shield.[8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]Laboratory coat.Use in a certified chemical fume hood.[8]
Chemical Reactions Chemical splash goggles and a face shield.[8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]Flame-retardant laboratory coat.All operations must be conducted in a certified chemical fume hood.[8]
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[8]Air-purifying respirator with appropriate cartridges for organic vapors.[8]
Waste Disposal Chemical splash goggles.[8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]Laboratory coat.Work in a well-ventilated area or chemical fume hood.[8]

Expert Insight: Double gloving is highly recommended when handling this compound, especially during transfers and reaction workups. This provides an additional barrier against dermal absorption, a primary route of exposure for aromatic amines.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and preventing the release of malodorous thiols.

3.1. Pre-Operational Checklist

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Emergency Equipment: Locate and ensure the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

3.2. Handling and Use

  • Work in a Fume Hood: All handling of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol must be conducted within a certified chemical fume hood.[5]

  • Controlled Dispensing: Use only non-sparking tools for transfers.[8] Dispense the smallest quantity necessary for the experiment.

  • Containment: Work within a secondary containment tray to control any potential spills.

  • Odor Control: To mitigate the stench of the thiol group, consider working with a bleach solution trap connected to your reaction apparatus. Thiols can be oxidized by sodium hypochlorite to less malodorous compounds.[6]

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after use. A bleach solution can be used to decontaminate surfaces that may have come into contact with the thiol.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start verify_hood Verify Fume Hood Certification prep_start->verify_hood locate_safety Locate Safety Equipment verify_hood->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction with Odor Control transfer->react decontaminate Decontaminate Work Area & Glassware react->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands post_end End wash_hands->post_end start Start: Waste Generation segregate Segregate Waste into Dedicated Container start->segregate label_container Label Container with Contents & Hazards segregate->label_container seal_container Tightly Seal Container label_container->seal_container store Store in Designated Waste Area seal_container->store dispose Dispose via Licensed Contractor store->dispose end End dispose->end

Caption: A procedural diagram for the safe disposal of waste containing 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and ensure a safe and productive research environment.

References

  • Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol - Carl ROTH. (2025, May 19). Retrieved from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Journal of the Indian Chemical Society.
  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC. (2025, July 10).
  • 4-Amino-1,2,4-Triazole CAS No 584-13-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, December 22).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2). MDPI.
  • Personal protective equipment for handling Pent-2-ene-1-thiol - Benchchem. BenchChem. (2025).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • SOP FOR STENCH CHEMICALS - Columbia | Research. Columbia University.
  • (PDF) Halogenated Aromatic Compounds - ResearchGate.
  • The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. National Pirogov Memorial Medical University, Vinnytsya.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. Merck Veterinary Manual.
  • Halogenated compounds - SIN List - ChemSec. ChemSec.
  • thiols. University of Minnesota.
  • Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry. UCLA.

Sources

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